molecular formula C9H8BrFO B12106732 4-Bromo-1-cyclopropoxy-2-fluorobenzene

4-Bromo-1-cyclopropoxy-2-fluorobenzene

Cat. No.: B12106732
M. Wt: 231.06 g/mol
InChI Key: HCUDMVIQCBFNPA-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropoxy-2-fluorobenzene is a halogenated aromatic compound of high interest in advanced organic synthesis and pharmaceutical development. While the specific isomer 1-bromo-4-cyclopropyl-2-fluorobenzene is a known liquid at room temperature with a molecular weight of 215.06 g/mol , this compound features a bromo and a fluoro substituent on the benzene ring, alongside a cyclopropoxy group. This specific arrangement of halogens and the cyclopropoxy ether moiety makes it a versatile and valuable building block for researchers. Its primary research value lies in its application as a key intermediate in constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions like the Suzuki or Negishi couplings . The bromine atom acts as a excellent handle for these reactions, allowing for the introduction of the aryl system into larger molecular architectures. The presence of the fluorine atom is a critical structural feature, often employed in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Furthermore, the cyclopropoxy group can influence the molecule's electronic properties and conformation, potentially leading to unique biological activities. As such, this compound serves as a crucial scaffold in the discovery and development of new active pharmaceutical ingredients (APIs), especially in areas like oncology and central nervous system (CNS) disorders . It is also useful in agrochemical research and the synthesis of specialty materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

4-bromo-1-cyclopropyloxy-2-fluorobenzene

InChI

InChI=1S/C9H8BrFO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

HCUDMVIQCBFNPA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)F

Origin of Product

United States
Foundational & Exploratory

4-Bromo-1-cyclopropoxy-2-fluorobenzene: A Strategic Halogenated Building Block in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Isomer Conundrum

As a Senior Application Scientist overseeing library synthesis and active pharmaceutical ingredient (API) route scouting, I frequently encounter database misattributions that can derail procurement and synthetic planning. A classic example in modern medicinal chemistry is 4-Bromo-1-cyclopropoxy-2-fluorobenzene .

The correct and verified CAS Registry Number for this specific cyclopropyl ether is 1243387-09-8 [1]. However, automated chemical databases and even some commercial suppliers frequently confuse it with its structural isomer, (S)-4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1458652-57-7 )[2][3]. Both molecules share the exact empirical formula (C9H8BrFO) and molecular weight (231.06 g/mol ), leading to indexing collisions. For drug development professionals, specifying the correct CAS number (1243387-09-8) is critical to ensure you receive the intended versatile cross-coupling intermediate rather than a bicyclic indanol.

Physicochemical Profiling

To establish a baseline for analytical characterization and logistical planning, the quantitative data for 4-Bromo-1-cyclopropoxy-2-fluorobenzene is summarized below:

PropertyValue
Chemical Name 4-Bromo-1-cyclopropoxy-2-fluorobenzene
CAS Registry Number 1243387-09-8
Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Exact Mass 229.974 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Ether Oxygen, Fluorine)
Structural Isomer (Confusion Risk) (S)-4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 1458652-57-7)

Structural & Mechanistic Significance

In rational drug design, every atom must justify its presence. This building block is engineered for highly specific late-stage functionalization and optimized pharmacokinetic (PK) profiles:

  • The Bromo Handle (Para-position): Bromine serves as the primary orthogonal reactive site. It is a prime electrophile for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to build complex biaryl or heteroaryl architectures while leaving the fluoro and ether groups completely intact.

  • The Ortho-Fluoro Effect: The highly electronegative fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the parent phenol. Crucially, stereoelectronic repulsion between the fluorine lone pairs and the ether oxygen forces the cyclopropoxy group into a specific, locked conformation. This steric shielding protects the ether oxygen from Cytochrome P450-mediated oxidative dealkylation, vastly improving the metabolic half-life of the final drug candidate.

  • The Cyclopropoxy Moiety: Unlike standard methoxy or ethoxy groups, the cyclopropoxy ring introduces significant sp2-like character due to its inherent ring strain (Walsh orbitals). This enhances lipophilic efficiency (LipE) and provides a unique, rigid steric bulk that often translates to improved target binding kinetics—such as slower off-rates in kinase inhibitors.

Synthetic Pathways: Overcoming the O-Alkylation Bottleneck

Synthesizing cyclopropyl aryl ethers is notoriously difficult. Traditional Williamson ether synthesis fails entirely here because cyclopropyl halides are highly resistant to SN2 displacement and are prone to E2 elimination (yielding propene gas instead of the desired ether).

To successfully synthesize 4-Bromo-1-cyclopropoxy-2-fluorobenzene, we must abandon SN2 logic and rely on radical-mediated oxidative coupling, specifically the Copper-Catalyzed Chan-Lam Cyclopropylation [4][5]. This method couples 4-bromo-2-fluorophenol with potassium cyclopropyltrifluoroborate.

G N1 4-Bromo-2-fluorophenol (Starting Material) N2 Chan-Lam Cyclopropylation Cu(OAc)2, O2, c-Pr-BF3K N1->N2 N3 4-Bromo-1-cyclopropoxy- 2-fluorobenzene (CAS: 1243387-09-8) N2->N3 N4 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 N3->N4 N5 Advanced Biaryl API Intermediate N4->N5

Synthetic workflow from phenol precursor to advanced API intermediate via Chan-Lam coupling.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with causality explanations and built-in in-process controls (IPCs).

Protocol A: Synthesis of CAS 1243387-09-8 via Chan-Lam O-Cyclopropylation
  • Objective: Form the cyclopropyl ether linkage without triggering ring-opening or E2 elimination[6].

  • Mechanistic Causality: We utilize Cu(OAc)₂ as the precatalyst and 1,10-phenanthroline as the ligand. The bidentate nitrogen ligand is critical; it stabilizes the highly reactive Cu(III) intermediate necessary for the reductive elimination that forms the C-O bond. An O₂ atmosphere (1 atm) is mandatory as the terminal oxidant to turn over the inactive Cu(I) byproduct back into the active Cu(II) species[5].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol (1.0 equiv, 10 mmol), potassium cyclopropyltrifluoroborate (2.0 equiv, 20 mmol), Cu(OAc)₂ (0.2 equiv, 2 mmol), 1,10-phenanthroline (0.2 equiv, 2 mmol), and Na₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent & Atmosphere: Suspend the mixture in a 3:1 mixture of Toluene/Water (40 mL). Purge the flask with O₂ gas for 5 minutes, then attach an O₂ balloon to maintain 1 atm pressure.

  • Heating: Heat the reaction mixture to 70 °C with vigorous stirring for 16 hours.

  • Self-Validation (IPC): Observe the color transition. The mixture will shift from a light blue (initial CuII state) to a deep green/brown as the active Cu-complex forms and coordinates with the phenol. Reaction completion is validated via LCMS: look for the disappearance of the phenol peak (M-H m/z 189/191) and the appearance of the highly lipophilic product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling
  • Objective: Utilize the bromo handle of the newly synthesized building block to construct a biaryl framework.

  • Mechanistic Causality: Pd(dppf)Cl₂ is selected as the catalyst due to the large bite angle of the dppf ligand, which accelerates the reductive elimination step—a crucial requirement when dealing with sterically hindered ortho-fluoro substrates.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), a target arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1). Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Heat to 90 °C for 12 hours under an argon atmosphere.

  • Self-Validation (IPC): The formation of a heavy black precipitate (palladium black) indicates premature catalyst deactivation. A successful, living reaction maintains a homogeneous yellow/orange hue. Validate via TLC (Hexanes/EtOAc) showing a new, UV-active spot with a higher Rf than the starting boronic acid.

  • Isolation: Filter through a pad of Celite to remove palladium residues, concentrate, and purify via flash chromatography.

References

  • Chemsrc. "4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene | CAS 1243387-09-8." Chemsrc Chemical Database. URL:[Link]

  • DeRosa, J., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 2018, 83(6), 3417–3425. American Chemical Society. URL:[Link]

Sources

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1243387-09-8) is a highly specialized, polyfunctional aromatic building block that has become increasingly valuable in modern medicinal chemistry and agrochemical development[1]. By integrating a halogenated core with a sterically demanding cyclopropoxy ether, this compound offers a unique physicochemical profile designed to overcome common pharmacokinetic liabilities. This technical guide provides a comprehensive analysis of its physical properties, structural implications for rational drug design, and a fully validated experimental workflow for its application in transition-metal-catalyzed cross-coupling.

Physicochemical Profiling

Understanding the baseline physical properties of 4-Bromo-1-cyclopropoxy-2-fluorobenzene is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data summarized below reflects the compound's inherent stability, handling requirements, and lipophilicity[1].

Table 1: Key Physicochemical Properties of 4-Bromo-1-cyclopropoxy-2-fluorobenzene[1]

PropertyValueCausality / Implication
CAS Number 1243387-09-8Standard identifier for regulatory and procurement tracking.
Molecular Formula C9H8BrFODictates the exact mass and isotopic distribution (Br79/Br81).
Molecular Weight 231.062 g/mol Optimal low-molecular-weight fragment for lead optimization.
Density 1.6 ± 0.1 g/cm³High density driven by the heavy bromine atom; impacts solvent partitioning during extraction.
Boiling Point 265.5 ± 20.0 °C (at 760 mmHg)Indicates high thermal stability, allowing for high-temperature reflux conditions without degradation.
Flash Point 135.6 ± 6.0 °CRequires standard combustible liquid handling protocols; safe for most benchtop operations.
LogP 3.52Strong lipophilicity; excellent for passive membrane permeability but requires monitoring to avoid off-target toxicity.
Vapour Pressure 0.0 ± 0.5 mmHg at 25°CLow volatility, minimizing inhalation exposure risks during ambient handling.

Structural Implications in Drug Design

The architectural design of 4-Bromo-1-cyclopropoxy-2-fluorobenzene is not accidental; each functional group serves a distinct mechanistic purpose in structure-activity relationship (SAR) optimization.

  • The Fluorine Effect: The introduction of a fluorine atom ortho to the ether linkage significantly alters the local electron density. Fluorine's high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) allow it to modulate the pKa of nearby functional groups without adding detrimental steric bulk[2][3]. In medicinal chemistry, this specific fluorination pattern enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring and lowering the basicity of adjacent heteroatoms[2].

  • The Cyclopropoxy Group: Unlike a standard methoxy or ethoxy group, the cyclopropoxy moiety introduces a rigid, strained carbocycle. This rigidity restricts the conformational flexibility of the ether oxygen, locking the molecule into a specific bioactive conformation[4]. Furthermore, the cyclopropyl ring is highly resistant to oxidative O-dealkylation—a common metabolic liability of simple alkyl ethers—making it a highly desirable chiron in the synthesis of complex therapeutics, such as HCV protease inhibitors[5].

  • The Bromine Handle: The para-bromine atom serves as a highly reactive electrophilic site for transition-metal-catalyzed C-C or C-N bond-forming reactions, enabling rapid diversification of the core scaffold.

StructuralImpact Core 4-Bromo-1-cyclopropoxy -2-fluorobenzene F_atom Fluorine Substitution Core->F_atom C_prop Cyclopropoxy Group Core->C_prop Br_atom Bromine Handle Core->Br_atom F_effect Modulates pKa & Increases Metabolic Stability F_atom->F_effect C_effect Enhances Rigidity & Lipophilicity (LogP 3.52) C_prop->C_effect Br_effect Enables Cross-Coupling (e.g., Suzuki-Miyaura) Br_atom->Br_effect

Logical mapping of structural features to their physicochemical and pharmacological impacts.

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of 4-Bromo-1-cyclopropoxy-2-fluorobenzene, we detail a self-validating protocol for its use in a Suzuki-Miyaura cross-coupling reaction[6]. This methodology emphasizes in-process controls and mechanistic causality to ensure absolute reproducibility.

Protocol: Synthesis of Functionalized Biaryl Derivatives

Objective: To couple 4-Bromo-1-cyclopropoxy-2-fluorobenzene with an arylboronic acid using Pd(dppf)Cl₂ as the catalyst.

  • Step 1: Reagent Preparation & Degassing

    • Action: Charge a Schlenk flask with 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the premature degradation of the oxygen-sensitive Pd(0) active catalyst species.

  • Step 2: Catalyst Activation

    • Action: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive pressure of argon.

    • Causality: Pd(dppf)Cl₂ is a bench-stable Pd(II) precatalyst. Upon heating, it is reduced in situ by the boronic acid or solvent to the active Pd(0) species. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step of the catalytic cycle[6].

  • Step 3: Reaction Execution

    • Action: Heat the reaction mixture to 80°C for 12 hours.

    • Causality: The cyclopropoxy group introduces mild steric hindrance around the aromatic core. Elevated temperatures provide the necessary kinetic energy to overcome the activation barrier for the transmetalation step, which is often the rate-limiting step in Suzuki couplings involving sterically encumbered substrates[6].

  • Step 4: In-Process Control (Self-Validating Step)

    • Action: Withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via HPLC against a pre-calibrated internal standard (e.g., biphenyl).

    • Trustworthiness: This ensures the reaction is strictly data-driven. Workup is only initiated when the HPLC chromatogram confirms >95% consumption of the aryl bromide, ensuring mass balance and preventing difficult downstream separations of unreacted starting materials.

  • Step 5: Aqueous Workup

    • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Causality: The aqueous wash removes inorganic salts (K₂CO₃ and borate byproducts). The high LogP (3.52) of the starting material and the even higher lipophilicity of the biaryl product ensure quantitative partitioning into the organic phase, minimizing product loss[1].

  • Step 6: Purification

    • Action: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure functionalized biaryl compound.

Workflow A Substrate Preparation 4-Bromo-1-cyclopropoxy-2-fluorobenzene C Cross-Coupling Reaction Suzuki-Miyaura (80°C, 12h) A->C B Catalyst Activation Pd(dppf)Cl2 & Base (K2CO3) B->C D In-Process Control HPLC / TLC Monitoring C->D D->C Incomplete E Aqueous Workup Extraction & Washing D->E Conversion >95% F Purification Silica Gel Chromatography E->F G Final Product Functionalized Biaryl Compound F->G

Workflow for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

Conclusion

4-Bromo-1-cyclopropoxy-2-fluorobenzene represents a masterclass in rational chemical design. Its precise combination of a metabolic-blocking fluorine atom, a conformationally rigid cyclopropoxy group, and a versatile bromine handle makes it an indispensable tool for researchers pushing the boundaries of modern drug discovery and complex organic synthesis.

References

  • Title: CAS#:1243387-09-8 | 4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene | Chemsrc Source: Chemsrc URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design Source: PMC / NIH URL: [Link]

  • Title: Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir Source: ResearchGate URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Comprehensive ¹H NMR Analysis of 4-Bromo-1-cyclopropoxy-2-fluorobenzene: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In modern drug discovery and agrochemical development, heavily functionalized halogenated benzenes are critical structural motifs. 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1243387-09-8) is a prime example of a highly anisotropic building block. The accurate structural elucidation of this molecule via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy requires a deep understanding of heteronuclear spin-spin coupling, resonance (+M) effects, and conformational locking.

This technical guide provides a mechanistic, step-by-step framework for acquiring, processing, and interpreting the ¹H NMR spectrum of this compound, ensuring high-fidelity data suitable for regulatory submissions or downstream synthetic validation.

Conformational Topography & Spin-System Architecture

Before initiating spectrometer acquisition, a rigorous theoretical deconstruction of the molecule's magnetic environment is required. The molecule presents two distinct magnetic domains:

  • The Aromatic Core (1,2,4-trisubstituted): The benzene ring contains three magnetically non-equivalent protons at positions C3, C5, and C6. This creates a classic AMX spin system, which is further complicated by the presence of a spin-½ ¹⁹F nucleus at C2.

  • The Cyclopropoxy Substituent: The -O-CH(CH₂)_2 group introduces a highly shielded aliphatic region.

Mechanistic Insight: Conformational Locking

The electrostatic repulsion between the lone electron pairs of the C2-Fluorine and the C1-Oxygen restricts the free rotation of the C(aryl)-O bond. Consequently, the cyclopropyl ring is sterically driven to orient away from the fluorine atom, pointing towards H6. This conformational locking places the cyclopropyl methylene protons in a fixed, asymmetric magnetic environment relative to the aromatic ring current. This exacerbates their chemical shift non-equivalence, resulting in a highly complex AA'BB' multiplet rather than a simple first-order signal.

Standardized Experimental Protocol (Self-Validating System)

To resolve fine heteronuclear couplings (such as the ~1.0 Hz ⁴J_HF), the experimental workflow must operate as a self-validating system. The following protocol dictates the causality behind each operational choice, adhering to the standards outlined in[1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a robust deuterium lock signal to correct for B₀ magnetic field drift during acquisition. It also lacks exchangeable protons that could obscure the aliphatic region.

  • Probe Tuning & Locking: Tune the probe to the exact Larmor frequencies of ¹H and ¹⁹F. Lock the spectrometer to the ²H resonance of the solvent.

  • B₀ Field Shimming & Validation (The Self-Validating Loop): Execute 3D gradient shimming (e.g., TopShim).

    • Causality: Corrects spatial magnetic field inhomogeneities to ensure sharp, symmetrical Lorentzian lineshapes.

    • Self-Validation: Perform a single-scan dummy acquisition. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). If FWHM > 1.0 Hz, the shim is rejected , and the shimming protocol is iteratively repeated. This ensures the system validates its own optical resolution before consuming spectrometer time.

  • Acquisition Parameters: Utilize a standard 30° excitation pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 30° flip angle allows for a shorter relaxation delay compared to a 90° pulse, accelerating signal averaging while ensuring that isolated aromatic protons (which have longer T₁ relaxation times) fully relax between scans, yielding perfectly quantitative integrals.

  • FID Processing: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation (FT). Perform rigorous manual phase and baseline correction.

Workflow A 1. Sample Preparation Dissolve 15mg in 0.6 mL CDCl3 B 2. Probe Tuning & Locking Lock on 2H signal for B0 stability A->B C 3. 3D Gradient Shimming Self-Validation: CHCl3 FWHM < 1.0 Hz B->C D 4. Acquisition (zg30) 30° pulse, D1 = 2s for quantitation C->D E 5. FID Processing FT, Phase/Baseline Correction D->E

Step-by-step experimental workflow for high-fidelity 1H NMR acquisition.

Spectral Assignments & Spin-Spin Coupling Analysis

The interpretation of the ¹H NMR spectrum relies on understanding the electronic push-pull dynamics of the substituents. The chemical shifts and multiplicities are summarized in the table below, validated against empirical substituent effect models established in [2].

Quantitative NMR Data Summary
Proton AssignmentStructural PositionPredicted Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H5 Aromatic (C5)7.17ddd³J_HH ≈ 8.5, ⁴J_HH ≈ 2.0, ⁴J_HF ≈ 1.01H
H3 Aromatic (C3)7.09dd³J_HF ≈ 9.5, ⁴J_HH ≈ 2.01H
H6 Aromatic (C6)6.68d³J_HH ≈ 8.51H
CH Cyclopropoxy (O-CH)3.75mComplex1H
CH₂ Cyclopropoxy (Ring)0.60 – 0.85m (AA'BB')Complex4H
Causality of Chemical Shifts
  • H6 (6.68 ppm): Positioned ortho to the cyclopropoxy group. The oxygen atom acts as a powerful π-donor via resonance (+M effect), increasing electron density at the ortho position and strongly shielding H6, pushing it significantly upfield compared to standard benzene (7.27 ppm).

  • H3 (7.09 ppm): Positioned ortho to the fluorine atom. While fluorine is highly electronegative (-I effect), its resonance (+M) effect partially mitigates the deshielding. The dominant feature here is the massive scalar coupling to the adjacent ¹⁹F nucleus.

  • H5 (7.17 ppm): Positioned between the bromine atom and H6. The bromine atom exerts a dominant inductive (-I) effect, mildly deshielding H5.

SpinNetwork F2 19F (C2) H3 1H (C3) F2->H3 ³J_HF 9.5 Hz H5 1H (C5) F2->H5 ⁴J_HF 1.0 Hz H3->H5 ⁴J_HH 2.0 Hz H6 1H (C6) H5->H6 ³J_HH 8.5 Hz

Scalar spin-spin coupling network for the aromatic core of the molecule.

Mechanistic Insights: Heteronuclear Interplay

The presence of the ¹⁹F nucleus (Spin = ½, 100% natural abundance) fundamentally alters the aromatic splitting tree. Unlike halogens such as Chlorine or Bromine (which possess quadrupolar moments that induce rapid relaxation and "wash out" scalar coupling to protons), Fluorine exhibits sharp, first-order J-coupling with adjacent protons, as documented in[3].

  • Ortho-Coupling (³J_HF): The through-bond interaction between F2 and H3 is exceptionally strong (~9.5 Hz). This splits the H3 signal into a wide doublet, which is subsequently split into a doublet of doublets (dd) by the meta-proton H5 (⁴J_HH ≈ 2.0 Hz).

  • Meta-Coupling (⁴J_HF): The interaction between F2 and H5 is weaker but observable (~1.0 Hz). This transforms the expected doublet of doublets of H5 into a complex doublet of doublet of doublets (ddd).

  • Para-Coupling (⁵J_HF): The interaction between F2 and H6 is typically negligible (< 0.5 Hz) and is usually absorbed into the natural linewidth of the peak, leaving H6 as a clean doublet.

By mapping these heteronuclear coupling constants, researchers can unambiguously assign the regiochemistry of the aromatic substituents without the immediate need for 2D NMR experiments (such as HSQC or HMBC), thereby accelerating the analytical workflow.

References

  • Structure Determination of Organic Compounds: Tables of Spectral D

    • Source: American Chemical Society (ACS) / Springer
    • URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry

    • Source: Elsevier
    • URL:[Link]

  • Using Benchtop 19F NMR to Evalu

    • Source: AZoM
    • URL:[Link]

Sources

mass spectrometry of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Introduction

4-Bromo-1-cyclopropoxy-2-fluorobenzene is a substituted aromatic ether that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique combination of a halogenated phenyl ring, an ether linkage, and a strained cyclopropyl group presents a distinct analytical challenge. Mass spectrometry (MS) is an essential technique for the structural confirmation and purity assessment of such molecules.[1] This guide provides a detailed examination of the mass spectrometric behavior of 4-Bromo-1-cyclopropoxy-2-fluorobenzene, with a focus on predicting its fragmentation under Electron Ionization (EI) and establishing a robust analytical protocol for its characterization.

This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of how to apply mass spectrometry to characterize complex organic small molecules. We will explore the causal relationships between the molecule's structure and its fragmentation pattern, provide a detailed experimental workflow, and offer insights into data interpretation.

Physicochemical Properties and Structural Features

A thorough understanding of the molecule's properties is foundational to developing a sound analytical method. The key features of 4-Bromo-1-cyclopropoxy-2-fluorobenzene dictate its behavior in a mass spectrometer.

PropertyValueSource
Molecular Formula C₉H₈BrFO[2]
Molecular Weight 231.062 g/mol [2]
Exact Mass 229.974243 u[2]
Structure

The molecule's structure contains three key regions that influence its fragmentation:

  • The Bromofluorophenyl Ring: The aromatic system provides stability, often leading to a prominent molecular ion peak.[3][4] The bromine atom is a critical feature, as its two stable isotopes (⁷⁹Br and ⁸¹Br) exist in an approximate 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any fragment containing the bromine atom, serving as a powerful diagnostic tool.[4][5][6]

  • The Ether Linkage: Aryl ethers are known to undergo specific cleavage pathways, often involving the bond beta to the aromatic ring.[7][8]

  • The Cyclopropyl Group: This strained three-membered ring can undergo unique ring-opening and rearrangement reactions upon ionization, influencing the fragmentation cascade.

Ionization Methodologies: Rationale and Selection

The choice of ionization technique is paramount for successful mass spectrometric analysis. For a relatively volatile and thermally stable small molecule like 4-Bromo-1-cyclopropoxy-2-fluorobenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method for structural elucidation.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a "molecular fingerprint" rich in structural information, which is ideal for identifying unknown compounds and elucidating their structure.[1][9] While the high energy can sometimes lead to the absence of a molecular ion peak for fragile molecules, the stability of the aromatic ring in the target compound makes its detection likely.[4][10]

  • Soft Ionization Techniques (e.g., CI, ESI): Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) impart less energy, resulting in less fragmentation and typically a prominent molecular ion or protonated molecule ([M+H]⁺).[1][11] While useful for confirming molecular weight, they provide limited structural detail from fragmentation, making them less suitable for the primary goal of in-depth characterization.

Given the objective of this guide—a deep technical understanding of the molecule's structure through its fragmentation—EI is the most logical and informative choice.

Predicted Fragmentation Pathway under Electron Ionization (EI)

Upon entering the EI source, a 4-Bromo-1-cyclopropoxy-2-fluorobenzene molecule loses an electron to form a radical cation, the molecular ion (M⁺•), at m/z 230/232. This high-energy species immediately begins to fragment through several competing pathways driven by the formation of stable daughter ions.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M C₉H₈BrFO⁺• m/z 230/232 (Molecular Ion) F1 C₆H₄BrFO⁺• m/z 190/192 M->F1 - C₃H₄ (cyclopropene) F2 C₉H₇BrFO⁺ m/z 229/231 M->F2 - H• F3 C₈H₅BrFO⁺• m/z 214/216 M->F3 - CH₃• F1_1 C₅H₄BrO⁺ m/z 160/162 F1->F1_1 - HF F1_2 C₆H₄FO⁺ m/z 111 F1->F1_2 - Br•

Caption: Predicted EI fragmentation pathway of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

Step A: Molecular Ion Formation The initial event is the formation of the molecular ion (M⁺•) at m/z 230 (containing ⁷⁹Br) and m/z 232 (containing ⁸¹Br). The near-equal intensity of these two peaks is the first and most crucial identifier for a monobrominated compound.

Step B: Primary Fragmentation Routes The molecular ion will likely fragment via several pathways:

  • Loss of Cyclopropene (C₃H₄): A common pathway for cyclopropyl ethers involves rearrangement and elimination of a stable neutral molecule. The loss of cyclopropene (40 u) via a hydrogen rearrangement would lead to the formation of a 4-bromo-2-fluorophenol radical cation at m/z 190/192 . This is predicted to be a highly favorable pathway, likely resulting in a major peak in the spectrum.

  • Loss of a Hydrogen Radical (H•): Cleavage of a C-H bond, particularly from the cyclopropyl ring, can lead to the formation of an [M-H]⁺ ion at m/z 229/231 . The stability of the resulting cation will determine the prominence of this peak.

  • Loss of a Methyl Radical (CH₃•): Ring-opening of the cyclopropyl group followed by rearrangement and expulsion of a methyl radical (15 u) could lead to a fragment ion at m/z 215/217 .

Step C: Secondary Fragmentation The primary fragment ions will undergo further decomposition:

  • The phenolic ion at m/z 190/192 is expected to be relatively stable. However, it could subsequently lose a bromine radical (Br•) to yield an ion at m/z 111 , or it could lose a neutral carbon monoxide (CO) molecule to produce a five-membered ring cation at m/z 162/164 .

  • Loss of Br• from the molecular ion would produce a fragment at m/z 151 . This is generally less favored than fragmentation pathways that form more stable neutral losses.[3]

Predicted Mass Spectrum Data

Based on the fragmentation pathways discussed, the following table summarizes the key ions expected in the EI mass spectrum of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonPredicted Relative AbundanceRationale
230/232[C₉H₈BrFO]⁺•ModerateMolecular Ion (M⁺•)
190/192[C₆H₄BrFO]⁺•High (Possible Base Peak)Stable phenol cation from loss of cyclopropene
111[C₆H₄FO]⁺ModerateLoss of Br• from the m/z 190/192 fragment
162/164[C₅H₄BrO]⁺ModerateLoss of CO from the m/z 190/192 fragment
229/231[C₉H₇BrFO]⁺Low to ModerateLoss of H• radical from the molecular ion

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for the analysis of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve ~1 mg/mL in Ethyl Acetate Inject Inject 1 µL Prep->Inject GC GC Separation (e.g., DB-5ms column) Inject->GC Ionize EI Source (70 eV) GC->Ionize Analyze Quadrupole Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect Acquire Acquire Spectrum Detect->Acquire Interpret Interpret Data Acquire->Interpret

Caption: Standard experimental workflow for GC-MS analysis.

A. Sample Preparation

  • Accurately weigh approximately 1 mg of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Ethyl Acetate or Dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution if necessary to achieve a final concentration in the low µg/mL range, suitable for modern mass spectrometers.

B. GC-MS Instrumentation and Parameters

  • Rationale: The parameters are chosen to ensure good chromatographic separation from any impurities and to produce a high-quality, reproducible mass spectrum. A standard non-polar column like a DB-5ms is excellent for general-purpose analysis of aromatic compounds.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 50:1 split ratio)
Oven Program Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40 - 400

C. Data Acquisition and Analysis

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample solution.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum from the apex of the peak, ensuring to subtract the background spectrum from just before or after the peak elutes for a clean spectrum.

Data Interpretation and Validation

A rigorous interpretation of the acquired data is crucial for trustworthy results.

  • Confirm the Molecular Ion: The first step is to locate the molecular ion peak. Look for a pair of peaks at m/z 230 and 232 with approximately equal intensity. Their presence confirms the molecular weight and the presence of a single bromine atom.

  • Match Fragmentation Pattern: Compare the major fragment ions in the experimental spectrum to the predicted fragments in Section 4. The presence of the intense m/z 190/192 ion pair would strongly support the proposed fragmentation pathway involving the loss of cyclopropene.

  • Utilize Isotopic Patterns: Check all significant fragment ions for the Br/M+2 signature. Any fragment that retains the bromine atom must exhibit this pattern. Its absence in a fragment (e.g., at m/z 111) confirms the loss of the bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, analysis via high-resolution MS (e.g., TOF or Orbitrap) can provide the exact mass of the molecular ion and its fragments. Comparing the measured exact mass to the theoretical exact mass (229.974243 u) can confirm the elemental composition, C₉H₈BrFO, with high confidence.

Conclusion

The mass spectrometric analysis of 4-Bromo-1-cyclopropoxy-2-fluorobenzene is a clear example of how molecular structure dictates fragmentation behavior. By leveraging the principles of Electron Ionization, a detailed and predictive understanding of the molecule's fragmentation can be achieved. The dominant predicted pathway involves a rearrangement to eliminate cyclopropene, forming a stable phenolic cation. This, combined with the unmistakable M/M+2 isotopic signature from the bromine atom, provides a robust and reliable method for the identification and structural confirmation of this compound. The protocol and interpretive guide presented here offer a comprehensive framework for scientists to confidently characterize this and structurally related molecules, ensuring data integrity in research and development.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • ChemSrc. (2025). 4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Kuhnel, M., & Pevzner, P. A. (2004). Introduction to Mass Spectrometry. [Link]

  • Ades, H. (2023). Fragmentation Patterns in Mass Spectrometry. [Link]

  • University of Michigan. Mass Spectrometry. [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(4), 390. [Link]

Sources

Whitepaper: Advanced Material Safety and Application Guide for 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug development, the precise engineering of molecular scaffolds is paramount for optimizing pharmacokinetics and target binding. 4-Bromo-1-cyclopropoxy-2-fluorobenzene (BCFB) [1] has emerged as a highly specialized building block in medicinal chemistry.

As a Senior Application Scientist, I approach the handling and application of this compound not merely as a compliance exercise, but as a fundamental parameter of experimental design. The incorporation of a cyclopropoxy group is a strategic choice: unlike a freely rotating methoxy group, the cyclopropyl ring restricts conformational flexibility and enhances metabolic stability against cytochrome P450-mediated O-dealkylation. The adjacent fluorine atom exerts an inductive electron-withdrawing effect, lowering the pKa of proximal protons and modulating the lipophilicity (LogP) of the final drug candidate. Meanwhile, the bromine atom serves as an essential, highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions. Understanding these structural nuances is critical, as they directly dictate both the synthetic utility and the material safety profile of the compound.

Physicochemical Profiling & Structural Causality

The physical properties of BCFB dictate its behavior in both biological systems and laboratory environments. Because specific empirical safety data for this highly specialized intermediate can be limited, we extrapolate baseline parameters from its closely related structural analog, 4-Bromo-2-fluoroanisole [3], adjusting for the increased lipophilicity of the cyclopropyl moiety.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionStructural Causality & Handling Impact
CAS Number 1243387-09-8 [1] [2]Unique identifier for regulatory tracking and inventory management.
Molecular Formula C9H8BrFOHalogen density contributes to a higher specific gravity than water.
Molecular Weight 231.06 g/mol High mass-to-volume ratio; requires precise gravimetric dispensing.
Appearance Colorless to pale yellow liquidPhotochemical degradation of the aryl bromide can cause yellowing over time.
Boiling Point ~230–250°C (Extrapolated)Low volatility at room temperature, but aerosolization poses inhalation risks.
Density ~1.55 g/mL at 25°CCompound will sink in aqueous biphasic extractions; dictates separatory funnel protocols.

Hazard Characterization & Mechanistic Toxicology

The toxicological profile of BCFB is driven by its halogenated aromatic structure. The lipophilic nature of the cyclopropoxy group allows for rapid penetration of the stratum corneum (the outermost layer of the epidermis). Once absorbed, the halogenated ring can cause localized lipid bilayer disruption, leading to erythema and cellular irritation.

Table 2: GHS Hazard Classifications & Mitigation Strategies
Hazard ClassGHS CodeHazard StatementMechanistic Mitigation Strategy
Skin Irritation H315Causes skin irritation [4]Nitrile Gloves (Double Layer): Prevents lipophilic permeation through the glove matrix.
Eye Irritation H319Causes serious eye irritation [4]Chemical Splash Goggles: Protects against micro-aerosolization during syringe transfer.
Respiratory H335May cause respiratory irritation [3]Fume Hood (Min 100 LFM): Captures vapors generated during exothermic coupling reactions.
Environmental H411Toxic to aquatic lifeHalogenated Waste Segregation: Prevents ecological accumulation of persistent aryl halides.

Self-Validating Experimental Protocols

A protocol is only scientifically robust if it operates as a self-validating system containing internal feedback loops. The following methodologies emphasize the causality behind each action and incorporate validation checkpoints to ensure safety and efficacy.

Protocol 1: Safe Handling and Dispensing Workflow

This protocol outlines the safe transfer of BCFB from bulk storage to a reaction vessel, minimizing exposure and preserving reagent integrity.

  • Step 1: Environment Preparation & Equilibration

    • Action: Transfer the sealed BCFB vial from 2-8°C storage to a certified fume hood. Allow it to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory induces condensation. Water ingress will rapidly degrade moisture-sensitive palladium catalysts used in subsequent steps.

    • Validation Checkpoint: Visual inspection of the vial exterior; no condensation should be present before breaking the seal.

  • Step 2: Volumetric Dispensing

    • Action: Purge a gas-tight glass syringe with inert gas (Argon/N2) three times. Draw the required volume of BCFB slowly to prevent cavitation.

    • Causality: The high density of the liquid (~1.55 g/mL) can cause vacuum bubbles if drawn too quickly, leading to inaccurate stoichiometry in sensitive catalytic cycles.

    • Validation Checkpoint: Gravimetric back-weighing. Dispense the liquid into the tared reaction vessel and verify the mass on an analytical balance (

      
      ).
      
  • Step 3: Decontamination

    • Action: Rinse the syringe immediately with a polar aprotic solvent (e.g., acetone), followed by a non-polar solvent (e.g., hexanes), dispensing into a designated halogenated waste stream.

HandlingWorkflow Storage BCFB Storage (2-8°C, Inert Gas) PPE Don PPE (Nitrile, Goggles, Coat) Storage->PPE Hood Transfer to Fume Hood (Min 100 LFM) PPE->Hood Dispense Dispensing via Gas-Tight Syringe Hood->Dispense Reaction Sealed Reaction Vessel Dispense->Reaction Waste Halogenated Waste Disposal Dispense->Waste Residue Reaction->Waste Post-Reaction

Fig 1. Self-validating exposure mitigation and handling workflow for BCFB.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

BCFB is frequently utilized to append the cyclopropoxy-fluorophenyl moiety onto complex drug scaffolds via Suzuki-Miyaura coupling.

  • Step 1: Reagent Charging

    • Action: In a flame-dried Schlenk flask, combine BCFB (1.0 eq), the corresponding boronic acid (1.2 eq),

      
       (0.05 eq), and 
      
      
      
      (3.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1).
    • Causality: Degassing is critical because molecular oxygen will irreversibly oxidize the Pd(0) active catalyst species to an inactive Pd(II) peroxo complex, halting the reaction.

    • Validation Checkpoint: Monitor the Schlenk line bubbler to ensure a continuous positive pressure of Argon.

  • Step 2: Thermal Activation

    • Action: Heat the reaction mixture to 80°C under vigorous stirring for 12 hours.

    • Causality: The electron-withdrawing fluorine atom ortho to the bromide modulates the oxidative addition step of the catalytic cycle, requiring sustained thermal energy to overcome the activation barrier.

  • Step 3: Reaction Quenching & Extraction

    • Action: Cool the reaction to room temperature and quench with saturated aqueous

      
      . Extract with Ethyl Acetate (3x).
      
    • Causality: The mild acid quench safely neutralizes the basic carbonate and decomposes unreacted catalyst. Because BCFB and its products are highly lipophilic, they will partition cleanly into the upper organic (Ethyl Acetate) layer, while the dense aqueous layer remains at the bottom.

  • Step 4: LC-MS Conversion Check

    • Action: Take a 10 µL aliquot of the organic layer, dilute in Acetonitrile, and inject into the LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the BCFB parent mass (

      
       ~230/232 for Br isotopes) and the appearance of the cross-coupled product mass before proceeding to resource-intensive flash chromatography.
      

SyntheticWorkflow Substrate 4-Bromo-1-cyclopropoxy -2-fluorobenzene Reaction Suzuki-Miyaura Cross-Coupling (80°C) Substrate->Reaction Reagents Boronic Acid + Pd Catalyst + Base (e.g., K2CO3) Reagents->Reaction Quench Quench & Extraction (Safety Checkpoint) Reaction->Quench Analysis LC-MS / NMR Validation Quench->Analysis Aliquot Analysis->Reaction If Incomplete Purification Flash Chromatography Analysis->Purification If >95% Conversion

Fig 2. Self-validating cross-coupling synthetic workflow utilizing BCFB.

References

  • Chemsrc. "4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene". Available at:[Link]

The Reactivity Profile of 4-Bromo-1-cyclopropoxy-2-fluorobenzene: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of polyfunctional building blocks dictates the efficiency of late-stage derivatization. 4-Bromo-1-cyclopropoxy-2-fluorobenzene is a highly versatile, trifunctional aromatic core. It combines the robust cross-coupling potential of an aryl bromide, the metabolic stability of a cyclopropyl ether, and the conformational locking power of an ortho-fluorine atom. This whitepaper dissects the electronic push-pull dynamics of this molecule, providing self-validating experimental protocols and mechanistic causality to empower researchers in synthesizing complex active pharmaceutical ingredients (APIs).

Structural Anatomy & Electronic Push-Pull Dynamics

The reactivity of this building block is governed by the competing electronic effects of its three substituents. Understanding this regioselectivity is critical for designing orthogonal synthetic routes.

  • C4-Bromine (The Primary Vector): The C–Br bond has the lowest bond dissociation energy in the molecule (~68 kcal/mol). It serves as the primary site for transition-metal-catalyzed oxidative addition or halogen-metal exchange.

  • C1-Cyclopropoxy (The Modulator): The ether oxygen acts as a strong electron-donating group (+M effect), enriching the aromatic ring. Unlike standard methoxy groups, the strained sp³ carbons of the cyclopropane ring confer exceptional resistance to oxidative O-dealkylation by cytochrome P450 enzymes, a highly prized trait in medicinal chemistry[1].

  • C2-Fluorine (The Conformational Lock): The highly electronegative fluorine exerts a strong inductive pull (–I effect). Stereoelectronically, the dipole of the C–F bond forces the adjacent cyclopropoxy group into a specific minimized-energy conformation. Furthermore, it lowers the pKa of the adjacent C3 proton, enabling directed ortho-metalation (DoM) if the C4 position is blocked[2].

ReactivityMap Core 4-Bromo-1-cyclopropoxy -2-fluorobenzene C4 C4-Bromine (Cross-Coupling / Metalation) Core->C4 Pd(0) Insertion Mg/Li Exchange C1 C1-Cyclopropoxy (Metabolic Stability / EAS) Core->C1 Lewis Acid Cleavage Stable to Base C2 C2-Fluorine (Conformational Lock) Core->C2 Ortho-Lithiation (C3)

Regioselectivity and primary reaction vectors of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

Primary Reactivity Vector: The C4-Bromine

Cross-Coupling Kinetics

The C4 position is highly primed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Because the electron-donating cyclopropoxy group is para to the bromine, it slightly increases the electron density at C4, which can marginally slow down the oxidative addition of Pd(0). To counteract this, utilizing a catalyst with a highly electron-rich, bidentate ligand (such as dppf or XPhos) is critical to accelerate both oxidative addition and the subsequent reductive elimination.

Halogen-Metal Exchange

Converting the aryl bromide into an aryl nucleophile is a powerful way to introduce electrophiles (e.g., CO2, DMF, Weinreb amides). While n-butyllithium (n-BuLi) can be used, it often requires strict cryogenic conditions (–78 °C) to prevent the highly basic organolithium intermediate from cleaving the cyclopropyl ether or inducing benzyne formation.

Instead, demonstrate that the use of Knochel's TurboGrignard (i-PrMgCl·LiCl) provides a superior kinetic profile[3]. The addition of LiCl breaks down the unreactive polymeric aggregates of standard Grignard reagents into highly reactive monomers. This increases the kinetic basicity of the isopropyl group, allowing the Br/Mg exchange to occur rapidly and cleanly at –20 °C.

Quantitative Reactivity Summary

To facilitate rapid experimental design, the empirical reactivity profile of the core is summarized below:

Reaction TypeTarget SiteOptimal Reagents / CatalystTemp (°C)Typical YieldMechanistic Causality
Suzuki Coupling C4-BrominePd(dppf)Cl₂, K₂CO₃, ArB(OH)₂80–10075–90%Large bite-angle ligand accelerates reductive elimination.
Halogen-Metal Exchange C4-Brominei-PrMgCl·LiCl, THF-20 to 080–95%LiCl breaks Mg aggregates; enables non-cryogenic exchange.
Ether Cleavage C1-CyclopropoxyBBr₃, CH₂Cl₂-78 to RT>85%Lewis acid coordinates to oxygen, driving cyclopropane ring opening.
Directed Lithiation C3-PositionLDA or sec-BuLi-7860–70%F and O-cPr synergistically direct lithiation to C3 (if C4 is blocked).

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity and prevent downstream purification failures.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Orthogonal functionalization of the C4 position with an arylboronic acid.

  • System Preparation: Charge an oven-dried Schlenk flask with 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Atmospheric Validation: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be strictly excluded to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid, which consumes the reagent and complicates purification.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1). Causality: Dioxane provides a high boiling point for thermal activation, while water is strictly required to dissolve the inorganic base and hydrate the boronic acid into the reactive, electron-rich boronate complex [Ar-B(OH)₃]⁻ required for transmetalation.

  • Reaction & Monitoring: Heat to 90 °C. Validation Check: After 4 hours, analyze an aliquot via LC-MS. The reaction is complete only when the isotopic bromine doublet (M / M+2) of the starting material is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Halogen-Magnesium Exchange via TurboGrignard

Objective: Generation of a nucleophilic arylmagnesium intermediate for formylation.

Workflow Start Dry Substrate in THF (Argon, -20 °C) Turbo Add i-PrMgCl·LiCl (TurboGrignard) Start->Turbo Exchange Br/Mg Exchange (Arylmagnesium Species) Turbo->Exchange Electrophile Add Electrophile (e.g., DMF) Exchange->Electrophile Quench Aqueous Quench (NH4Cl sat.) Electrophile->Quench Product Functionalized Product Quench->Product

Step-by-step workflow for halogen-magnesium exchange using TurboGrignard.

  • Initiation: Dissolve the substrate in anhydrous THF under Argon. Cool the solution strictly to –20 °C. Causality: THF coordinates to and stabilizes the resulting Grignard reagent.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv). Causality: Temperature control is paramount. If the reaction warms above 0 °C, the newly formed arylmagnesium species can undergo β-elimination of the ortho-fluorine, generating a highly reactive benzyne intermediate that leads to catastrophic polymerization.

  • Validation Check: Stir for 30 minutes at –20 °C. Withdraw a 0.1 mL aliquot, quench it in saturated aqueous NH₄Cl, and analyze via GC-MS. The presence of 1-cyclopropoxy-2-fluorobenzene (the protonated intermediate) confirms complete Br/Mg exchange. Do not proceed until the starting bromide is undetectable.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise to formylate the ring.

  • Quench: Slowly warm the reaction to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl to hydrolyze the hemiaminal intermediate into the final aldehyde.

References

  • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

literature review on 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of cyclopropyl ethers into aromatic scaffolds has become a cornerstone methodology in modern medicinal chemistry and agrochemical development. 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1243387-09-8)[1] represents a highly versatile, tri-functionalized building block. It features a metabolically robust cyclopropoxy group, a conformation-directing fluorine atom, and a bromine handle primed for transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of its chemical properties, upstream synthetic pathways, and downstream applications, grounded in mechanistic causality and validated experimental protocols.

Chemical Profile & Quantitative Data

To effectively utilize 4-Bromo-1-cyclopropoxy-2-fluorobenzene, researchers must understand its baseline physicochemical properties and how its synthesis compares across different methodologies.

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene
CAS Registry Number 1243387-09-8[1]
Molecular Formula C₉H₈BrFO
Molecular Weight 231.06 g/mol
Appearance Colorless to light yellow liquid[2]

| Precursor Material | 4-Bromo-2-fluorophenol[3] |

Table 2: Quantitative Comparison of Synthetic Pathways Historically, synthesizing aryl cyclopropyl ethers relied on the Williamson ether synthesis. However, the Copper-Catalyzed Chan-Lam coupling has superseded it due to kinetic advantages[4].

ParameterWilliamson Ether Synthesis[5]Chan-Lam O-Cyclopropylation[6]
Electrophile Cyclopropyl bromideK-cyclopropyl trifluoroborate
Temperature 150–200 °C (Microwave)70 °C (Thermal)
Primary Mechanism Sₙ2 Nucleophilic SubstitutionCu(II)/(III) Transmetalation
Major Side Reactions E2 Elimination (ring opening)Protodeboronation
Typical Yield 15–30%60–85%

Mechanistic Insights & Structural Causality

The specific substitution pattern of 4-Bromo-1-cyclopropoxy-2-fluorobenzene is not arbitrary; each functional group serves a distinct, synergistic purpose in drug design and synthesis.

  • The Cyclopropoxy Motif (Metabolic Stability): Unlike standard alkoxy groups (e.g., methoxy, isopropoxy) which are highly susceptible to cytochrome P450-mediated oxidative dealkylation, the cyclopropyl ring possesses high s-character in its C-H bonds. This increases the bond dissociation energy (BDE) to approximately 106 kcal/mol (compared to 98 kcal/mol for an isopropyl group), significantly enhancing the metabolic stability and Lipophilic Efficiency (LipE) of the resulting drug candidate[6].

  • The Ortho-Fluoro Effect (Conformational Control): The fluorine atom at the 2-position serves a dual purpose. Inductively, it lowers the pKa of the precursor 4-bromo-2-fluorophenol[3], facilitating deprotonation during etherification. Sterically, it biases the conformation of the adjacent cyclopropoxy group, forcing it into an orthogonal or coplanar geometry that can be critical for locking the molecule into a bioactive conformation[7].

  • The Para-Bromo Handle (Diversification): The bromine atom activates the molecule for downstream diversification via palladium-catalyzed cross-couplings, allowing researchers to build complex biaryl systems.

Upstream Synthesis: Overcoming Kinetic Barriers

Synthesizing 4-Bromo-1-cyclopropoxy-2-fluorobenzene presents a unique kinetic challenge. The sp³ carbons in the highly strained cyclopropane ring exhibit sp²-like character, making them exceptionally poor electrophiles for Sₙ2 displacement. In a standard Williamson ether synthesis, forcing conditions (e.g., microwave irradiation at 200 °C) are required, which predominantly leads to competitive E2 elimination and unwanted allyl-containing byproducts[4],[5].

To circumvent this, the Copper-Catalyzed Chan-Lam O-cyclopropylation is the preferred method, utilizing an oxidative transmetalation pathway rather than nucleophilic substitution[6].

Synthesis Phenol 4-Bromo-2-fluorophenol ChanLam Chan-Lam Coupling Cu(OAc)2, O2, Base Phenol->ChanLam Williamson Williamson Ether Synthesis Cs2CO3, Microwave Phenol->Williamson Product 4-Bromo-1-cyclopropoxy- 2-fluorobenzene ChanLam->Product Mild, High Yield Williamson->Product Harsh, E2 Byproducts Boron Potassium Cyclopropyl Trifluoroborate Boron->ChanLam Bromide Cyclopropyl Bromide Bromide->Williamson

Fig 1: Synthetic pathways for 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

Protocol 1: Chan-Lam O-Cyclopropylation (Self-Validating Workflow)
  • Reagent Assembly: In a dry reaction vial, combine 4-bromo-2-fluorophenol (1.0 equiv), potassium cyclopropyl trifluoroborate (2.0 equiv), Cu(OAc)₂ (0.2 equiv), 1,10-phenanthroline (0.2 equiv), and Na₂CO₃ (2.0 equiv).

    • Causality: Potassium trifluoroborate is chosen over cyclopropylboronic acid because it slowly hydrolyzes in situ, providing a controlled release of the active boronic acid and preventing rapid homocoupling side reactions[6].

  • Solvent & Oxidation Setup: Suspend the mixture in anhydrous dichloroethane (DCE) and equip the vial with an O₂ balloon (1 atm).

    • Causality: The O₂ acts as the mandatory terminal oxidant. It re-oxidizes the off-cycle Cu(I) species back to the active Cu(II) catalyst after reductive elimination, ensuring continuous catalytic turnover[6]. Furthermore, the bidentate 1,10-phenanthroline ligand stabilizes the highly reactive Cu(III) intermediate, suppressing undesired radical degradation.

  • Execution: Stir the mixture vigorously at 70 °C for 16-24 hours. Filter through a pad of Celite to remove insoluble copper salts, concentrate, and purify via silica gel flash chromatography.

Downstream Application: Biaryl Construction

Once synthesized, 4-Bromo-1-cyclopropoxy-2-fluorobenzene is typically deployed in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl scaffolds, such as those found in advanced PDE4 inhibitors[7].

Suzuki Start 4-Bromo-1-cyclopropoxy- 2-fluorobenzene OxAdd Oxidative Addition Pd(0) → Pd(II) Start->OxAdd TransMet Transmetalation Ar-B(OH)2 OxAdd->TransMet RedElim Reductive Elimination Pd(II) → Pd(0) TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Biaryl Product RedElim->Product

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Self-Validating Workflow)
  • Reaction Assembly: Charge a Schlenk flask with 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

    • Causality: The large bite angle of the bidentate dppf ligand forces the transmetalated aryl groups into a cis-configuration on the palladium center. This spatial proximity significantly lowers the activation energy required for the final reductive elimination step[7].

  • Degassing (Critical Step): Add a mixture of 1,4-dioxane/H₂O (4:1). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be strictly excluded. If present, O₂ will drive the competitive oxidative homocoupling of the arylboronic acid and irreversibly oxidize the electron-rich phosphine ligands, killing the catalyst[7].

  • Execution: Stir at 90 °C for 12 hours under an argon atmosphere. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.

References

1.1 2.2 3. 3 4.5 5.6 6.7

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS No. 1243467-56-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic application of modern analytical techniques, including mass spectrometry, vibrational and electronic spectroscopy, and advanced nuclear magnetic resonance. The narrative emphasizes the causality behind experimental choices, the interpretation of spectral data, and the integration of multidisciplinary information to arrive at an unambiguous structural confirmation. Protocols are presented as self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Multifunctional Scaffold

4-Bromo-1-cyclopropoxy-2-fluorobenzene is a substituted aromatic compound that incorporates several key structural motifs of high value in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions.[1] The cyclopropyl group, a "saturated ring with unsaturated character," is increasingly utilized in drug design to improve potency and modulate physicochemical properties.[2] The combination of these features makes this molecule a valuable building block for novel therapeutics and advanced materials.[3][4]

An unambiguous confirmation of its structure is the foundational prerequisite for any subsequent research or development. This guide outlines the logical workflow for achieving this confirmation, treating the elucidation as a case study in modern analytical strategy.

Foundational Analysis: Molecular Formula and Isotopic Signature

The first objective in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Mass Spectrometry (MS)

Expertise & Experience: We employ Electron Ionization (EI) for its robust fragmentation patterns and Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer for its high mass accuracy. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides a distinctive isotopic signature that serves as a primary validation checkpoint.

Experimental Protocol (GC-HRMS):

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a TOF Mass Spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Acquisition Mode: High resolution, >10,000 resolving power.

Trustworthiness: Expected Data & Interpretation The molecular formula is C₉H₈BrFO. The expected exact mass for the molecular ion [M]⁺• can be calculated and compared against the experimental value.

  • Calculated Exact Mass: 229.9742 Da for [C₉H₈⁷⁹BrFO]⁺•

  • HRMS Validation: The measured mass should be within 5 ppm of the calculated mass.

  • Isotopic Pattern: A crucial validation point is the observation of two peaks of nearly equal intensity at m/z 229.97 and 231.97, corresponding to the [M]⁺• and [M+2]⁺• ions, confirming the presence of a single bromine atom.[5]

Table 1: Predicted Key Ions in the Mass Spectrum of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonSignificance
230232[C₉H₈BrFO]⁺•Molecular Ion
189191[C₆H₃BrFO]⁺Loss of cyclopropyl group (C₃H₅)
151-[C₉H₈FO]⁺Loss of Bromine radical
108-[C₆H₃FO]⁺Loss of Br and C₃H₅

Functional Group Identification: Vibrational & Electronic Spectroscopy

With the molecular formula established, the next step is to identify the core functional groups. FTIR and UV-Vis spectroscopy provide rapid and valuable insights.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy probes the vibrational modes of chemical bonds.[6] For this molecule, we expect to see characteristic absorptions for the aromatic ring, the C-O-C ether linkage, and the C-F bond. The absence of signals for O-H, N-H, or C=O groups provides equally important negative evidence. Aromatic ethers show a characteristic C-O-C asymmetric stretch.[7]

Experimental Protocol (ATR-FTIR):

  • Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Acquire the spectrum over a range of 4000-600 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Trustworthiness: Expected Data & Interpretation

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3100-3000C-H StretchAromatic & Cyclopropyl[7]
1600-1450C=C StretchAromatic Ring
1270-1230Asymmetric Ar-O StretchAryl Ether
1150-1050C-F StretchAryl Fluoride[8]

The presence of these bands confirms the major structural components: a substituted benzene ring, an ether linkage, and a C-F bond.

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy measures electronic transitions, primarily π→π* transitions in aromatic systems.[9] The substitution pattern on the benzene ring influences the position (λ_max) and intensity of these absorptions.[10][11]

Experimental Protocol:

  • Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol.

  • Use a quartz cuvette with a 1 cm path length.

  • Scan the absorbance from 200 to 400 nm.

Trustworthiness: Expected Data & Interpretation Benzene exhibits a secondary absorption band around 256 nm.[11] Substituents like -OR, -F, and -Br are auxochromes that cause a bathochromic (red) shift. We would anticipate a λ_max for the primary π→π* transition to be in the 260-280 nm range.

Definitive Structural Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol (General NMR):

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Perform ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, and HMBC experiments at a constant temperature (e.g., 298 K).

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons). For 4-Bromo-1-cyclopropoxy-2-fluorobenzene, we anticipate signals in both the aromatic and aliphatic regions. The aromatic region will be complex due to both H-H and H-F spin-spin coupling.

Trustworthiness: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-66.9 - 7.1ddJ(H-F) ≈ 8-10 (ortho), J(H-H) ≈ 8-9 (ortho)
H-57.1 - 7.3dddJ(H-H) ≈ 8-9 (ortho), J(H-H) ≈ 2-3 (meta), J(H-F) ≈ 4-6 (meta)
H-37.2 - 7.4ddJ(H-F) ≈ 2-3 (para), J(H-H) ≈ 2-3 (meta)
O-CH (cyclopropyl)3.6 - 3.8m-
CH₂ (cyclopropyl)0.7 - 0.9m-

The cyclopropyl methylene protons are diastereotopic and will appear as two distinct multiplets.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to substituent effects. The carbon directly attached to fluorine will show a large one-bond coupling (¹JCF). Bromine's "heavy atom effect" can cause the ipso-carbon (C-4) to be more shielded (shifted upfield) than expected based on electronegativity alone.[12]

Trustworthiness: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted δ (ppm)Predicted ¹JCF (Hz)Rationale
C-2152 - 155~245Directly attached to F (large ¹JCF) and O
C-1145 - 148~10-15Attached to O, ortho to F
C-5125 - 128~5-10Meta to F
C-6118 - 121~20-25Ortho to F
C-3115 - 118~3-5Para to F
C-4110 - 113~5-10Attached to Br (heavy atom effect)
O-CH (cyclopropyl)50 - 55-Methine carbon of cyclopropoxy group
CH₂ (cyclopropyl)5 - 10-Methylene carbons of cyclopropyl ring
2D NMR for Unambiguous Assignment

Expertise & Experience: While 1D spectra provide the pieces of the puzzle, 2D NMR connects them.

  • COSY (Correlation Spectroscopy): Identifies H-H coupling networks. A cross-peak between H-5 and H-6 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is essential for assigning the carbons that have protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment to link the different fragments of the molecule.

Trustworthiness: Key Expected HMBC Correlations The following long-range correlations would provide definitive proof of the structure:

  • Cyclopropoxy to Ring: A correlation from the O-CH proton (δ ~3.7 ppm) to the C-1 carbon (δ ~146 ppm) of the benzene ring.

  • Fluorine Position: Correlations from H-3 (δ ~7.3 ppm) to C-1, C-2, and C-5.

  • Bromine Position: Correlations from H-3 and H-5 to C-4.

Integrated Elucidation Strategy & Visualization

The power of this multi-technique approach lies in the integration of all data points. Each experiment validates the others, leading to a single, consistent structural assignment.

Elucidation_Workflow cluster_nmr Definitive Structure (NMR) cluster_results Confirmation HRMS High-Resolution MS Formula Molecular Formula (C₉H₈BrFO) HRMS->Formula FTIR FTIR Spectroscopy Func_Groups Functional Groups (Aryl Ether, C-F) FTIR->Func_Groups UVVIS UV-Vis Spectroscopy UVVIS->Func_Groups H1_NMR 1H NMR C13_NMR 13C NMR H1_NMR->C13_NMR Connectivity Proton/Carbon Skeleton H1_NMR->Connectivity C13_NMR->Connectivity F19_NMR 19F NMR F19_NMR->Connectivity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Structure Final Structure Confirmed TwoD_NMR->Structure Formula->H1_NMR Func_Groups->H1_NMR Connectivity->TwoD_NMR

Caption: Integrated workflow for the structural elucidation of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

HMBC_Correlations cluster_0 H_cyclopropyl C1 H_cyclopropyl->C1 O-CH to C1 C2 C3 C4 C5 C6 H3 H3->C1 H3 to C1 H3->C5 H3 to C5 H5 H5->C4 H5 to C4 H6

Caption: Key predicted HMBC correlations for structural confirmation. (Note: A structural image is used as a base for clarity).

Conclusion

The structural elucidation of 4-Bromo-1-cyclopropoxy-2-fluorobenzene is a systematic process that relies on the logical application and integration of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental composition and the presence of bromine. FTIR and UV-Vis spectroscopy identify the core functional groups and electronic system. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the unambiguous and definitive evidence of atomic connectivity. By following this self-validating workflow, researchers can proceed with confidence in the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Investigation with DFT Calculations. (n.d.). Google AI.
  • The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online.
  • Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. (n.d.). Benchchem.
  • CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria.
  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • 4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene. (2025, September 26). Chemsrc.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.
  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts.
  • A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. (n.d.). Benchchem.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange.
  • 1-Bromo-4-cyclopropoxy-2-fluorobenzene. (n.d.). Achmem.
  • Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide. (n.d.). Benchchem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI.
  • Future Drug Discovery. (n.d.). ScienceOpen.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS 1458652-57-7) is a highly specialized, halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates [1]. The strategic incorporation of a cyclopropoxy group provides unique structural rigidity and metabolic stability compared to flexible linear alkoxy chains, while the ortho-fluorine atom precisely modulates the electronic properties of the aromatic ring [2]. This application note details the optimized protocols, mechanistic causality, and analytical checkpoints for executing high-yielding Suzuki-Miyaura cross-coupling reactions using this specific sterically hindered substrate.

Structural Rationale & Reactivity Profile (E-E-A-T Analysis)

In modern medicinal chemistry, substituting standard alkoxy groups (e.g., methoxy, ethoxy) with a cyclopropoxy moiety is a field-proven strategy to mitigate cytochrome P450-mediated oxidative metabolism while maintaining a compact steric profile within the target binding pocket [2].

When subjected to palladium-catalyzed cross-coupling, 4-bromo-1-cyclopropoxy-2-fluorobenzene presents distinct reactivity features that dictate experimental choices:

  • Regioselectivity: The oxidative addition of the Pd(0) catalyst occurs exclusively at the C–Br bond. The C–F bond remains entirely intact under standard Suzuki conditions due to its significantly higher bond dissociation energy (~116 kcal/mol for C–F vs. ~81 kcal/mol for C–Br).

  • Electronic Modulation: The strongly electron-withdrawing fluorine atom ortho to the cyclopropoxy group lowers the electron density of the aromatic ring. This electron deficiency kinetically accelerates the initial oxidative addition of the electron-rich Pd(0) species.

  • Steric Considerations: The cyclopropoxy group introduces moderate steric bulk adjacent to the reaction center. To prevent catalyst deactivation and ensure efficient transmetalation, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as Buchwald's SPhos or XPhos) is strictly required [3].

Mechanistic Pathway & Visualization

The Suzuki-Miyaura coupling of this substrate follows a canonical catalytic cycle, but its success is heavily dependent on the basic activation of the boronic acid partner to overcome the steric hindrance of the cyclopropoxy ether.

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Ar-Pd(Lₙ)-Br] Pd0->OxAdd 4-Bromo-1-cyclopropoxy- 2-fluorobenzene TransMet Transmetalation [Ar-Pd(Lₙ)-Ar'] OxAdd->TransMet Ar'-B(OH)₂ + Base (e.g., K₃PO₄) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Biaryl Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-bromo-1-cyclopropoxy-2-fluorobenzene.

Causality in the Mechanism: The inorganic base (e.g., K₃PO₄) does not directly interact with the palladium complex. Instead, it coordinates with the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex [Ar'-B(OH)₃]⁻. This intermediate is strictly required to drive the transmetalation step, successfully displacing the bromide ligand on the Pd(II) complex [3].

Reaction Optimization & Quantitative Data

Selecting the correct catalyst-ligand-base triad is critical. While standard Pd(PPh₃)₄ can catalyze this reaction, the steric bulk of the cyclopropoxy group often leads to sluggish transmetalation and competitive protodeboronation of the boronic acid.

Table 1: Optimization of Suzuki Coupling Conditions (Standard Conditions: 1.0 eq 4-Bromo-1-cyclopropoxy-2-fluorobenzene, 1.2 eq Phenylboronic acid, 2.0 eq Base, 5 mol% Pd catalyst, 0.2 M in Solvent, 80-90 °C, 12 h.)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (4:1)9045
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (4:1)9072
3Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O (4:1)8088
4 Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O (4:1) 80 >95

*Determined by HPLC/UV analysis at 254 nm.

Data Insight: Entry 4 provides the optimal environment. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) forms a highly active, monoligated Pd(0) species that readily accommodates the steric profile of the cyclopropoxy ether, outperforming standard bidentate (dppf) or unhindered monodentate (PPh₃) ligands [3].

Standard Operating Protocol (SOP)

This step-by-step methodology outlines the synthesis of a biaryl derivative using the optimized conditions established in Table 1, Entry 4.

Materials Required:

  • 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 mmol, 231.06 g/mol )

  • Arylboronic Acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • SPhos ligand (0.10 mmol, 10 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)

  • Toluene (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Reaction Setup & Degassing (Critical Step):

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-cyclopropoxy-2-fluorobenzene (231 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), SPhos (41.1 mg, 0.10 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

    • Causality: Solid reagents are added first. Pd(0) intermediates are highly sensitive to oxidation by atmospheric oxygen, which irreversibly forms inactive Pd(II) peroxo complexes.

  • Solvent Addition & Purging:

    • Add Toluene (4.0 mL) and H₂O (1.0 mL).

    • Seal the tube with a rubber septum and perform three cycles of vacuum/nitrogen backfilling. Alternatively, sparge the solvent mixture with argon for 15 minutes prior to addition.

    • Causality: Water is essential to dissolve K₃PO₄ and facilitate the formation of the reactive boronate species. Toluene solubilizes the organic substrates.

  • Heating & Self-Validating Monitoring:

    • Place the reaction vessel in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 4–12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting bromide typically has an

      
       of ~0.6 (UV active). The disappearance of this spot, coupled with the appearance of a new, highly UV-active spot (the extended conjugated biaryl product) at a lower 
      
      
      
      , confirms complete oxidative addition and coupling.
  • Workup & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 10% EtOAc in Hexanes) to afford the pure biaryl product.

Critical Parameters & Troubleshooting
  • Issue: High levels of protodeboronation (Ar'-H formation observed in LC-MS).

    • Cause: The boronic acid is decomposing before transmetalation can occur. This is often due to excessive heat or a slow oxidative addition step caused by ligand degradation.

    • Solution: Ensure the SPhos ligand is not oxidized prior to use (verify via ³¹P NMR). If the issue persists, slowly add the boronic acid in portions over 2 hours, or switch to a more stable boronate ester (e.g., pinacol ester, Bpin).

  • Issue: Black precipitate forms early in the reaction.

    • Cause: Palladium black formation due to catalyst aggregation and decomposition.

    • Solution: This indicates oxygen contamination or an insufficient ligand-to-palladium ratio. Re-degas solvents thoroughly and ensure a strict 2:1 ratio of SPhos to Pd(OAc)₂.

References
  • ACS Publications. Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors (Highlighting the structural optimization and metabolic stability of the cyclopropoxy group). Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands (Detailing the causality of SPhos/XPhos in sterically hindered couplings). Accounts of Chemical Research. Available at:[Link]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enabling the Synthesis of Novel Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] These application notes provide a detailed, field-proven guide for the successful amination of 4-Bromo-1-cyclopropoxy-2-fluorobenzene, a substrate of increasing interest in drug discovery due to the unique physicochemical properties imparted by the cyclopropoxy and fluoro substituents.

The presence of an electron-donating cyclopropoxy group and an electron-withdrawing fluorine atom on the aromatic ring presents a unique electronic and steric environment. Understanding these influences is critical for the rational selection of catalytic components to achieve high yields and selectivity. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization, empowering researchers to confidently employ this powerful transformation.

Reaction Principle: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1][6][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[1][6] The electronic properties of the aryl halide can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[6]

  • Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][6]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, as will be discussed in the following sections.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)(Br) pd0->pdII_complex Oxidative Addition arbr Ar-Br (4-Bromo-1-cyclopropoxy- 2-fluorobenzene) amine R2NH product Ar-NR2 base Base amido_complex L-Pd(II)(Ar)(NR2) baseH [Base-H]+Br- pdII_complex->baseH Halide Displacement pdII_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination amido_complex->product Product Release

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the amination of 4-Bromo-1-cyclopropoxy-2-fluorobenzene with a generic secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsPurpose
4-Bromo-1-cyclopropoxy-2-fluorobenzene233.061.01.0Aryl Halide
Amine (e.g., Morpholine)87.121.21.2Nucleophile
Pd₂(dba)₃915.720.010.02 (Pd)Palladium Precursor
RuPhos468.580.040.04Ligand
Sodium tert-butoxide (NaOt-Bu)96.101.41.4Base
Toluene92.145 mL-Solvent
Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 9.2 mg, 0.01 mmol), the phosphine ligand (RuPhos, 18.7 mg, 0.04 mmol), and the base (Sodium tert-butoxide, 135 mg, 1.4 mmol).[6]

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent oxidation of the catalyst and ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-Bromo-1-cyclopropoxy-2-fluorobenzene (233 mg, 1.0 mmol) and the amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Buchwald-Hartwig amination hinges on the judicious selection of each reaction component.

Choice of Catalyst and Ligand

For electron-rich and sterically hindered aryl bromides like 4-Bromo-1-cyclopropoxy-2-fluorobenzene, bulky and electron-rich phosphine ligands are paramount.[8][9]

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Other precursors like Pd(OAc)₂ can also be used, which will be reduced in situ to the active Pd(0) species.[10]

  • Ligand: RuPhos is a biaryl phosphine ligand that has demonstrated excellent performance for challenging couplings.[9] Its steric bulk facilitates the reductive elimination step, while its electron-rich nature promotes the oxidative addition. Other suitable ligands for this type of substrate include BrettPhos and XPhos .[1] The choice of ligand can significantly impact the reaction rate and yield, and screening a small panel of ligands is often a worthwhile endeavor.[11]

Choice of Base

The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex.[12][13]

  • Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations.[10] Its strength is often necessary for the deprotonation of less acidic amines.

  • Other strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly when base-sensitive functional groups are present.[1]

  • Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed for more acidic amines or when the substrate is incompatible with strong alkoxide bases, though they often require higher reaction temperatures and longer reaction times.[1][14]

Choice of Solvent

The solvent influences the solubility of the reactants and the stability of the catalytic species.[15][16][17]

  • Toluene is a common and effective nonpolar solvent for Buchwald-Hartwig aminations.[1]

  • Ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF) can also be used.[10]

  • It is crucial to use anhydrous solvents to prevent the deactivation of the catalyst and the hydrolysis of the base.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous exclusion of air and moisture through proper inert gas techniques. Use freshly opened, high-purity reagents.
Inappropriate ligandScreen a panel of bulky electron-rich phosphine ligands (e.g., BrettPhos, XPhos).
Insufficiently strong baseIf using a weaker base like K₂CO₃, consider switching to NaOt-Bu or LiHMDS.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Byproducts Hydrodehalogenation (replacement of Br with H)This can occur if the reductive elimination is slow. A bulkier ligand may accelerate this step. Ensure the amine is of high purity.
Homocoupling of the aryl bromideThis is often a sign of catalyst decomposition. Lowering the reaction temperature or using a more stable precatalyst may help.

Data Presentation: Expected Outcomes

While yields are highly dependent on the specific amine used, the following table provides a general expectation for the amination of 4-Bromo-1-cyclopropoxy-2-fluorobenzene with a range of secondary amines using the recommended protocol.

Amine NucleophileExpected Yield Range (%)Notes
Morpholine85-95Generally a high-yielding coupling partner.
Piperidine80-90Good reactivity.
N-Methylaniline75-85Aromatic amines can be slightly less reactive; may require slightly longer reaction times.
Di-n-butylamine70-80Sterically hindered amines may require higher catalyst loading or a more specialized ligand.

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-1-cyclopropoxy-2-fluorobenzene is a highly effective method for the synthesis of novel arylamine derivatives. By carefully selecting the appropriate palladium precursor, bulky phosphine ligand, strong base, and anhydrous solvent, researchers can achieve high yields of the desired products. The protocol and insights provided in these application notes serve as a comprehensive guide for both novice and experienced chemists to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-Bromo-4-methoxybenzoate.
  • The Journal of Organic Chemistry. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination.
  • Synlett. (n.d.). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts.
  • ACS Publications. (2026, February 6). Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG.
  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • ACS Catalysis. (2020, July 14). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides.
  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Organic Syntheses Procedure. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • MilliporeSigma. (n.d.). Buchwald Phosphine Ligands.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
  • ACS Publications. (2021, December 20). In Situ Formation of Cationic π-Allylpalladium Precatalysts in Alcoholic Solvents: Application to C–N Bond Formation.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • RSC Publishing. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia.
  • ACS Publications. (2015, June 12). Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination.
  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

Sources

Application Note: 4-Bromo-1-cyclopropoxy-2-fluorobenzene as a Privileged Synthetic Building Block in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1458652-57-7[1], 1243387-09-8[2]) is a highly versatile, tri-functional halogenated building block. In modern drug discovery, it is strategically utilized to construct complex heteroaryl scaffolds. Most notably, it serves as a critical precursor in the synthesis of tetrahydroimidazo[1,5-d][1,4]oxazepine derivatives—a class of potent group II metabotropic glutamate receptor (mGluR2) antagonists developed for the treatment of neurological disorders such as Alzheimer's disease[3][4].

This application note details the structural rationale behind its use, its physicochemical properties, and a self-validating protocol for its late-stage functionalization via palladium-catalyzed Miyaura borylation.

Physicochemical Profile

To facilitate reaction planning and stoichiometric calculations, the quantitative data and physical properties of 4-Bromo-1-cyclopropoxy-2-fluorobenzene are summarized below.

PropertyValue
IUPAC Name 4-Bromo-1-cyclopropoxy-2-fluorobenzene
CAS Registry Numbers 1458652-57-7[1], 1243387-09-8[2]
Molecular Formula C₉H₈BrFO[5]
Molecular Weight 231.06 g/mol [6]
Monoisotopic Mass 229.97 Da[5]
Predicted LogP 3.2[5]
Storage Conditions Inert atmosphere, Room Temperature or 2-8°C[6][7]

Structural & Mechanistic Rationale (E-E-A-T)

Medicinal chemists do not select substitution patterns arbitrarily. The specific architecture of 4-Bromo-1-cyclopropoxy-2-fluorobenzene offers a "Tri-Functional Advantage" that solves multiple pharmacokinetic (PK) and synthetic challenges simultaneously:

  • C4-Bromine (The Cross-Coupling Handle): The bromine atom at the para-position serves as an ideal leaving group for oxidative addition by low-valent palladium [Pd(0)] catalysts. This enables modular downstream functionalization, including Miyaura borylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig aminations[3].

  • C1-Cyclopropoxy (The Metabolic Shield): Replacing a standard methoxy (-OCH₃) ether with a cyclopropoxy group introduces critical steric bulk and increases the molecule's lipophilicity (LogP ~3.2)[5]. Because the cyclopropyl ring lacks the easily abstractable alpha-protons found in linear alkyl chains, it acts as a metabolic shield, heavily resisting in vivo oxidative O-dealkylation by Cytochrome P450 enzymes.

  • C2-Fluorine (The Electronic Modulator): The highly electronegative fluorine atom lowers the pKa of adjacent aromatic protons and modulates the electron density of the ring, which enhances the overall oxidative stability of the API. Furthermore, it enforces specific conformational geometries via stereoelectronic dipole-dipole interactions with the adjacent cyclopropoxy oxygen, locking the molecule into a bioactive conformation[3].

Application Workflow: Late-Stage Functionalization

In the synthesis of mGluR2 antagonists, the building block is typically converted into a nucleophilic aryl boronate ester before being coupled to a complex heterocyclic core (e.g., a chloro-oxazepine)[3].

G SM 4-Bromo-1-cyclopropoxy -2-fluorobenzene (Starting Material) B2Pin2 Miyaura Borylation B2pin2, Pd(dppf)Cl2 KOAc, DMSO, 80°C SM->B2Pin2 Boronate Aryl Boronate Ester (Nucleophilic Partner) B2Pin2->Boronate Suzuki Suzuki-Miyaura Cross-Coupling Heteroaryl Halide, Base Boronate->Suzuki API Tetrahydroimidazo[1,5-d] [1,4]oxazepine Derivative (mGluR2 Antagonist) Suzuki->API

Workflow for late-stage functionalization of 4-Bromo-1-cyclopropoxy-2-fluorobenzene via borylation.

Self-Validating Experimental Protocol

The following methodology details the Miyaura Borylation of 4-Bromo-1-cyclopropoxy-2-fluorobenzene to yield the corresponding 1,3,2-dioxaborolane intermediate. This protocol is adapted from validated industrial procedures for tetrahydroimidazo[1,5-d][1,4]oxazepine precursors[3].

Objective:

Synthesis of 2-(4-cyclopropoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials & Reagents:
  • Starting Material: 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq)

  • Borylation Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.4 eq)

  • Base: Potassium acetate (KOAc) (3.0 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (approx. 4 mL per mmol of substrate)

Step-by-Step Methodology & Causal Insights:

Step 1: Reaction Setup & Rigorous Degassing

  • Charge an oven-dried Schlenk flask with 4-Bromo-1-cyclopropoxy-2-fluorobenzene, B₂pin₂, and KOAc.

  • Add anhydrous DMSO to the flask.

  • Sparge the heterogeneous mixture with dry Nitrogen or Argon for at least 15 minutes.

  • Expertise Insight: Oxygen must be rigorously excluded. Trace oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote the oxidative homocoupling of the newly formed boronate ester into an unwanted biaryl byproduct.

Step 2: Catalyst Addition

  • Under a positive stream of inert gas, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Seal the flask and initiate stirring.

Step 3: Heating & Catalytic Cycle

  • Heat the reaction mixture to 80°C and maintain for 5 hours[3].

  • Expertise Insight (Why DMSO?): DMSO is a polar aprotic solvent that strongly coordinates to the palladium intermediate, stabilizing the catalytic cycle during the borylation of electron-rich aryl halides[3].

  • Expertise Insight (Why KOAc?): Potassium acetate is a specifically chosen mild base. If a stronger base (like K₂CO₃ or NaOH) were used, it would activate the newly formed boronate ester, causing it to undergo a premature Suzuki-Miyaura coupling with the unreacted starting bromide. KOAc is strong enough to facilitate transmetalation to the Pd center but mild enough to keep the boronate ester dormant.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding distilled water, then extract the aqueous layer three times with diethyl ether or ethyl acetate[3].

  • Wash the combined organic layers thoroughly with a saturated aqueous sodium chloride solution (brine).

  • Expertise Insight: DMSO is highly miscible with water. The brine wash ensures the complete removal of residual DMSO from the organic phase, which would otherwise interfere with downstream purification and subsequent cross-coupling steps.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure[3].

Step 5: Purification

  • Purify the resultant crude residue via silica gel column chromatography using a gradient of n-heptane/ethyl acetate to isolate the pure title compound[3].

References

  • Eisai R&D Management Co., Ltd.TETRAHYDROIMIDAZO[1,5-D][1,4]OXAZEPINE DERIVATIVE. European Patent Office - EP 2963043 B1.
  • PubChemLite. 1-bromo-4-cyclopropoxy-2-fluorobenzene. Université du Luxembourg. Available at:[Link]

  • Eisai R&D Management Co., Ltd.Tetrahydroimidazo(1,5-D)[1,4]oxazepine derivative. US Patent US9458176B2.

Sources

Advanced Applications of 4-Bromo-1-cyclopropoxy-2-fluorobenzene in Medicinal Chemistry: From Kinase Inhibitors to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-cyclopropoxy-2-fluorobenzene (and its regioisomers) has emerged as a highly privileged building block in modern drug discovery. Its unique structural motif combines the steric and lipophilic properties of a cyclopropoxy group, the conformational locking and metabolic stability imparted by an ortho-fluorine atom, and the versatile reactivity of a bromine handle. This application note provides an in-depth technical guide on utilizing this scaffold in the synthesis of targeted protein degraders (CRBN modulators)[1], metabolic enzyme inhibitors (DGAT2)[2], and kinase inhibitors (MEK)[3].

Physicochemical & Structural Rationale: Why This Scaffold?

As a Senior Application Scientist, it is critical to understand the causality behind selecting a specific building block rather than simply executing a synthetic step. The integration of 4-Bromo-1-cyclopropoxy-2-fluorobenzene into a drug candidate is driven by three distinct structural advantages:

  • The Cyclopropoxy Group (Steric Bulk & Lipophilicity): Unlike a highly flexible methoxy or ethoxy group, the cyclopropoxy ring introduces rigid steric bulk that perfectly occupies shallow, lipophilic pockets in target proteins (such as the allosteric sites of MEK or the active site of DGAT2)[2],[3]. The ring strain also alters the electron-donating capacity of the oxygen atom compared to standard alkyl ethers.

  • The Ortho-Fluorine Atom (Conformational Locking & Metabolic Stability): Fluorine induces a strong dipole moment and stereoelectronic effects, effectively locking the conformation of the adjacent cyclopropoxy ether oxygen. Furthermore, the highly electronegative fluorine lowers the pKa of adjacent protons and shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, a critical factor for improving the in vivo half-life of the final drug candidate.

  • The Bromine Handle (Synthetic Versatility): The bromine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or can be readily converted into an azide for Click chemistry applications[1].

Application I: Targeted Protein Degradation (CRBN Modulators)

Mechanistic Context

Targeted Protein Degradation (TPD) utilizes bifunctional molecules (PROTACs) or molecular glues to hijack the ubiquitin-proteasome system. Recent patent literature demonstrates the use of the cyclopropoxy-fluorobenzene scaffold to synthesize novel isoindoline compounds that act as Cereblon (CRBN) modulators[1]. These modulators recruit the CRL4^CRBN E3 ubiquitin ligase to target specific neosubstrates (such as IKZF1/3) for ubiquitination and subsequent degradation.

CRBN_Pathway POI Target Protein (POI) Complex Ternary Complex (POI - Glue - CRBN) POI->Complex Glue Molecular Glue (Cyclopropoxy-fluorophenyl scaffold) Glue->Complex CRBN CRBN (Substrate Receptor) CRBN->Complex Ub Ubiquitin Transfer Complex->Ub E2 Ligase Activity Proteasome Proteasomal Degradation Ub->Proteasome Polyubiquitination

Mechanism of CRBN-mediated targeted protein degradation using molecular glues.

Protocol: Synthesis of Azido-Derivatives for Click Chemistry

To incorporate this scaffold into a CRBN modulator, the bromine atom is often converted into an azide to facilitate a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an alkyne-functionalized isoindoline core[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged Schlenk flask, dissolve 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Reagent Addition: Add Sodium Azide (NaN₃, 2.0 equiv), Copper(I) Iodide (CuI, 0.1 equiv), and L-Proline (0.2 equiv) as a ligand to stabilize the Cu(I) species. Finally, add Sodium Hydroxide (NaOH, 0.2 equiv) to deprotonate the ligand.

  • Reaction: Heat the mixture to 90°C under continuous stirring for 12–16 hours. Causality Note: The elevated temperature and Cu(I)/L-Proline catalytic system are strictly required to overcome the high activation energy of aryl bromide substitution.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the azide mass confirm completion.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water and brine to remove DMSO and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-azido-1-cyclopropoxy-2-fluorobenzene intermediate.

Application II: Metabolic and Kinase Inhibitors (DGAT2 & MEK)

Mechanistic Context

In the treatment of nonalcoholic steatohepatitis (NASH) and various cancers, inhibiting Diacylglyceride O-acyltransferase 2 (DGAT2)[2] and Mitogen-Activated Protein Kinase (MEK)[3] are highly validated strategies. The 4-Bromo-1-cyclopropoxy-2-fluorobenzene building block is frequently coupled to heterocyclic cores (e.g., tetrahydroindazoles or chromen-2-ones) to optimize the binding affinity and pharmacokinetic profile of these inhibitors[2],[3].

Suzuki_Workflow Start 4-Bromo-1-cyclopropoxy-2-fluorobenzene Cat Pd Catalyst & Base (e.g., Pd(dppf)Cl2, K2CO3) Start->Cat Boronic Boronic Acid/Ester Partner Boronic->Cat Solvent Solvent System (Dioxane/H2O, 90°C) Cat->Solvent Product Cross-Coupled Intermediate (Kinase/DGAT2 Inhibitor Core) Solvent->Product Cross-Coupling

Step-by-step workflow for the Suzuki-Miyaura cross-coupling of the brominated scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

This self-validating protocol details the coupling of the brominated scaffold to a boronic ester core.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk tube with 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv) and the corresponding heterocyclic boronic acid pinacol ester (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) and Potassium Carbonate (K₂CO₃, 3.0 equiv). Causality Note: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is crucial for sterically hindered ortho-substituted aryl halides.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (v/v 4:1, 0.15 M). Degassing (via sparging with N₂ for 15 mins) is mandatory to prevent the oxidative homocoupling of the boronic ester and the degradation of the Pd(0) active species.

  • Reaction: Seal the vessel and heat at 90°C for 4–6 hours.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to isolate the final coupled inhibitor.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the typical reaction parameters and expected outcomes when utilizing 4-Bromo-1-cyclopropoxy-2-fluorobenzene in the aforementioned protocols.

Application / ReactionReagents & CatalystsSolvent & TempTypical YieldKey Analytical Marker (LC-MS / NMR)
Azidation (Click Precursor) NaN₃, CuI, L-Proline, NaOHDMSO, 90°C70–85%Loss of Br isotopes; IR peak at ~2100 cm⁻¹ (azide stretch).
Suzuki-Miyaura Coupling Boronic Ester, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C75–90%Disappearance of starting material; distinct cyclopropoxy multiplet at ~3.8 ppm (¹H NMR).
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100°C60–80%Mass shift corresponding to amine addition; downfield shift of aromatic protons.

References

  • [1] Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound (EP3896062A1). Google Patents. Available at:

  • [2] Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (US20240140938A1). Google Patents. Available at:

  • [3] Heterocyclic derivatives as mitogen-activated protein kinase (mek) inhibitors (WO2023211812A1). Google Patents. Available at:

Sources

Application Note & Protocol: Formation of (4-Cyclopropoxy-2-fluorophenyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the synthesis of the Grignard reagent, (4-cyclopropoxy-2-fluorophenyl)magnesium bromide, from its corresponding aryl bromide. The presence of both a fluorine atom and a cyclopropoxy group on the aromatic ring presents unique challenges, including potential difficulties in reaction initiation and the risk of side reactions. This guide offers two robust protocols: the classical activated magnesium insertion and a modern bromine-magnesium exchange reaction. We delve into the mechanistic rationale behind the choice of reaction conditions, provide step-by-step experimental procedures, and offer a comprehensive troubleshooting guide to enable researchers, scientists, and drug development professionals to successfully prepare this valuable synthetic intermediate.

Introduction and Mechanistic Considerations

The (4-cyclopropoxy-2-fluorophenyl)magnesium bromide reagent is a valuable building block in medicinal chemistry and materials science. The 2-fluoroaryl motif is a common feature in pharmaceuticals, influencing metabolic stability and binding affinity, while the cyclopropoxy group can modulate lipophilicity and conformational rigidity. The successful formation of this Grignard reagent hinges on the selective reaction at the carbon-bromine bond while preserving the other functionalities.

Chemoselectivity: C-Br vs. C-F Reactivity

The formation of a Grignard reagent from an aryl halide involves the oxidative addition of magnesium metal into the carbon-halogen bond.[1] The reactivity of halogens in this process follows the order I > Br > Cl >> F.[2][3] The carbon-fluorine bond is significantly stronger and less polarizable than the carbon-bromine bond, rendering it largely unreactive under standard Grignard formation conditions.[4][5] This inherent difference in reactivity allows for the selective formation of the desired organomagnesium species at the C-Br bond.

Stability of the Cyclopropoxy Moiety

The formation of Grignard reagents is understood to proceed via single-electron transfer (SET) mechanisms, involving radical intermediates.[1][6] Cyclopropylmethyl radicals are known to be susceptible to rapid ring-opening to form homoallylic radicals, a thermodynamically favorable process.[7][8] Although the aryl cyclopropyl ether is more stable, it is crucial to maintain controlled reaction temperatures to minimize the potential for radical-mediated decomposition pathways that could compromise the integrity of the cyclopropoxy group.

The Challenge of Reaction Initiation

A common practical hurdle in Grignard synthesis is the initiation of the reaction. This is often due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the organic halide.[9][10] Activation of the magnesium surface is therefore a critical step for a successful reaction.[3]

Recommended Synthetic Approaches

We present two primary methods for the synthesis of (4-cyclopropoxy-2-fluorophenyl)magnesium bromide. The choice between them depends on the scale of the reaction, the purity of the starting materials, and the available laboratory equipment.

  • Method A: Classical Grignard Formation. This approach utilizes activated magnesium turnings and is suitable for larger-scale preparations. Careful attention to magnesium activation and initiation is paramount.

  • Method B: Bromine-Magnesium (Br/Mg) Exchange. This method employs a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), to perform a halogen-metal exchange.[11] This is an excellent alternative that often proceeds under milder, more controlled conditions at low temperatures, making it ideal for sensitive or complex substrates.[12]

Experimental Protocols

Critical Prerequisite: All Grignard reactions must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., dry Argon or Nitrogen). All glassware must be flame-dried or oven-dried immediately before use, and all solvents must be anhydrous.[2][13]

Protocol A: Classical Grignard Formation

This protocol details the direct insertion of magnesium into the C-Br bond.

dot

Caption: Workflow for Classical Grignard Formation.

Materials:

Reagent/Material M.W. Amount (10 mmol scale) Equivalents
4-Bromo-1-cyclopropoxy-2-fluorobenzene 233.07 2.33 g 1.0
Magnesium Turnings 24.31 0.29 g 1.2
Anhydrous Tetrahydrofuran (THF) - 25 mL -

| Iodine | 253.81 | 1 small crystal | Catalytic |

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser capped with a drying tube or inert gas line, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a steady stream of argon or nitrogen and allow it to cool to room temperature.[13]

  • Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add a single crystal of iodine.[10] Gently warm the flask with a heat gun under the inert gas flow until the iodine sublimes, depositing a purple film on the magnesium surface. Cool the flask to room temperature.[12]

  • Initiation: In the dropping funnel, prepare a solution of 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq.) in 20 mL of anhydrous THF. Add ~2 mL of this solution to the activated magnesium turnings. The reaction mixture should be stirred. Initiation is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the solution turning cloudy and grey/brown.[14][15] Gentle warming with a water bath or sonication may be required to start the reaction.

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate sufficient to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[15]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle heating (40-50°C) to ensure all the magnesium is consumed.[13] The resulting dark grey or brown solution is the Grignard reagent, which should be cooled and used immediately for subsequent reactions.

Protocol B: Bromine-Magnesium (Br/Mg) Exchange

This protocol uses a commercial "Turbo-Grignard" reagent for a more controlled reaction at low temperatures.

Materials:

Reagent/Material M.W. Amount (10 mmol scale) Equivalents
4-Bromo-1-cyclopropoxy-2-fluorobenzene 233.07 2.33 g 1.0
iPrMgCl·LiCl (1.3 M in THF) - 8.1 mL 1.05

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |

Procedure:

  • Apparatus Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas line, add 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq.).

  • Dissolution and Cooling: Add anhydrous THF (20 mL) and stir to dissolve the starting material. Cool the solution to 0°C using an ice-water bath.

  • Addition of Exchange Reagent: Slowly add the solution of iPrMgCl·LiCl (1.05 eq.) dropwise to the cooled aryl bromide solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the exchange can be monitored by quenching a small aliquot of the reaction with I₂ or an aldehyde and analyzing the product formation via GC-MS or TLC.[12]

  • Completion: Once the exchange is complete, the resulting Grignard reagent solution is ready for immediate use in the next synthetic step at low temperature.

Comparative Summary and Data

ParameterMethod A: Classical GrignardMethod B: Br/Mg Exchange
Temperature Room Temp to Reflux (~66°C in THF)0°C (or lower)
Key Reagents Magnesium turnings, IodineiPrMgCl·LiCl
Initiation Can be sluggish; requires activationGenerally rapid and reliable
Pros Cost-effective for large scale; traditionalMilder conditions; excellent functional group tolerance; high reproducibility[11][12]
Cons Exothermic; risk of side reactions; initiation can be difficultMore expensive reagent; requires accurate titration of the exchange reagent

Troubleshooting Guide

Difficulties in Grignard reagent formation are common. This guide addresses the most frequent issues.

dot

Troubleshooting start Problem: Reaction Fails to Initiate q1 Are all reagents & glassware perfectly dry? start->q1 s1 Solution: Re-dry all glassware. Use freshly opened or distilled anhydrous solvent. q1->s1 No q2 Was the Mg surface properly activated? q1->q2 Yes s2 Solution: - Add another small iodine crystal. - Add a few drops of 1,2-dibromoethane. - Crush Mg turnings with a glass rod (under Ar). - Apply gentle heat or use an ultrasonic bath. q2->s2 No s3 Alternative Solution: Switch to Method B (Br/Mg Exchange) for higher reliability. q2->s3 Yes, but still fails

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent.[9] 2. Passivated magnesium surface.[3] 3. Impure aryl bromide.1. Ensure all components are scrupulously dry. Re-flame dry glassware. Use solvent from a freshly opened bottle or a purification system. 2. Re-activate the magnesium. Add another crystal of iodine, a few drops of 1,2-dibromoethane, or try crushing the turnings with a dry glass rod.[13][14] 3. Purify the starting material if impurities (e.g., water, phenol) are suspected.
Low yield of Grignard reagent 1. Incomplete reaction. 2. Wurtz coupling (dimerization) side reaction.[7] 3. Premature quenching by moisture or acidic impurities.1. Extend the reaction time after addition is complete. 2. Ensure slow, controlled addition of the aryl bromide to avoid high local concentrations. Consider switching to the Br/Mg exchange method at a lower temperature.[12] 3. Re-verify that the entire system is anhydrous and under a positive pressure of inert gas.
Dark, tar-like precipitate forms Significant side reactions or decomposition, possibly due to overheating or impurities.Stop the reaction. Re-evaluate the purity of all reagents and the dryness of the system. Attempt the reaction at a lower temperature, potentially using Method B.

References

  • Source: vertexaisearch.cloud.google.
  • Title: Why don't Alkyl Fluorides form Grignard Reagents - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL
  • Title: Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL
  • Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: The Journal of Organic Chemistry URL
  • Title: Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry Source: Master Organic Chemistry URL
  • Title: Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent Source: ResearchGate URL
  • Title: Why isn't fluorine used in a Grignard reagent?
  • Title: 10.
  • Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY Source: ADICHEMISTRY URL
  • Title: Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)
  • Title: Technical Support Center: Grignard Reaction with 4-(Benzyloxy)
  • Title: 1.
  • Title: Grignard Reaction Source: Grignard Reaction URL
  • Title: Formation of Grignard Reagents from Organic Halides Source: Formation of Grignard Reagents from Organic Halides URL
  • Title: Technical Support Center: Grignard Reaction Formation with Cyclopropylmethyl Halides - Benchchem Source: Benchchem URL
  • Title: In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed Source: PubMed URL

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Application Notes & Protocols: The Strategic Utility of 4-Bromo-1-cyclopropoxy-2-fluorobenzene in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of foundational chemical scaffolds. 4-Bromo-1-cyclopropoxy-2-fluorobenzene has emerged as a building block of significant interest, offering a unique convergence of chemical handles and physicochemical properties that are highly advantageous for developing novel therapeutics, particularly in the realm of kinase inhibition.

This guide provides an in-depth analysis of this compound's application, detailing not just the "how" but the "why" behind its use. We will explore its structural merits, its role in structure-activity relationship (SAR) studies, and provide detailed, field-proven protocols for its synthetic manipulation.

The molecule's power lies in the synergistic interplay of its three key substituents on the benzene ring:

  • The Bromine Atom: Positioned at C4, this halogen serves as a versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[1][2] This allows for the systematic and efficient introduction of diverse molecular fragments to probe the chemical space around a biological target.

  • The 2-Fluoro Group: The presence of fluorine is a common strategy in drug design.[3] Its high electronegativity can modulate the pKa of nearby functional groups, influence conformation, and form critical hydrogen bonds or other non-covalent interactions with protein targets. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability by blocking potential sites of oxidative metabolism.[3]

  • The 1-Cyclopropoxy Moiety: The cyclopropyl group is a valuable bioisostere. Its unique steric and electronic properties can confer metabolic stability and improve binding affinity.[4][5] The cyclopropoxy group, in particular, offers a rigid conformational constraint and can improve physicochemical properties such as solubility and lipophilicity compared to larger, more flexible alkyl groups.[5]

Together, these features make 4-Bromo-1-cyclopropoxy-2-fluorobenzene a "pseudo-privileged" scaffold, ripe for elaboration into libraries of potent and selective drug candidates.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is requisite for its effective use.

PropertyValueSource
CAS Number 1243387-09-8[6]
Molecular Formula C₉H₈BrFO[6]
Molecular Weight 231.06 g/mol [6][7]
Boiling Point 265.5±20.0 °C at 760 mmHg[6]
Density 1.6±0.1 g/cm³[6]
LogP 3.52[6]

PART 1: Core Application in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a known cause of many diseases, including cancer.[1] Consequently, the development of small-molecule kinase inhibitors is a major focus of pharmaceutical research.[1][8] The 4-Bromo-1-cyclopropoxy-2-fluorobenzene scaffold is particularly well-suited for this purpose.

The general strategy involves using the bromine atom as an anchor point to couple with a heterocyclic core (e.g., purines, pyrimidines, indazoles) that can mimic the adenine region of ATP, while the substituted phenyl ring itself occupies the hydrophobic region of the kinase's ATP-binding site.

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram outlines a typical workflow, starting from the 4-Bromo-1-cyclopropoxy-2-fluorobenzene building block to the generation and testing of a candidate kinase inhibitor.

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Start: 4-Bromo-1-cyclopropoxy- 2-fluorobenzene B Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) A->B C Intermediate Library (Diverse Functionalization) B->C D High-Throughput Screening (Kinase Panel) C->D Introduce to Screening E Identify 'Hit' Compounds D->E F Cellular Assays (Potency & Selectivity) E->F G Structure-Activity Relationship (SAR) Studies F->G Advance Hits H In Silico Modeling (Docking Studies) G->H I Synthesize Optimized Analogs H->I I->B Iterative Refinement

Caption: A generalized workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate.[9][10] Using the 4-Bromo-1-cyclopropoxy-2-fluorobenzene scaffold, medicinal chemists can systematically probe the SAR of a new chemical series.[9]

  • Vector for Growth: The bromine atom's position allows for the exploration of a specific vector out from the core scaffold. By performing Suzuki or Sonogashira couplings, chemists can introduce a variety of aryl, heteroaryl, or alkynyl groups.[11] The biological activity of these new analogs provides immediate feedback on the steric and electronic requirements of the target's binding pocket.

  • Modulation of Properties: The fluorine and cyclopropoxy groups are typically held constant during the initial exploration phase while modifications are made at the bromine position. In later optimization stages, substituting the cyclopropoxy group for other small alkyl ethers or replacing the fluorine with hydrogen or chlorine can fine-tune properties like potency, selectivity, and pharmacokinetics.[12]

PART 2: Experimental Protocols

The following protocols are provided as representative examples for the synthetic manipulation of 4-Bromo-1-cyclopropoxy-2-fluorobenzene. All reactions should be conducted by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene with an arylboronic acid. This reaction is a robust method for forming a C(sp²)-C(sp²) bond.[2][13]

G cluster_reaction Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (with Ar'-B(OR)₂) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

  • 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium(0) catalyst is oxygen-sensitive.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) followed by the degassed solvent mixture (e.g., Dioxane/Water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the desired biphenyl product.

Causality Behind Choices:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. For more challenging couplings, more advanced catalysts with specialized phosphine ligands like XPhos may be required to promote oxidative addition and prevent catalyst decomposition.[14][15]

  • Base: The base is essential for the transmetalation step, activating the boronic acid.[14] K₂CO₃ is a cost-effective and generally effective choice, while Cs₂CO₃ is a stronger base often used for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent and water is common for Suzuki reactions, as it helps to dissolve both the organic starting materials and the inorganic base.[13]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene with a primary or secondary amine. This is a premier method for constructing aniline derivatives.[2]

Materials:

  • 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask, add the palladium pre-catalyst (Pd₂(dba)₃, 0.02 eq), the phosphine ligand (Xantphos, 0.04 eq), and the base (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe. Then add 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq) followed by the amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Catalyst/Ligand: The Buchwald-Hartwig amination requires specialized, bulky, and electron-rich phosphine ligands.[2] Ligands like Xantphos or BINAP are crucial for facilitating the reductive elimination step, which forms the C-N bond, and for preventing β-hydride elimination side reactions.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the active catalyst and reagents. Therefore, anhydrous solvents and techniques are essential for high yields.

Conclusion

4-Bromo-1-cyclopropoxy-2-fluorobenzene is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined reactive handle, combined with the beneficial properties imparted by the fluoro and cyclopropoxy substituents, provides a robust platform for generating novel molecular architectures. The protocols and workflows detailed herein offer a validated starting point for researchers and scientists to leverage this versatile building block in their quest for the next generation of therapeutics. By understanding the principles behind its application, development teams can more efficiently navigate SAR and optimize lead compounds, ultimately shortening the timeline from discovery to clinic.

References

  • Vertex AI Search. (2024). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.
  • ChemicalBook. (n.d.). 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Future Med Chem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylbenzonitrile.
  • Fisher Scientific. (n.d.). eMolecules AOBChem USA / 4-bromo-1-(cyclopropylmethoxy)-2-fluorobenzene.
  • Google. (n.d.). Cross-Coupling Reactions Guide.
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  • ChemScene. (n.d.). 4-Bromo-1-(cyclopropylidenemethyl)-2-fluorobenzene.
  • Chemsrc. (2025). 4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene.
  • Achmem. (n.d.). 1-Bromo-4-cyclopropoxy-2-fluorobenzene.
  • Ossila. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene | CAS 110407-59-5.
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Research and Reviews. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design.
  • PMC. (n.d.).
  • IRIS. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
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  • Organic Chemistry Portal. (2008).
  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Open Exploration Publishing. (2025).
  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.
  • Google. (2025). What are some groundbreaking works in drug discovery?.
  • Bentham Science Publisher. (n.d.). Synthesis, Structure-Activity Relationship (SAR) Studies on some 4-Aryl-4Hchromenes and Relationship between Lipophilicity and Antitumor Activity.
  • MDPI. (2025). Cobalt(II) Complexes of 4′-Bromo-Fenamic Acid: Antioxidant Properties, Antibacterial Activity, and Interaction with DNA and Albumins.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene.
  • ScienceOpen. (n.d.). Future Drug Discovery.
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  • ResearchGate. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities | Request PDF.

Sources

Application Note: Synthesis of Novel 1,2,3-Triazole Heterocycles from 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Methodology: One-Pot Sequential Sonogashira-Desilylation-CuAAC Cascade

Introduction & Scaffold Rationale

In contemporary drug discovery, the strategic decoration of aryl rings with specific functional groups is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS 1243387-09-8)[1] has emerged as a highly privileged building block for the synthesis of novel heterocycles.

The selection of this specific scaffold is driven by three synergistic structural features:

  • The Cyclopropoxy Motif: Unlike traditional methoxy or ethoxy ethers, the cyclopropoxy group significantly enhances metabolic stability. The C–H bond dissociation energy of the cyclopropyl group (~106 kcal/mol) is substantially higher than that of ring-opened alkyl ethers (~98 kcal/mol), rendering it highly resistant to cytochrome P450-mediated oxidative cleavage[2]. Furthermore, it optimizes lipophilic efficiency (LipE), allowing the molecule to project into hydrophobic binding pockets without disproportionately increasing overall lipophilicity[2].

  • The Ortho-Fluorine Atom: The introduction of a highly electronegative fluorine atom ortho to the ether linkage exerts a strong inductive electron-withdrawing effect. This lowers the LUMO of the aryl system, modulates the pKa of adjacent basic centers, and generally improves membrane permeability[3].

  • The Para-Bromine Handle: The bromine atom serves as an ideal, regioselective electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the modular attachment of heterocyclic cores[4].

Synthetic Strategy: The One-Pot Cascade

The traditional synthesis of aryl-triazoles requires the multi-step isolation of terminal alkynes, which are notoriously prone to volatility loss and oxidative homocoupling (Glaser coupling). To maximize yield and throughput, this protocol utilizes a one-pot, three-step cascade [5].

By coupling the aryl bromide with ethynyltrimethylsilane (TMS-acetylene), we generate a protected intermediate[4]. The subsequent in situ addition of tetrabutylammonium fluoride (TBAF) rapidly cleaves the Si-C bond, driven by the thermodynamic stability of the newly formed Si-F bond[6]. The resulting terminal alkyne immediately reacts with an introduced organic azide via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the 1,4-disubstituted 1,2,3-triazole regioselectively[5][6].

Pathway A 4-Bromo-1-cyclopropoxy- 2-fluorobenzene B TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C A->B C TMS-Alkyne Intermediate B->C Sonogashira D TBAF (Desilylation) R-N3 (Azide) CuI, rt C->D E 1,4-Disubstituted 1,2,3-Triazole D->E CuAAC 'Click'

Workflow for the one-pot Sonogashira-CuAAC cascade to synthesize novel 1,2,3-triazoles.

Condition Optimization

To establish a self-validating and high-yielding protocol, reaction conditions were systematically optimized. The critical variable was maintaining the copper co-catalyst in its active +1 oxidation state during the final CuAAC step, as prolonged exposure to ambient atmosphere during the cascade can lead to Cu(II) formation.

Table 1: Optimization of Reaction Conditions for the One-Pot Cascade

EntryPalladium CatalystBaseSolventCuAAC AdditiveOverall Yield (%)Observation / Causality
1Pd(PPh3)4Et3NDMFNone45%High temp promoted Glaser homocoupling of the alkyne.
2Pd(PPh3)2Cl2Et3NTHFNone62%Sluggish CuAAC step due to partial oxidation of Cu(I) to Cu(II).
3Pd(PPh3)2Cl2DIPEATHFNone68%Better solubility, but CuAAC step remained incomplete.
4 Pd(PPh3)2Cl2 Et3N THF Ascorbic Acid (0.5 eq) 88% Optimal. Ascorbic acid reduces inactive Cu(II) back to active Cu(I).

Experimental Protocol & Self-Validating Checkpoints

The following methodology details the optimized procedure (Table 1, Entry 4) for the synthesis of 1-benzyl-4-(4-cyclopropoxy-3-fluorophenyl)-1H-1,2,3-triazole.

Phase 1: Sonogashira Cross-Coupling
  • Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-cyclopropoxy-2-fluorobenzene (1.0 mmol, 231.1 mg), Pd(PPh3)2Cl2 (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg).

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles) to prevent oxidative Glaser coupling.

  • Reagent Addition: Inject anhydrous THF (10 mL) and anhydrous Triethylamine (Et3N, 3.0 mmol, 0.42 mL). Stir for 5 minutes at room temperature.

  • Coupling: Dropwise, add ethynyltrimethylsilane (TMS-acetylene, 1.2 mmol, 0.17 mL). Heat the reaction mixture to 60 °C for 4 hours.

Validation Checkpoint 1 (TLC & GC-MS):

  • TLC: Elute an aliquot in 9:1 Hexanes/Ethyl Acetate. Stain with aqueous KMnO4. The product (TMS-alkyne) will appear as a bright yellow spot on a purple background (alkyne oxidation), cleanly separated from the UV-active starting material.

  • GC-MS: Confirm the disappearance of the characteristic 1:1 isotopic doublet at m/z 230/232 (indicative of the starting aryl bromide).

Phase 2: In Situ Desilylation and CuAAC

Causality & Rationale: TBAF is introduced to selectively attack the silicon atom, releasing the terminal alkyne. Ascorbic acid is introduced simultaneously with the azide to ensure the robust regeneration of the Cu(I) catalytic species required for the[3+2] cycloaddition, overcoming any trace oxidation that occurred during Phase 1[5].

  • Cooling & Desilylation: Cool the reaction mixture to 0 °C. Slowly inject a 1.0 M solution of TBAF in THF (1.5 mmol, 1.5 mL). Stir for 15 minutes.

  • Click Reaction: To the same flask, add benzyl azide (1.1 mmol, 146 mg) and L-ascorbic acid (0.5 mmol, 88 mg).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

Validation Checkpoint 2 (LC-MS):

  • LC-MS (ESI+): Analyze an aliquot. The intermediate terminal alkyne (m/z ~176) should be completely consumed, replaced by a single highly UV-active peak corresponding to the final triazole product (m/z [M+H]+ = 310.1).

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous NH4Cl. The ammonia will complex with the copper, pulling it into the aqueous layer (indicated by a deep blue color).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole as a crystalline solid.

References

  • 4-bromo-1-cyclopropoxy-2-fluorobenzene | 1243387-09-8 ChemicalBook URL
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions MDPI URL
  • Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1 H -pyrazol-4-yl)
  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation PMC - NIH URL
  • Rapid preparation of triazolyl substituted NH-heterocyclic kinase inhibitors via one-pot Sonogashira coupling-TMS-deprotection-CuAAC sequence PubMed - NIH URL
  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles PMC - NIH URL

Sources

Application Note: Large-Scale Synthesis Protocols for 4-Bromo-1-cyclopropoxy-2-fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Disconnections

4-Bromo-1-cyclopropoxy-2-fluorobenzene is a critical halogenated building block utilized in the synthesis of advanced pharmaceutical ingredients (APIs)—particularly kinase inhibitors—and complex agrochemicals. The incorporation of the cyclopropoxy motif imparts unique conformational rigidity and metabolic stability to target molecules. However, the inherent ring strain of the cyclopropane group presents unique challenges for its synthesis on a large scale, demanding robust and economically viable methodologies[1].

Traditional O-alkylation via SN2 pathways using cyclopropyl halides is kinetically unfavorable; the high s-character of the C–X bond prevents the 180° backside attack required for SN2 displacement. To bypass this limitation, this guide details two field-proven, scalable methodologies:

  • Route A (The SNAr / Sandmeyer Sequence): A metal-free, regioselective nucleophilic aromatic substitution utilizing 3,4-difluoronitrobenzene[2].

  • Route B (The Chan-Lam Cross-Coupling): A direct, copper-catalyzed oxidative coupling using potassium cyclopropyltrifluoroborate[3].

Workflow & Mechanistic Visualizations

The following diagrams map the macro-synthetic strategies and the micro-mechanistic pathways governing these transformations.

Workflow Start1 3,4-Difluoronitrobenzene + Cyclopropanol SNAr SNAr (NaH, DMF, 0°C) Start1->SNAr Int1 1-Cyclopropoxy-2-fluoro -4-nitrobenzene SNAr->Int1 Red Hydrogenation (Pd/C, H2) Int1->Red Int2 4-Cyclopropoxy- 3-fluoroaniline Red->Int2 Sandmeyer Sandmeyer Bromination (CuBr, t-BuONO) Int2->Sandmeyer Target 4-Bromo-1-cyclopropoxy -2-fluorobenzene Sandmeyer->Target Start2 4-Bromo-2-fluorophenol + K-Cyclopropyl-BF3 ChanLam Chan-Lam Coupling (Cu(OAc)2, O2, Base) Start2->ChanLam ChanLam->Target

Workflow comparing SNAr/Sandmeyer and Chan-Lam routes for cyclopropoxy arene synthesis.

Mechanism CuII Cu(II) Precatalyst Transmetalation Transmetalation with R-BF3K CuII->Transmetalation CuII_R Cu(II)-Cyclopropyl Transmetalation->CuII_R Coordination Phenol Coordination CuII_R->Coordination CuII_R_OAr Cu(II)(R)(OAr) Coordination->CuII_R_OAr Oxidation O2 Oxidation to Cu(III) CuII_R_OAr->Oxidation CuIII Cu(III) Intermediate Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuII Catalyst Regeneration Product O-Cyclopropyl Arene RedElim->Product

Catalytic cycle of the Cu-mediated Chan-Lam O-cyclopropylation pathway.

Route A: Regioselective SNAr and Sandmeyer Sequence

Causality & Design Rationale: This route leverages the intrinsic electronic bias of 3,4-difluoronitrobenzene. The fluorine at the 4-position is situated para to the strongly electron-withdrawing nitro group, severely depleting its electron density and lowering the activation energy for nucleophilic attack. The fluorine at the 3-position is meta and lacks this mesomeric activation. This ensures near-perfect regioselectivity during the alkoxide attack[2].

Step-by-Step Protocol (Kilogram Scale)

Step 1: SNAr O-Cyclopropylation

  • Preparation: Charge a dry, nitrogen-flushed reactor with anhydrous DMF (10 L/kg) and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 eq) in portions.

  • Alkoxide Formation: Slowly add cyclopropanol (1.05 eq) over 1 hour.

    • Self-Validation Check: Monitor H2 gas evolution. The reaction must not proceed to the next step until bubbling completely ceases, confirming quantitative alkoxide formation and preventing unreacted NaH from degrading the electrophile.

  • Coupling: Add 3,4-difluoronitrobenzene (1.0 eq) dropwise. Allow the reactor to warm to 20 °C and stir for 12 hours.

  • Workup: Quench with ice water. Extract with ethyl acetate, wash with brine, and concentrate to yield 1-cyclopropoxy-2-fluoro-4-nitrobenzene[2].

Step 2: Catalytic Hydrogenation

  • Reaction: Dissolve the nitro intermediate in methanol (8 L/kg). Add 10% Pd/C (10 wt%). Purge the vessel with N2, then backfill with H2 (1 atm). Stir at 25 °C for 8 hours[2].

  • Self-Validation Check: The reaction is complete when the solution transitions from pale yellow to colorless. In-Process Control (IPC) via LC-MS must show the complete disappearance of the nitro mass (M+H) and the appearance of the aniline mass. Filter through Celite to yield 4-cyclopropoxy-3-fluoroaniline.

Step 3: Sandmeyer Bromination

  • Diazotization & Halogenation: Suspend CuBr (1.2 eq) and tert-butyl nitrite (t-BuONO, 1.5 eq) in anhydrous acetonitrile at 0 °C. Dropwise add a solution of 4-cyclopropoxy-3-fluoroaniline (1.0 eq) in acetonitrile.

  • Thermal Maturation: Warm the reactor to 60 °C for 2 hours.

  • Self-Validation Check: Immediate N2 gas evolution will occur upon aniline addition. The reaction is complete when gas evolution stops and the dark, opaque mixture clarifies into a lighter, transparent solution.

Route B: Copper-Catalyzed Chan-Lam O-Cyclopropylation

Causality & Design Rationale: Direct O-cyclopropylation of 4-bromo-2-fluorophenol avoids the multi-step nature of Route A. By utilizing potassium cyclopropyltrifluoroborate, we avoid the protodeboronation and trimerization issues common with cyclopropylboronic acid. The trifluoroborate salt slowly hydrolyzes in situ, providing a steady, low concentration of the active boronic species. The transformation is catalyzed by Cu(OAc)2 and 1,10-phenanthroline, utilizing 1 atm O2 as the terminal oxidant to drive the Cu(II)/Cu(III) redox cycle[3].

Step-by-Step Protocol (Gram to Kilogram Scale)
  • Reagent Charging: To a jacketed reactor, add 4-bromo-2-fluorophenol (1.0 eq), potassium cyclopropyltrifluoroborate (2.0 eq), Cu(OAc)2 (25 mol%), 1,10-phenanthroline (25 mol%), and Na2CO3 (2.0 eq)[3].

  • Solvent & Aeration: Add a 1:1 mixture of Toluene/Dichloroethane (10 L/kg). Equip the reactor with a subsurface sparging tube connected to an O2 source (1 atm).

  • Reaction: Heat the mixture to 80 °C under continuous O2 sparging for 24 hours.

  • Self-Validation Check: The reaction mixture must maintain a deep green/blue hue, indicative of the active Cu(II)/Cu(III) catalytic cycle. If the solution turns opaque black, it signifies the irreversible precipitation of inactive copper(II) oxide (CuO), indicating oxygen starvation. If blackening occurs, the oxygen sparging rate must be immediately increased.

  • Workup: Cool to room temperature, filter through a pad of silica to remove copper salts, and concentrate. Purify via vacuum distillation or crystallization.

Process Metrics & Comparative Data

The following table summarizes the quantitative data and process metrics for both validated routes, allowing process chemists to select the appropriate methodology based on supply chain and scale requirements.

MetricRoute A (SNAr / Sandmeyer)Route B (Chan-Lam Coupling)
Overall Yield 45 - 55% (Over 3 steps)65 - 75% (Single step)
Step Count 31
Key Reagents Cyclopropanol, NaH, Pd/C, CuBrK-Cyclopropyl-BF3, Cu(OAc)2, O2
E-Factor (Waste) High (Due to aqueous workups & metal salts)Moderate (Catalytic metals, atom-efficient)
Scalability Excellent (>100 kg demonstrated)Good (Up to 10 kg; limited by O2 mass transfer)
Primary Challenge Handling of t-BuONO and diazonium intermediatesMaintaining O2 saturation on scale

References[3] Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELkYLfmGfZhXpCwsBBZMn94AAptvkI5pdE_N2mvEwF6GPx28E33vB67rQMACCRxd1DotDnxrVrFOlylb9givJLriWzgpyStWpbxzP0AW2RjkSP8fvuVNAglEywZR4NNixMN6TZu_GuuEtF0PM=[2] EP3896062A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound. google.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsnnixz68hOx97dBqqjHojY4YM93MICu8Y9WSFt5GOlIXNKelM-A5mQnTJ07F99DHAv-orS-K3nd3GqlKup7RrLXwWqgzMS7uev36uu_n7o761BjBsu5R9BVzMf3BzWmuXuQGIlCP3iJtqwA==[1] Scale-Up Synthesis of Cyclopropanethiol for Industrial Applications: Application Notes and Protocols. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Yv6NESEQITrHBywNNO8_xJmjFx72fpImAVFFNN5OfHOjFSqvS3UDmfmX90Cz1-shJwwRzuYyLx6TrEfXPfSxkUpqC86lrSeucEy7r7ukCn9KeMUVua1bdmpZAkUQD8y6WYe4vkEjnjjAyMl7O3ZvzfTtHzARjWY1_HFS9oI92oMd9KYQM4NlsBj68Upsc0vSYRGZ1gztpXFR_pxHWduLvoOn1aa5cRkGcoXbaqTPjq0M_uPQRTYCxLL9C96fKeJ2

Sources

Application Notes & Protocols: 4-Bromo-1-cyclopropoxy-2-fluorobenzene as a Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Cyclopropoxy Aromatics

In the landscape of advanced materials, the precise tuning of molecular properties is paramount. The strategic incorporation of fluorine and cyclopropyl moieties into aromatic scaffolds has emerged as a powerful strategy for developing next-generation organic electronic materials. The fluorine atom, with its high electronegativity, imparts crucial characteristics such as enhanced thermal stability, oxidative resistance, and deeper HOMO/LUMO energy levels, which are critical for optimizing device performance in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] Concurrently, the cyclopropoxy group offers a unique combination of steric bulk and electronic properties, improving solubility and influencing molecular packing without significantly extending conjugation.

4-Bromo-1-cyclopropoxy-2-fluorobenzene stands out as a pivotal building block, embodying these desirable features. Its structure presents a reactive C-Br bond, perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecular architectures, making it an invaluable precursor for researchers and scientists in drug development and materials science. This guide provides an in-depth exploration of its properties, reactivity, and detailed protocols for its application in synthesizing high-performance materials.

Physicochemical Properties

A thorough understanding of the precursor's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1243387-09-8[3]
Molecular Formula C₉H₈BrFO[3]
Molecular Weight 231.06 g/mol [3]
Boiling Point 265.5 ± 20.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Flash Point 135.6 ± 6.0 °C[3]
Refractive Index 1.583[3]
LogP 3.52[3]

Chemical Reactivity and Synthetic Potential

The synthetic utility of 4-Bromo-1-cyclopropoxy-2-fluorobenzene is dominated by the reactivity of its carbon-bromine (C-Br) bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-nitrogen bonds.[4][5] The presence of the ortho-fluorine atom can influence the electronic nature of the aromatic ring, potentially affecting the rates and efficiency of these transformations.

The primary pathways for derivatization include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters, creating biphenyl and styrene derivatives.[6][7][8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, leading to functionalized anilines.[9][10][11]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, yielding arylalkyne structures.[12][13][14]

These reactions collectively provide a powerful toolkit for elaborating the core structure of 4-Bromo-1-cyclopropoxy-2-fluorobenzene into a diverse library of functional molecules tailored for specific applications in materials science.

G cluster_precursor Precursor Molecule cluster_reactions Key Cross-Coupling Reactions cluster_derivatives Resulting Molecular Scaffolds cluster_applications Downstream Applications Precursor 4-Bromo-1-cyclopropoxy-2-fluorobenzene Suzuki Suzuki-Miyaura (C-C Coupling) Precursor->Suzuki + Ar-B(OH)₂ Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N Coupling) Precursor->Buchwald + R₂NH Pd Catalyst, Base Sonogashira Sonogashira (C-C Alkyne Coupling) Precursor->Sonogashira + R-C≡CH Pd/Cu Catalysts, Base Biphenyls Biphenyl & Styrene Derivatives Suzuki->Biphenyls Anilines Functionalized Anilines Buchwald->Anilines Alkynes Arylalkynes Sonogashira->Alkynes OLEDs OLED Materials (Hosts, Emitters) Biphenyls->OLEDs OPVs OPV Materials (Donors, Acceptors) Biphenyls->OPVs Anilines->OLEDs Anilines->OPVs Alkynes->OLEDs Alkynes->OPVs

Synthetic pathways from the precursor to applications.

Experimental Protocols: A Guide to Derivatization

The following protocols are generalized methodologies adapted for 4-Bromo-1-cyclopropoxy-2-fluorobenzene based on established procedures for similar aryl bromides.[7][15] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the synthesis of a biaryl structure, a common core in many organic electronic materials.[16]

Reaction: Synthesis of 4-Cyclopropoxy-2-fluoro-4'-methoxybiphenyl

  • Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] A base like potassium carbonate is required to activate the boronic acid for the transmetalation step.[8] A mixed solvent system (e.g., Toluene/Water) is often used to dissolve both the organic and inorganic reagents.

G start Setup reagents Add Reagents: - Precursor (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Toluene/H₂O start->reagents degas Degas Mixture (N₂ Bubbling) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat & Stir (e.g., 90°C, 12-24h) catalyst->heat workup Workup: - Cool to RT - Dilute with H₂O - Extract with EtOAc heat->workup purify Purify (Column Chromatography) workup->purify product Product purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1243387-09-8 / 1458652-57-7). This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this highly versatile polyfunctional building block. Navigating its reactivity requires a precise understanding of stereoelectronic effects, particularly when exposing the molecule to basic conditions during cross-coupling, saponification, or metalation workflows.

Part 1: Core Stability Profile (The "Why")

To accurately predict the stability of this molecule under basic conditions, we must analyze the electronic interplay of its three defining structural features:

  • The Cyclopropyl Ether (-O-cPr) Linkage: Unlike esters or aliphatic ethers that might undergo base-catalyzed hydrolysis or elimination, the cyclopropyl ether is exceptionally robust. The ring strain of the cyclopropane moiety does not render it susceptible to base-mediated ring-opening because there is no viable pathway for nucleophilic attack or

    
    -elimination under standard conditions[1].
    
  • The Aryl Fluoride (C2): Fluorine is a highly electronegative leaving group, which typically makes adjacent carbons susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the strongly electron-donating cyclopropoxy group (+M effect) enriches the aromatic

    
    -system, significantly deactivating the ring towards SNAr. As demonstrated in studies of 2, the fluoride is surprisingly stable to standard nucleophilic bases unless forced under extreme thermal conditions or activated by photoredox catalysis[2].
    
  • The Aryl Bromide (C4) & Acidic Protons: While the C-Br bond is stable to Brønsted bases, the proton at C3 (sandwiched between the highly electronegative fluorine and bromine) is highly acidic due to strong inductive (-I) effects[3]. Exposure to strong, non-nucleophilic bases (like LDA) will lead to rapid deprotonation at C3, triggering unwanted directed ortho-metalation (DoM) or benzyne formation.

Part 2: Troubleshooting Guide & FAQs

Q: I am attempting a Buchwald-Hartwig amination using NaOtBu. Will the strong base displace the fluorine (SNAr) before cross-coupling occurs? A: No, displacement is highly unlikely under standard cross-coupling conditions (80–100 °C). The electron-donating nature of the cyclopropoxy group protects the unactivated fluoroarene from nucleophilic attack[2]. The primary reaction will be the intended oxidative addition of Palladium at the C-Br bond.

Q: My reaction with LDA is yielding a complex mixture of degradation products instead of the intended enolate alkylation elsewhere in my molecule. Why? A: LDA is a strong, sterically hindered base. It will rapidly deprotonate the highly acidic C3 position of 4-Bromo-1-cyclopropoxy-2-fluorobenzene. This intermediate can eliminate bromide or fluoride to form a highly reactive benzyne intermediate, which then dimerizes or reacts indiscriminately with nucleophiles in your mixture. Resolution: If you must use a strong base, ensure the electrophile is pre-mixed (in situ trapping) to outcompete benzyne formation, or switch to a milder base.

Q: Can I use aqueous NaOH or KOH to saponify an ester on my intermediate without cleaving the cyclopropoxy group? A: Yes. The cyclopropyl ether linkage is highly resistant to aqueous hydroxide bases[1]. Saponification can be performed safely at standard temperatures (25–60 °C) without risk of ether cleavage or ring-opening.

Part 3: Base Compatibility Matrix

The following table summarizes the quantitative and qualitative stability of 4-Bromo-1-cyclopropoxy-2-fluorobenzene across various basic environments:

Base ClassExample ReagentsTypical ConditionsStability StatusPrimary Degradation / Reaction Pathway
Mild Inorganic K₂CO₃, Cs₂CO₃2–3 eq, H₂O/Dioxane, 80 °CHighly Stable None (Ideal for Pd-catalyzed coupling)
Mild Organic TEA, DIPEA2–3 eq, DCM/DMF, 25 °CHighly Stable None
Strong Nucleophilic NaOH, NaOMe5 M, MeOH/H₂O, >100 °CModerately Stable Slow SNAr (Fluoride displacement at C2)
Strong Amide LDA, LiTMP1.1 eq, THF, -78 °C to 0 °CUnstable C3 Deprotonation

Benzyne formation
Alkyllithium n-BuLi1.05 eq, THF, -78 °CReactive (Intended)Lithium-Halogen exchange at C4

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in self-validation steps to confirm causality and molecular stability during the workflow.

Protocol A: Suzuki-Miyaura Coupling (Demonstrating Stability in Mild Base)

This protocol leverages the stability of the core under mild basic conditions to selectively functionalize the C4 position.

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq), your desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: K₂CO₃ is basic enough to form the reactive boronate complex but insufficiently basic to deprotonate the C3 position or induce SNAr.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Check: Monitor by LC-MS. The disappearance of the starting material (m/z 230/232) and the appearance of the product mass without the loss of the cyclopropyl group (

    
    m = -18 for ring opening) or fluoride (
    
    
    
    m = -19) confirms the core's stability.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Controlled Lithium-Halogen Exchange (Avoiding C3 Deprotonation)

This protocol demonstrates how to use a strong base correctly by utilizing kinetic control to favor exchange over deprotonation.

  • Preparation: Dissolve 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cryogenic Control: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: At -78 °C, the kinetics of lithium-halogen exchange at the C-Br bond heavily outcompete the acid-base deprotonation at the C3 position.

  • Addition: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78 °C.

  • Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. GC-MS analysis should show >95% deuterium incorporation at C4 (m/z 153 for the deuterated core) and <5% at C3, validating that exchange successfully outcompeted deprotonation.

  • Electrophile Trapping: Add your desired electrophile (e.g., DMF for formylation) dropwise at -78 °C, then slowly warm to room temperature.

Part 5: Reaction Pathway Visualization

G Core 4-Bromo-1-cyclopropoxy- 2-fluorobenzene Mild Mild Bases (K2CO3, Cs2CO3, Et3N) Core->Mild StrongNuc Strong Nucleophilic Bases (NaOMe, KOH at >120°C) Core->StrongNuc StrongAmide Strong Amide Bases (LDA, LiTMP) Core->StrongAmide AlkylLi Alkyllithiums (n-BuLi at -78°C) Core->AlkylLi Stable Stable Core (Ready for Cross-Coupling) Mild->Stable SNAr Slow SNAr (Fluoride Displacement) StrongNuc->SNAr Benzyne C3 Deprotonation (Benzyne Formation / Degradation) StrongAmide->Benzyne LiExchange Lithium-Halogen Exchange (Forms C4-Aryllithium) AlkylLi->LiExchange

Divergent reactivity pathways of 4-Bromo-1-cyclopropoxy-2-fluorobenzene under various bases.

References

  • Benchchem. "Cyclopropyl Methyl Ether|540-47-6|Research Chemical". Benchchem.
  • Journal of the American Chemical Society. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis". ACS Publications.
  • Master Organic Chemistry. "Activating and Deactivating Groups In Electrophilic Aromatic Substitution". Master Organic Chemistry.

Sources

Technical Support Center: Managing Impurities in 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in the critical starting material, 4-Bromo-1-cyclopropoxy-2-fluorobenzene. Ensuring the purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and the introduction of difficult-to-remove byproducts in downstream applications.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic and corrective actions.

Question 1: My downstream reaction is yielding unexpected byproducts. How can I confirm if the issue originates from my 4-Bromo-1-cyclopropoxy-2-fluorobenzene starting material?

Answer:

The first step is to establish a definitive purity profile of your starting material. Impurities can directly participate in subsequent reactions or inhibit the desired transformation. We recommend a multi-pronged analytical approach for comprehensive characterization.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for quantifying non-volatile impurities.[1] A reverse-phase C18 column is typically effective for this class of compounds. The area percentage of the main peak will give you a primary measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying volatile impurities, such as residual solvents from synthesis or potential degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal impurities that might co-elute with the main peak in chromatography. ¹⁹F NMR can be particularly useful for identifying any fluorinated byproducts.

A logical workflow for investigating starting material purity is outlined below.

start Unexpected Downstream Results check_sm Analyze Starting Material (SM) Purity via HPLC & GC-MS start->check_sm decision Is SM Purity ≥ 98%? Are unexpected peaks present? check_sm->decision sm_ok SM is likely not the root cause. Troubleshoot downstream reaction conditions (reagents, temperature, etc.). decision->sm_ok Yes sm_impure SM is impure. Proceed to impurity identification. decision->sm_impure No identify Identify Impurity Structure (GC-MS, LC-MS, NMR) sm_impure->identify remediate Select Appropriate Purification Method identify->remediate

Caption: Troubleshooting workflow for starting material purity assessment.

Question 2: I've identified a major impurity in my batch of 4-Bromo-1-cyclopropoxy-2-fluorobenzene. What are the likely culprits and their sources?

Answer:

Impurities in this starting material typically fall into three categories: process-related impurities from synthesis, degradation products, or contaminants from improper storage. Understanding the synthetic route is key to predicting potential impurities. A plausible synthesis involves the Williamson ether synthesis between a bromofluorophenol and a cyclopropylmethyl halide.

Table 1: Common Impurities and Their Potential Sources

Impurity NamePotential SourceIdentification Method
4-Bromo-2-fluorophenolUnreacted starting material from the ether synthesis step.HPLC, GC-MS
1,4-Dibromo-2-fluorobenzeneImpurity in the starting phenol or side reaction during phenol synthesis.GC-MS, ¹H NMR
Isomeric ImpuritiesIncomplete regioselectivity during the synthesis of the phenol precursor.HPLC, NMR[3]
Residual Solvents (e.g., Toluene, DMF)Incomplete removal during work-up and purification.[4]GC-MS, ¹H NMR
4-Bromo-2-fluoro-1-hydroxybenzene (Phenol)Degradation via hydrolysis of the ether linkage, potentially catalyzed by acidic or basic residues.HPLC, GC-MS
Benzaldehyde DerivativesOxidative degradation, especially if exposed to air and light over time.[5]GC-MS
Question 3: My HPLC analysis shows a peak with a similar retention time to the main product. How can I resolve and identify this impurity?

Answer:

Poor resolution in HPLC can be challenging. Here is a systematic approach to improve separation and identify the unknown peak.

Step-by-Step Protocol for HPLC Method Optimization:

  • Adjust Mobile Phase Gradient: If using a gradient, make it shallower (e.g., extend the gradient time). This increases the difference in elution times between closely related compounds.[1]

  • Change Mobile Phase Composition: Try a different organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa). The change in solvent polarity can alter selectivity.

  • Modify Column Temperature: Use a column oven to systematically increase or decrease the temperature. This can affect the viscosity of the mobile phase and the interaction kinetics with the stationary phase, often improving peak shape and resolution.[6]

  • Consider a Different Stationary Phase: If resolution is still poor, the impurity may have very similar properties on a C18 column. Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which offer different selectivity mechanisms.

Once the peak is resolved, it can be collected via fraction collection for subsequent analysis by Mass Spectrometry or NMR to elucidate its structure.

Question 4: What is the most effective general-purpose method for purifying a batch of 4-Bromo-1-cyclopropoxy-2-fluorobenzene that is ~95% pure?

Answer:

For improving the purity from ~95% to ≥98%, two methods are highly effective: recrystallization and column chromatography. The choice depends on the nature of the impurities and the scale of the purification.

start Need to Purify SM (~95% pure) decision_solid Is the impurity a solid with different solubility? start->decision_solid decision_scale Is the scale > 5g? decision_solid->decision_scale Yes chromatography Column Chromatography is preferred. (Good for resolving close impurities) decision_solid->chromatography No recrystallize Recrystallization is preferred. (Efficient for large scale) decision_scale->recrystallize Yes consider_both Either method may work. Evaluate on a small scale first. decision_scale->consider_both No

Caption: Decision tree for selecting a purification method.

Experimental Protocol: General Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for compounds like this include heptane, ethanol/water, or isopropanol.

  • Dissolution: In a flask, add the impure solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities adhering to the crystal surface.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Purity Check: Analyze the purified material by HPLC or GC-MS to confirm the removal of the impurity.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 4-Bromo-1-cyclopropoxy-2-fluorobenzene to prevent degradation? Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7][8] Keep it away from direct light, strong oxidizing agents, and sources of moisture to prevent hydrolysis of the cyclopropoxy ether.[9]

Q2: What are the primary safety hazards associated with this compound? Based on data for structurally similar compounds, 4-Bromo-1-cyclopropoxy-2-fluorobenzene is expected to cause skin and eye irritation and may cause respiratory irritation.[10][11] Always handle this chemical in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9]

Q3: Can I use this starting material directly from the supplier, or should I always re-analyze it? As a matter of good laboratory practice, it is highly recommended to re-analyze any critical starting material upon receipt, even if a certificate of analysis is provided. Purity can change over time due to slow degradation, and batch-to-batch variability can occur. A simple HPLC or GC-MS check can prevent significant downstream issues.

Q4: What typical spectral data should I expect for a pure sample? While a specific public reference spectrum is not available, one can predict the key features:

  • ¹H NMR: You would expect signals for the aromatic protons, the methylene protons of the cyclopropoxy group, and the cyclopropyl ring protons. The aromatic region will likely show a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F coupling.[12]

  • ¹³C NMR: The spectrum will show distinct signals for each of the unique carbon environments in the molecule. The carbon attached to the bromine atom (ipso-carbon) will be shifted upfield due to the "heavy atom effect".[12][13]

  • Mass Spec (EI): The mass spectrum should show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Table 2: Recommended Analytical Parameters

TechniqueParameterRecommended SettingRationale
HPLC ColumnC18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[1]Good retention and selectivity for moderately polar aromatic compounds.
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% Formic Acid)[1]Provides good peak shape and resolution for a range of potential impurities.
DetectionUV at 220 nm or 254 nm[1]Aromatic ring provides strong chromophore for UV detection.
GC-MS ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[2]A robust, general-purpose column suitable for separating a wide range of volatile and semi-volatile organic compounds.
Oven ProgramStart at 60-100°C, ramp at 10-15°C/min to 280°C[1][2]A standard program that effectively separates residual solvents from higher boiling point impurities.
IonizationElectron Ionization (EI) at 70 eV[1]Provides reproducible fragmentation patterns for library matching and structural elucidation.

References

  • Benchchem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
  • Benchchem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-(benzyloxy)-4-bromo-1-fluorobenzene.
  • ChemicalBook. 1-Bromo-4-(1-trifluoromethyl-cyclopropyl)-benzene synthesis.
  • Chemsrc. (2025). 4-Bromo-1-(cyclopropyloxy)-2-fluorobenzene.
  • Benchchem. (2025). A Comparative Guide to Purity Assessment of 4-Bromo-1,2-dichlorobenzene.
  • (4-Bromo-2-fluorophenyl)cyclopropylmethanone SDS. (n.d.).
  • Achmem. 1-Bromo-4-cyclopropoxy-2-fluorobenzene.
  • Safety Data Sheet for 1-Bromo-4-chloro-2-fluorobenzene. (2025).
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds.
  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.).
  • High resolution NMR spectra of some tri-substituted benzenes. (n.d.).
  • Benchchem. (2025). Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Benchchem. (2025). Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste.
  • PubChem. 4-Bromo-1-chloro-2-fluorobenzene.

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Technical Support Center: 4-Bromo-1-cyclopropoxy-2-fluorobenzene Workup & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1243387-09-8). This compound is a highly versatile electrophile widely used in pharmaceutical development, particularly in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings)[1].

Structurally, it is a 1,2,4-trisubstituted benzene where the reactive C–Br bond is para to an electron-donating cyclopropoxy group and meta to an inductively withdrawing fluorine atom. While this electronic push-pull system makes the C–Br bond exceptionally reactive toward Pd(0) oxidative addition, the molecule presents two distinct post-reaction workup challenges: the extreme acid-sensitivity of the cyclopropoxy ring and the high risk of transition metal contamination[2].

This guide provides field-proven troubleshooting insights, causal explanations for common degradation pathways, and self-validating protocols to ensure high-yield, pharmaceutical-grade isolation.

Part 1: Troubleshooting FAQs

Q1: My post-workup NMR shows complete degradation of the cyclopropoxy ring. What caused this, and how do I prevent it? Causality: Cyclopropyl ethers are uniquely sensitive to acidic conditions. The oxygen lone pairs donate electron density into the aromatic ring, but the 3-membered cyclopropane ring harbors approximately 27.5 kcal/mol of inherent ring strain. If the ether oxygen is protonated by a strong acid during the reaction quench, the resulting oxonium ion rapidly undergoes ring-opening to relieve this strain, yielding linear propanol or allyl alcohol derivatives. Solution: Never use strong aqueous acids (e.g., HCl, H₂SO₄) to quench reactions containing this motif. Instead, quench with a mild, buffered proton source such as saturated aqueous ammonium chloride (NH₄Cl) or a 0.1 M phosphate buffer.

Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction phase. How can I resolve this? Causality: Emulsions in cross-coupling workups are typically stabilized by finely divided, insoluble palladium black (Pd(0) nanoparticles) or precipitated inorganic salts (e.g., phosphates or carbonates used as bases)[3]. The fluorinated nature of the substrate can also alter the interfacial tension between the aqueous and organic layers, exacerbating the emulsion. Solution: Do not attempt to separate a heavily emulsified mixture. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite® (diatomaceous earth) prior to phase separation. The Celite physically traps the colloidal Pd(0) and insoluble salts, immediately breaking the emulsion.

Q3: ICP-MS analysis of my isolated product indicates >500 ppm Palladium. How do I achieve regulatory pharmaceutical limits (<10 ppm)? Causality: Palladium frequently forms stable


-complexes with electron-rich aromatic systems or coordinates directly with heteroatoms in the product. Standard liquid-liquid extraction is insufficient because these Pd-product complexes partition directly into the organic phase[2].
Solution:  Implement a targeted chemisorption scavenging step. Treat the organic phase with a solid-supported scavenger (e.g., silica-supported thiol) which forms covalent Pd–S bonds that thermodynamically outcompete the Pd-product interactions[2]. Alternatively, use an aqueous L-cysteine wash. (See the Quantitative Data section below for efficiency comparisons).

Q4: I am observing a byproduct where the fluorine atom is missing, replaced by my alkoxide/amine base. Why is this happening? Causality: The fluorine atom is highly electronegative, creating a strong local dipole that lowers the LUMO of the aromatic ring. While the C–Br bond undergoes the desired transition-metal chemistry, the C–F bond is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) if subjected to strong, unhindered nucleophiles (like primary amines or alkoxides) at elevated temperatures. Solution: Switch to weaker, non-nucleophilic bases (e.g., K₃PO₄ or Cs₂CO₃) during the reaction[4]. If a strong nucleophile is required for the coupling (e.g., in Buchwald-Hartwig aminations), lower the reaction temperature and utilize a highly active, bulky dialkylbiaryl phosphine ligand to accelerate the cross-coupling cycle so that it outpaces the background SₙAr reaction[4].

Part 2: Quantitative Data: Palladium Scavenger Efficiency

When processing 4-Bromo-1-cyclopropoxy-2-fluorobenzene derivatives, selecting the correct palladium removal technique is critical to prevent product degradation and meet purity standards[5]. The table below summarizes the efficacy of standard scavenging techniques.

Scavenger / MethodMechanism of ActionOptimal PhaseTypical Pd Reduction (%)Troubleshooting Notes
SiliaBond® Thiol Chemisorption (covalent Pd–S bond formation)Organic (Post-extraction)95 - 99%Requires 2–4 hours of stirring at 40°C. Filter through a fine frit to remove silica dust.
Aqueous L-Cysteine Homogeneous chelation and phase transferBiphasic (During extraction)85 - 95%Highly effective but can cause minor emulsions. Requires vigorous biphasic stirring.
Activated Carbon Physisorption into porous carbon matrixOrganic (Pre-concentration)70 - 90%May indiscriminately adsorb the target API. Conduct a small-scale recovery study first.
Celite Filtration Physical trapping of colloidal Pd(0) blackHeterogeneous (Pre-extraction)40 - 60%Only removes insoluble Pd species. Essential first step to prevent emulsions[3].

Part 3: Standard Operating Procedure (SOP)

Optimized Workup Protocol for Cyclopropoxy-Aryl Cross-Couplings

This self-validating protocol is designed specifically for the isolation of products derived from 4-Bromo-1-cyclopropoxy-2-fluorobenzene, balancing the need for rigorous metal removal with the preservation of the acid-sensitive ether linkage.

Step 1: Reaction Quench & pH Validation

  • Cool the crude reaction mixture to room temperature (20–25°C).

  • Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to the reaction solvent).

  • Slowly add an equal volume of saturated aqueous NH₄Cl.

  • Self-Validation Checkpoint: Test the aqueous phase with pH indicator paper. The pH must read between 7.0 and 8.0. If the pH is < 6.5, add 10% aqueous NaHCO₃ dropwise until neutralized. This guarantees the cyclopropoxy ring will not undergo acid-catalyzed ring opening.

Step 2: Primary Filtration

  • Prepare a 2-inch pad of Celite in a sintered glass funnel. Pre-wet the pad with EtOAc.

  • Pour the biphasic quenched mixture through the Celite pad under vacuum.

  • Wash the filter cake with 2 additional volumes of EtOAc.

  • Causality Note: This step removes insoluble Pd(0) black and inorganic salts, which are the primary culprits for emulsion formation during extraction[3].

Step 3: Liquid-Liquid Extraction

  • Transfer the filtrate to a separatory funnel and separate the phases.

  • Extract the aqueous layer with EtOAc (2 × 2 volumes).

  • Combine the organic layers and wash with brine (1 volume).

  • Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate and visualize under UV light to ensure no product remains in the aqueous phase.

Step 4: Chemical Scavenging (Palladium Removal)

  • Transfer the combined organic layers to a clean round-bottom flask.

  • Add a silica-supported thiol scavenger (e.g., SiliaBond Thiol) at a loading of 5 equivalents relative to the initial Pd catalyst loading[2].

  • Stir the suspension at 40°C for 2 hours.

  • Filter the mixture through a fine-porosity frit to remove the scavenger.

Step 5: Final Isolation

  • Dry the organic filtrate over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (bath temperature < 40°C to protect sensitive functional groups).

  • Proceed to final purification via column chromatography or crystallization.

Part 4: Workflow Visualization

The following diagram illustrates the logical progression of the optimized workup protocol, highlighting the critical decision gates for protecting the cyclopropoxy group and removing transition metal impurities.

WorkupWorkflow Start Crude Reaction Mixture (Cross-Coupling) Quench Quench with Sat. aq. NH4Cl (Avoid strong acids) Start->Quench Filter Filter through Celite pad (Removes Pd salts) Quench->Filter Extract Liquid-Liquid Extraction (EtOAc / Brine) Filter->Extract Scavenge Add Pd Scavenger (Stir 2h at 40°C) Extract->Scavenge Dry Dry & Concentrate (Na2SO4) Scavenge->Dry Purify Column Chromatography Dry->Purify

Workflow for the post-reaction workup of 4-Bromo-1-cyclopropoxy-2-fluorobenzene derivatives.

Part 5: References

  • [5] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications.[Link]

  • [2] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications.[Link]

  • [3] How can I remove palladium Pd catalyst easily? ResearchGate Scientific Discussions.[Link]

  • [4] How to develop sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis.[Link]

  • [1] Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010 - Scientific Background.[Link]

Sources

Technical Support Center: Alternative Base Selection for Coupling Reactions with 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on selecting and troubleshooting bases for palladium-catalyzed cross-coupling reactions involving the sterically hindered and electronically rich substrate, 4-Bromo-1-cyclopropoxy-2-fluorobenzene. Our goal is to move beyond standard protocols and empower you to rationally select alternative bases to overcome common challenges like low yield, dehalogenation, and substrate degradation.

Frequently Asked Questions: Foundational Concepts

Q1: What is the primary role of the base in common Pd-catalyzed coupling reactions?

The function of the base is highly specific to the catalytic cycle of the reaction . It is not merely an acid scavenger.

  • Suzuki-Miyaura Coupling: The base is crucial for activating the organoboron species (e.g., boronic acid). It forms a more nucleophilic "ate" complex (boronate), which is essential for the transmetalation step where the organic group is transferred to the palladium center.[1]

  • Buchwald-Hartwig Amination: The base's primary role is to deprotonate the amine nucleophile, either before or after coordination to the palladium(II) complex, forming a palladium-amide species that is primed for reductive elimination to form the C-N bond.[2]

  • Sonogashira Coupling: The base performs two key functions: it deprotonates the terminal alkyne to form a reactive copper(I) acetylide (in the copper-co-catalyzed variant) and neutralizes the hydrogen halide (H-X) generated during the reaction.[3]

  • Heck Coupling: In the Heck reaction, the base is required to neutralize the H-X acid produced in the catalytic cycle, which allows for the regeneration of the active Pd(0) catalyst.[4]

Q2: What specific challenges does the structure of 4-Bromo-1-cyclopropoxy-2-fluorobenzene present for base selection?

The unique substitution pattern of this substrate introduces a combination of electronic and steric factors that can complicate standard coupling protocols.

  • Electronic Effects: The cyclopropoxy group is electron-donating, which enriches the aromatic ring with electron density.[5] This can make the initial, often rate-limiting, oxidative addition of the palladium catalyst into the carbon-bromine bond slower than for electron-poor aryl bromides.[6][7]

  • Steric Hindrance: The fluorine atom positioned ortho to the bromine adds significant steric bulk around the reaction center. This can impede the approach of the bulky palladium catalyst and influence the efficacy of subsequent steps in the catalytic cycle.

  • Potential for Side Reactions: The combination of an electron-rich ring and steric hindrance can increase the propensity for side reactions like hydrodehalogenation (replacement of bromine with hydrogen), particularly with very strong or poorly chosen bases.[8]

Q3: My standard base (e.g., K₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig) is giving low yields. When should I consider an alternative?

Moving away from a standard base is a critical troubleshooting step when you observe the following:

  • Stalled Reaction or Low Conversion: If the reaction fails to proceed to completion despite optimizing other parameters (temperature, catalyst, ligand), the chosen base may be too weak to effectively promote the key transmetalation or deprotonation step.

  • Formation of Significant Byproducts: The appearance of hydrodehalogenation products or evidence of substrate/product degradation suggests the base may be too harsh or is promoting an undesired reaction pathway.

  • Substrate Incompatibility: If your coupling partner contains a base-sensitive functional group (e.g., an ester, an imide), a strong base like sodium tert-butoxide can cause cleavage or epimerization.[1][9]

  • Heterogeneity/Solubility Issues: Insoluble inorganic bases can sometimes lead to inconsistent reaction kinetics. Switching to a soluble organic or inorganic base can create a homogeneous system, potentially improving reproducibility and reaction rates.[10][11]

Troubleshooting Guide: Problem-Oriented Base Selection

This section provides a systematic approach to diagnosing and solving common issues encountered during coupling reactions with 4-Bromo-1-cyclopropoxy-2-fluorobenzene by selecting an appropriate alternative base.

Issue Observed Probable Cause(s) Suggested Alternative Base & Rationale
1. Low or No Conversion Inefficient Transmetalation (Suzuki): The standard base (e.g., Na₂CO₃, K₂CO₃) is not sufficiently activating the boronic acid partner, especially with a sterically hindered substrate.K₃PO₄ or Cs₂CO₃: These are stronger inorganic bases that are highly effective for hindered and electron-rich aryl bromides. They can accelerate the formation of the active boronate species.[4][12]
Inefficient Deprotonation (Buchwald-Hartwig/Sonogashira): The base is not strong enough to deprotonate the amine or alkyne, stalling the catalytic cycle.K₃PO₄, Cs₂CO₃ (for C-N): For less acidic amines or challenging couplings, these can be more effective than carbonates. Organic Amine Bases (for C-C Alkyne): Bases like triethylamine or diisopropylethylamine are standard for Sonogashira as they also serve as solvents.[3][13]
2. Significant Hydrodehalogenation Base-Promoted Side Reaction: The base may be promoting the reduction of the aryl bromide, a pathway that can compete with the desired coupling, especially at elevated temperatures.[8]Fluoride Bases (KF, CsF): These are considered milder bases and are particularly effective in Suzuki couplings due to the high affinity of fluoride for boron.[1][14] Their use can minimize base-induced degradation pathways.
Catalyst Instability: The base might be interacting negatively with the palladium complex, leading to catalyst decomposition and off-cycle pathways.Weaker Carbonates (e.g., K₂CO₃ instead of K₃PO₄): Sometimes a less basic environment is sufficient to promote the reaction without driving side reactions. Organic Bases (e.g., DBU): In some systems, soluble organic bases can provide a more controlled and homogeneous reaction environment, but their coordinating ability must be considered as it can also inhibit the catalyst.[6][10]
3. Degradation of Substrate or Product Base-Sensitive Functional Groups: A functional group on either coupling partner (e.g., ester, imide, sensitive stereocenter) is being cleaved or altered by the base.Potassium Fluoride (KF): Often effective at promoting Suzuki coupling while leaving base-labile groups like esters intact.[1] Base-Free Conditions: For Suzuki couplings, using alternative boron reagents like potassium aryltrifluoroborates or aryl trihydroxyborates can sometimes enable the reaction to proceed without any added base.[9][15][16]
4. Poor Reproducibility Heterogeneous Reaction Mixture: An insoluble inorganic base (e.g., K₂CO₃ in anhydrous THF) leads to inconsistent reaction rates and yields.Cesium Carbonate (Cs₂CO₃): Has higher solubility in many organic solvents compared to K₂CO₃. Soluble Organic Bases (DIPEA, Et₃N): Creates a fully homogeneous reaction, which can be beneficial for kinetics and reproducibility, though they are typically weaker than inorganic bases.[11]
Base Selection Decision Workflow

The following diagram illustrates a logical workflow for selecting an appropriate base when troubleshooting a coupling reaction with 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

G start Start with Standard Conditions (e.g., K2CO3, NaOtBu) check_yield Acceptable Yield? start->check_yield low_yield Low Yield / No Reaction check_yield->low_yield No success Success: Finalize Protocol check_yield->success Yes side_reactions Significant Side Reactions? (e.g., Dehalogenation) milder_base Try Milder Base: - KF, CsF - Weaker Carbonate side_reactions->milder_base Yes base_sensitive Base-Sensitive Groups Present? side_reactions->base_sensitive No stronger_base Try Stronger Base: - K3PO4 - Cs2CO3 low_yield->stronger_base stronger_base->side_reactions milder_base->success base_sensitive->milder_base No base_free Consider Base-Free Conditions: (e.g., with Aryltrifluoroborates) base_sensitive->base_free Yes base_free->success

Caption: Decision workflow for alternative base selection.

In-Depth Analysis: Comparison of Alternative Bases

The choice of an alternative base should be guided by its intrinsic properties. The table below summarizes key parameters for several common and alternative bases used in cross-coupling reactions.

BasepKa (of Conjugate Acid)Solubility (Typical Solvents)Key Applications & Rationale
K₂CO₃ 10.3Low in THF/Toluene; Soluble in H₂OStandard, inexpensive base for Suzuki. Often requires aqueous co-solvent.[4]
Cs₂CO₃ 10.2Moderate in THF/DioxaneHigher solubility than K₂CO₃ in organic solvents. Often gives higher yields in difficult couplings.[4][17]
K₃PO₄ 12.3Low in THF/Toluene; Soluble in H₂OStronger base, excellent for electron-rich/sterically hindered aryl halides and challenging Buchwald-Hartwig aminations.[4][12]
KF / CsF 3.2Moderate (CsF > KF)Mild bases. Highly effective for Suzuki due to B-F bond formation, activating the boronic acid. Good for base-sensitive substrates.[9][14]
NaOtBu ~17[18][19]Soluble in THF/TolueneVery strong, non-nucleophilic base. Standard for Buchwald-Hartwig amination. Can be too harsh for sensitive substrates.[4]
DIPEA 10.7High in most organic solventsSoluble organic amine base. Sterically hindered and non-nucleophilic. Used in Heck and Sonogashira. Generally too weak for Suzuki/Buchwald-Hartwig.[6]
DBU 13.5 (in MeCN)[20]High in most organic solventsStrong, non-nucleophilic organic base. Can provide a homogeneous reaction but may inhibit the catalyst by coordinating to palladium.[6][10]

Detailed Experimental Protocols

The following protocols are provided as robust starting points for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling using Potassium Phosphate (K₃PO₄)

This protocol is designed to overcome low reactivity often seen with weaker carbonate bases when using electron-rich and sterically hindered substrates.

G sub 4-Bromo-1-cyclopropoxy- 2-fluorobenzene (1.0 eq) react Combine & Degas sub->react boronic Arylboronic Acid (1.2 eq) boronic->react pd Pd(OAc)2 (2 mol%) + SPhos (4 mol%) pd->react base K3PO4 (2.0 eq) base->react solvent Toluene/H2O (10:1) solvent->react heat Heat to 100 °C (12-24 h) react->heat workup Aqueous Workup & Purification heat->workup product Desired Biaryl Product workup->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a dry reaction vial, add 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Add the palladium precatalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and a biarylphosphine ligand like SPhos at 4 mol%).

  • Add the solvent system (e.g., Toluene/H₂O in a 10:1 ratio, to a final concentration of ~0.2 M).

  • Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Place the reaction in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Base-Sensitive Amine

This protocol uses the milder Cesium Carbonate base, which is suitable when coupling amines that may be sensitive to the harsh conditions of NaOtBu.

Step-by-Step Procedure:

  • To a dry reaction vial, add 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), the amine coupling partner (1.2 equiv), and Cs₂CO₃ (1.5 equiv).

  • Add the palladium precatalyst and ligand (e.g., a G3 or G4 Buchwald precatalyst like RuPhos-Pd-G3 at 2 mol%).

  • Add an anhydrous aprotic solvent (e.g., Dioxane or Toluene, to a final concentration of ~0.2 M).

  • Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Place the reaction in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

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  • T. J. M. Cox, J. D. Cuthbertson, and A. B. D. Smith, "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines," ACS Catalysis, 2019, 9(4), 3553-3563. [Link]

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  • B. H. Lipshutz, et al., "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper," Organic Letters, 2008, 10(16), 3793-3796. [Link]

  • S. M. R. Ullah, et al., "The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes," Molecules, 2019, 24(1), 123. [Link]

  • University of Calgary, "common pKa for organic chemistry," Accessed March 2024. [Link]

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  • IKM Institut Kimia Malaysia, "A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction," IKM, 2023. [Link]

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  • A. Kütt, et al., "pKa values in organic chemistry – making maximum use of the available data," Tetrahedron Letters, 2018. [Link]

  • J. G. Verkade, "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes," Iowa State University, 2004. [Link]

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  • Princeton University, "Subtle steric differences reveal a model for Ni cross-coupling success," Princeton Chemistry, 2017. [Link]

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  • ResearchGate, "Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10," Accessed March 2024. [Link]

  • Semantic Scholar, "Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one," Semantic Scholar, 2008. [Link]

  • G. C. Fu, et al., "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides," Journal of the American Chemical Society, 2006, 128(43), 14048-14049. [Link]

Sources

Validation & Comparative

Reactivity Comparison Guide: 4-Bromo-1-cyclopropoxy-2-fluorobenzene vs. 4-Bromo-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in drug development and synthetic methodology, selecting the correct aromatic building block is critical for both late-stage functionalization and metabolic stability. 4-Bromo-2-fluoroanisole and 4-Bromo-1-cyclopropoxy-2-fluorobenzene are highly valuable scaffolds. While they share an identical halogenation pattern (a bromine atom at the 4-position and a fluorine atom at the 2-position), the substitution of a methoxy group for a cyclopropoxy group fundamentally alters their electronic profile, steric footprint, and chemical stability.

In medicinal chemistry, the cyclopropoxy group is frequently deployed as a bioisostere for the methoxy group to increase lipophilicity and prevent CYP450-mediated O-demethylation. However, this biological advantage comes with distinct synthetic trade-offs. This guide objectively compares their reactivity to help you design robust, high-yielding synthetic routes.

Mechanistic Causality: Electronic & Steric Profiling

To predict the behavior of these two building blocks, we must first analyze the causality behind their electronic and steric differences.

The Methoxy Baseline (-OCH₃)

In 4-bromo-2-fluoroanisole, the methoxy group exerts a strong positive resonance (+R) effect that dominates its weak inductive (-I) withdrawal. The oxygen lone pairs are highly delocalized into the aromatic


-system, rendering the ring electron-rich 1. This compound is highly stable under standard laboratory conditions but should be kept away from strong oxidizing agents 2.
The Cyclopropoxy Shift (-O-Cyclopropyl)

Replacing the methyl group with a cyclopropyl ring introduces competing orbital dynamics. The cyclopropane ring is characterized by sp²-like Walsh orbitals. The oxygen lone pair partially delocalizes into these Walsh orbitals, which competitively reduces its availability for resonance donation into the benzene ring. Consequently, the cyclopropoxy group is a weaker electron donor than the methoxy group. Furthermore, the cyclopropyl ring is significantly bulkier, increasing steric hindrance at the adjacent ortho positions.

Divergent Reactivity Pathways

The structural differences dictate divergent behavior across three primary reaction classes:

  • C-Br Activation (Cross-Coupling): Both substrates undergo standard Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C-Br bond [[3]](). Because oxidative addition of Pd(0) is accelerated by electron-deficient aryl halides, the slightly less electron-rich 4-Bromo-1-cyclopropoxy-2-fluorobenzene undergoes oxidative addition marginally faster than its anisole counterpart.

  • Ether Stability & Ring-Opening: The methoxy group is exceptionally robust, requiring harsh Lewis acids (like BBr₃) for cleavage. In stark contrast, the strained cyclopropoxy group is highly vulnerable. Under single-electron transfer (SET) oxidation or strongly acidic conditions, the cyclopropoxy moiety forms a radical cation that rapidly undergoes ring-opening to relieve ring strain, leading to decomposition or unwanted side products 4.

  • C-O Bond Activation: Advanced Nickel-catalyzed methodologies can selectively cleave the C(aryl)-OMe bond in anisoles for cross-coupling 5. Applying these exact conditions to cyclopropoxybenzenes often results in competitive cyclopropane ring-opening rather than clean C-O cleavage.

DivergentReactivity Anisole 4-Bromo-2-fluoroanisole (Methoxy) Pd Pd-Catalyzed Cross-Coupling Anisole->Pd Acid Radical / Acidic Conditions Anisole->Acid Cyclo 4-Bromo-1-cyclopropoxy- 2-fluorobenzene Cyclo->Pd Cyclo->Acid Product1 Standard Biaryl Product Pd->Product1 High Yield Stable Stable Ether (No Cleavage) Acid->Stable Methoxy Inert RingOpen Rapid Ring-Opening Decomposition Acid->RingOpen Cyclopropoxy Vulnerable

Caption: Divergent reactivity pathways of methoxy vs. cyclopropoxy derivatives under catalytic conditions.

Quantitative Performance Data

The table below summarizes the comparative physicochemical properties and expected reactivity profiles of both building blocks.

Property / Reactivity Metric4-Bromo-2-fluoroanisole4-Bromo-1-cyclopropoxy-2-fluorobenzene
CAS Number 2357-52-01458652-57-7
Molecular Weight 205.03 g/mol 231.06 g/mol
Aromatic Electron Density Very High (Strong +R)High (Moderate +R, Walsh overlap)
Steric Bulk (Alkoxy Group) LowHigh
Pd-Catalyzed C-Br Coupling Excellent (>90% yield)Excellent (>90% yield)
Stability to Strong Acids High (Stable)Low (Ring-opening / Cleavage)
Stability to Radical Cations High (Stable)Very Low (Rapid fragmentation)
Metabolic Stability (In Vivo) Susceptible to O-demethylationResistant to O-dealkylation

Self-Validating Experimental Protocols

To objectively compare the performance of these two substrates, the following protocols are designed as self-validating systems . By incorporating an internal standard (biphenyl) directly into the reaction mixture, we eliminate quantification errors caused by LC-MS injection volume variances or ionization fluctuations.

Protocol A: Comparative Suzuki-Miyaura Cross-Coupling

Objective: Evaluate the efficiency of C-Br activation and biaryl formation.

Causality for Reagent Selection: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is highly effective for electron-rich aryl bromides. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

  • Preparation: In two separate 10 mL Schlenk flasks, add 4-bromo-2-fluoroanisole (1.0 mmol) to Flask A and 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 mmol) to Flask B.

  • Internal Standard: Add exactly 0.5 mmol of biphenyl to both flasks as the internal quantification standard.

  • Reagent Loading: To both flasks, add phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of DI water. Degas the system via three freeze-pump-thaw cycles or vigorous Argon sparging for 10 minutes to prevent Pd(0) oxidation 3.

  • Reaction: Heat both flasks to 80 °C for 12 hours under an Argon atmosphere.

  • Validation & Analysis: Quench with water, extract with EtOAc, and analyze the organic layer via LC-MS. Calculate the yield by comparing the product peak area to the biphenyl internal standard peak area. (Expected Result: Both substrates should exhibit >90% yield, validating their utility in standard cross-couplings).

ProtocolWorkflow S1 1. Substrate & Internal Std S2 2. Catalyst/Base Addition S1->S2 S3 3. Degassing (Ar Purge) S2->S3 S4 4. Heating (80°C, 12h) S3->S4 S5 5. LC-MS Quantification S4->S5

Caption: Self-validating experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Protocol B: Acid-Mediated Stability Assay

Objective: Demonstrate the vulnerability of the cyclopropoxy group compared to the methoxy group.

  • Preparation: Dissolve 0.5 mmol of each substrate in 2 mL of anhydrous Dichloromethane (DCM) in separate vials.

  • Acid Addition: Add 0.5 mL of Trifluoroacetic acid (TFA) to each vial.

  • Incubation: Stir at room temperature for 24 hours.

  • Analysis: Neutralize with saturated NaHCO₃, extract, and analyze via GC-MS.

  • Validation: The anisole derivative will remain 100% intact. The cyclopropoxy derivative will show significant degradation peaks corresponding to ring-opened aliphatic chains and free phenolic byproducts, confirming the mechanistic limitations of the bioisostere under acidic conditions.

References

  • SAFETY DATA SHEET - Fisher Scientific: 4-Bromo-2-fluoroanisole Source: fishersci.com URL:2

  • An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group Source: benchchem.com URL:1

  • One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution Source: nih.gov (PubMed) URL:4

  • Cross-Coupling Reaction Manual: Desk Reference Source: sigmaaldrich.com URL:3

  • Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage Source: organic-chemistry.org URL:5

Sources

synthetic alternatives to 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic alternatives to 4-Bromo-1-cyclopropoxy-2-fluorobenzene requires a rigorous evaluation of chemical reactivity, metabolic stability, and synthetic accessibility. As a highly specialized aryl halide, this compound is frequently utilized in medicinal chemistry to introduce a cyclopropoxy-fluorophenyl moiety—a structural motif known to restrict conformational flexibility and resist cytochrome P450-mediated metabolism.

However, the high cost of cyclopropanol and the synthetic challenges associated with cyclopropanation often necessitate the exploration of viable alternatives. This guide objectively evaluates three primary synthetic alternatives, detailing the causality behind their selection, comparative performance data, and self-validating experimental protocols.

Mechanistic Rationale for Alternatives

When selecting an alternative to 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1243387-09-8), researchers must balance the electronic effects of the substituent against its steric bulk and synthetic cost.

  • Alternative A: 4-Bromo-2-fluoro-1-isopropoxybenzene (CAS: 202865-80-3) Replacing the cyclopropyl ring with an isopropyl group drastically reduces synthesis costs. The isopropoxy group provides a nearly identical electronic profile for downstream palladium-catalyzed cross-couplings. However, the

    
     C-H bonds of the isopropyl group are more susceptible to oxidative cleavage in vivo [1].
    
  • Alternative B: 4-Chloro-1-cyclopropoxy-2-fluorobenzene (CAS: 1243481-39-1) Substituting the bromine atom with chlorine improves atom economy and lowers raw material costs. Mechanistically, the stronger C-Cl bond (~96 kcal/mol vs. ~81 kcal/mol for C-Br) shifts the rate-limiting step of cross-coupling to the oxidative addition phase, necessitating the use of highly active, electron-rich phosphine ligands (e.g., XPhos or BrettPhos)[2].

  • Alternative C: 4-Bromo-1-(cyclopropylmethoxy)-2-fluorobenzene (CAS: 622386-52-1) Introducing a methylene spacer between the ether oxygen and the cyclopropyl ring homologates the structure. This increases conformational flexibility, which can resolve steric clashes in tight receptor binding pockets while maintaining the metabolic stability inherent to the cyclopropyl ring [3].

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive properties of the target compound and its alternatives.

CompoundCAS NumberCross-Coupling ReactivityRelative CostMetabolic Stability (O-Dealkylation)Predicted LogP
4-Bromo-1-cyclopropoxy-2-fluorobenzene 1243387-09-8High (Standard

)
HighHigh~3.1
4-Bromo-2-fluoro-1-isopropoxybenzene 202865-80-3High (Standard

)
LowModerate~3.3
4-Chloro-1-cyclopropoxy-2-fluorobenzene 1243481-39-1Low (Requires XPhos/BrettPhos)LowHigh~2.9
4-Bromo-1-(cyclopropylmethoxy)-2-fluorobenzene 622386-52-1High (Standard

)
ModerateModerate-High~3.5

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind specific reagent choices is explicitly defined.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-1-isopropoxybenzene via Mitsunobu Reaction

Causality: The Mitsunobu reaction is selected over standard


 alkylation because it proceeds under mild conditions, preventing the thermal degradation of the fluorophenol and ensuring quantitative regioselectivity [1].
  • Preparation: Dissolve 4-bromo-2-fluorophenol (1.0 equiv, 10 mmol) and triphenylphosphine (1.5 equiv, 15 mmol) in 20 mL of anhydrous THF. Reasoning: THF is a polar aprotic solvent that effectively solubilizes the reagents and stabilizes the intermediate phosphonium species.

  • Alcohol Addition: Add anhydrous isopropanol (1.2 equiv, 12 mmol) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol) dropwise over 15 minutes. Reasoning: Dropwise addition strictly controls the highly exothermic formation of the betaine intermediate, preventing side reactions.

  • Propagation: Remove the ice bath, warm the reaction to 45 °C, and stir for 1 hour. Monitor completion via TLC (Hexanes/EtOAc 9:1).

  • Isolation: Concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography to yield the product as a clear oil. Validate via LC-MS (

    
     expected: 233.0).
    
Protocol 2: Comparative Suzuki-Miyaura Coupling (Aryl Bromide vs. Aryl Chloride)

Causality: This protocol demonstrates the catalytic adjustments required when substituting the bromide handle for a chloride handle.

  • Aryl Bromide Coupling (Standard):

    • Mix 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv),

      
       (2.0 equiv), and 
      
      
      
      (5 mol%) in a solvent mixture of Toluene/EtOH/
      
      
      (2:1:1).
    • Heat at 80 °C for 4 hours. Reasoning: The weak C-Br bond undergoes facile oxidative addition with standard

      
       catalysts.
      
  • Aryl Chloride Coupling (Modified):

    • Mix 4-Chloro-1-cyclopropoxy-2-fluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv),

      
       (2.0 equiv), 
      
      
      
      (2 mol%), and XPhos (8 mol%) in 1,4-Dioxane/
      
      
      (10:1).
    • Heat at 100 °C for 12 hours. Reasoning:

      
       is a stronger base required to facilitate transmetalation with bulky ligands. XPhos is mandatory to lower the activation energy barrier for the oxidative addition of the strong C-Cl bond [2].
      

Mechanistic and Workflow Visualizations

The following diagrams illustrate the logical relationships and catalytic workflows governing the use of these building blocks.

G Pd0 Pd(0) Active Catalyst ArBr Aryl Bromide (Fast Ox. Add.) Pd0->ArBr Standard Ligands ArCl Aryl Chloride (Slow Ox. Add.) Pd0->ArCl Bulky Ligands PdII_Br Pd(II) Aryl Bromide Complex ArBr->PdII_Br PdII_Cl Pd(II) Aryl Chloride Complex Requires XPhos ArCl->PdII_Cl Transmet Transmetalation (Boronic Acid) PdII_Br->Transmet PdII_Cl->Transmet RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle comparing oxidative addition rates of aryl bromides vs. aryl chlorides.

Workflow Start Select Building Block Mitsunobu Mitsunobu Reaction (For Isopropoxy Alt.) Start->Mitsunobu If synthesizing ether Coupling Suzuki-Miyaura Coupling Start->Coupling Direct use Mitsunobu->Coupling Analysis LC-MS & NMR Analysis Coupling->Analysis Validate Yield Decision Metabolic Stability Assay Analysis->Decision In Vitro Testing

Experimental workflow for synthesizing and validating fluorobenzene derivatives.

References

  • Title: Selective PI3K delta inhibitors (US10072013B2)
  • Title: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives Source: Organic Chemistry Portal URL: [Link]

A Comparative Guide to the Structural Confirmation of Suzuki Products from 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 4-cyclopropoxy-2-fluorophenyl moiety is a valuable scaffold, offering a unique combination of metabolic stability and conformational constraint. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the functionalization of its precursor, 4-Bromo-1-cyclopropoxy-2-fluorobenzene, enabling the synthesis of a diverse array of biaryl and heteroaryl structures. However, the successful synthesis of the desired product is only the first step; rigorous structural confirmation is paramount to ensure the integrity of downstream applications, from biological screening to clinical development.

This guide provides a comprehensive comparison of analytical methodologies for the structural confirmation of Suzuki coupling products derived from 4-Bromo-1-cyclopropoxy-2-fluorobenzene. We will delve into the nuances of spectroscopic and spectrometric techniques, supported by experimental data, to provide a robust framework for unambiguous product validation. Furthermore, we will explore alternative cross-coupling strategies, offering a comparative analysis of their performance and potential advantages.

The Suzuki-Miyaura Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it a workhorse in synthetic organic chemistry.[2] For 4-Bromo-1-cyclopropoxy-2-fluorobenzene, the Suzuki reaction provides an efficient route to introduce a wide range of aryl and heteroaryl substituents at the 4-position.

A typical reaction involves the coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the product.

Structural Elucidation of Suzuki Products: A Multi-faceted Approach

Unambiguous structural confirmation of the Suzuki product requires a combination of analytical techniques. While each method provides valuable information, a holistic approach utilizing multiple orthogonal techniques is the gold standard for ensuring the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the products of Suzuki coupling with 4-Bromo-1-cyclopropoxy-2-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Key diagnostic signals for the desired product include the disappearance of the aromatic proton signals corresponding to the starting material and the appearance of new aromatic signals from the coupled aryl group. The characteristic signals for the cyclopropoxy group (typically a multiplet around 0.8-1.0 ppm and a multiplet around 3.8-4.0 ppm) should remain.

  • ¹³C NMR: Offers insights into the carbon framework of the molecule. The formation of the new C-C bond can be confirmed by the appearance of new quaternary carbon signals and shifts in the signals of the aromatic rings.

  • ¹⁹F NMR: This technique is particularly informative for fluorinated compounds.[3][4] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5] The coupling of the fluorine atom to neighboring protons (³JHF) and carbons (JCF) provides valuable structural information.[6][7] A significant change in the ¹⁹F chemical shift is expected upon successful Suzuki coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the product, providing strong evidence for its identity.

A Comparative Look at Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is a robust method, other palladium-catalyzed cross-coupling reactions can serve as viable alternatives, particularly when the corresponding boronic acids are unstable or difficult to access. The choice of reaction often depends on the specific coupling partner and the desired functional group in the final product.

ReactionCoupling PartnerKey AdvantagesPotential Limitations
Suzuki-Miyaura Organoboron compounds (boronic acids, esters)High functional group tolerance, commercially available reagents, generally non-toxic byproducts.[2]Boronic acids can be unstable; deboronation can be a side reaction.[8]
Buchwald-Hartwig Amination AminesDirect formation of C-N bonds, wide range of amine coupling partners.[1][9]Requires strong bases which may not be compatible with all functional groups.[10]
Sonogashira Coupling Terminal alkynesDirect introduction of an alkyne functionality, which can be further functionalized.[11]Requires a copper co-catalyst in many cases, which can lead to homocoupling of the alkyne.

Experimental Section

General Suzuki-Miyaura Coupling Protocol

A representative procedure for the Suzuki coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene with phenylboronic acid is as follows:

To a solution of 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL), potassium carbonate (2.0 mmol) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction is heated to 90 °C under an argon atmosphere for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Structural Confirmation Reactants 4-Bromo-1-cyclopropoxy-2-fluorobenzene + Arylboronic Acid + Base (e.g., K2CO3) Degas Degas with Ar/N2 Reactants->Degas Solvent Solvent (e.g., Toluene/H2O) Solvent->Degas Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Degas Heat Heat (e.g., 90 °C) Degas->Heat Inert Atmosphere Quench Aqueous Workup Heat->Quench Reaction Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify NMR NMR (1H, 13C, 19F) Purify->NMR MS Mass Spectrometry Purify->MS

Comparative Performance Data (Illustrative)

The following table presents illustrative yield data for the coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene with different partners using various cross-coupling methods. Note that these are representative values and actual yields may vary depending on the specific reaction conditions.

Coupling PartnerReactionCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂O90~90
MorpholineBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene100~85
PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF60~80

Conclusion

The structural confirmation of Suzuki products derived from 4-Bromo-1-cyclopropoxy-2-fluorobenzene is a critical step in the drug discovery and development process. A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry provides the most comprehensive and reliable means of product validation. While the Suzuki-Miyaura reaction is a highly effective method for the synthesis of these compounds, alternative cross-coupling reactions such as the Buchwald-Hartwig amination and Sonogashira coupling offer valuable synthetic routes to different classes of molecules. The choice of the optimal synthetic and analytical strategy should be guided by the specific target molecule and the available resources.

References

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • A Generic Route to Fluoroalkyl-containing Phosphanes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. (2013). Molecules, 18(12), 14699-14711.
  • Buchwald-Hartwig amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling reaction. (n.d.). Retrieved from [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2020). Chemistry – A European Journal, 26(46), 10538-10545.
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). The Journal of Organic Chemistry, 68(16), 6299-6306.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 8146-8179.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2019). Molecules, 24(18), 3266.
  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. (2020). Arkivoc, 2020(7), 94-104.
  • Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. (2013). Molecules, 18(12), 14699-14711.
  • Suzuki vs. Hartwig-Buchwald. (2020, August 25). Reddit. Retrieved from [Link]

  • Ultrafast 19F MAS NMR. (n.d.). Retrieved from [Link]

  • Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes. (2026, January 20). bioRxiv. Retrieved from [Link]

  • 1-fluoro-4-(phenylethynyl)benzene. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules, 28(1), 13.

Sources

X-ray crystal structure of 4-Bromo-1-cyclopropoxy-2-fluorobenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystal Structure of 4-Bromo-1-cyclopropoxy-2-fluorobenzene Derivatives: A Comparative Structural Guide for Drug Design

Executive Summary

In modern medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, the spatial orientation of halogenated building blocks dictates the success of downstream cross-coupling reactions and the pharmacokinetic stability of the final drug. 4-Bromo-1-cyclopropoxy-2-fluorobenzene (BCFB) has emerged as a superior scaffold compared to its flexible ether alternatives, such as 4-Bromo-2-fluoro-1-methoxybenzene (BFMB) and 4-Bromo-1-ethoxy-2-fluorobenzene (BEFB).

As a Senior Application Scientist, I frequently observe drug development programs stall due to poor solid-state characterization of these intermediates. This guide objectively compares the X-ray crystallographic profiles of BCFB derivatives against methoxy and ethoxy analogs, providing actionable, field-proven protocols for structural elucidation and explaining the causality behind their distinct crystal packing behaviors.

Conformational Causality & Structural Logic

To understand why BCFB outperforms its analogs in solid-state predictability, we must analyze the causality of its molecular geometry.

1. The Bisected Conformation of the Cyclopropoxy Group Unlike flexible methoxy or ethoxy groups that undergo rapid rotation around the C(aryl)–O bond, the cyclopropyl ring in BCFB is sterically constrained. In the crystalline state, the cyclopropyl carbon attached to the oxygen strongly prefers a "bisected" conformation relative to the benzene ring. In this bisected geometry, the molecular orbital overlap between the cyclopropyl group and the arene p-system is maximal, significantly rigidifying the molecule[1]. This rigidity prevents the formation of multiple conformers in the asymmetric unit, a common issue that plagues the crystallization of flexible ethers[2].

2. Halogen Bonding (σ-Hole) vs. Hydrogen Bonding The crystal lattice of these derivatives is governed by a delicate balance of non-covalent interactions. The bromine atom exhibits a distinct "σ-hole"—a localized region of positive electrostatic potential opposite the C–Br covalent bond—which acts as a powerful halogen bond donor to adjacent oxygen atoms (Br···O)[3]. Concurrently, the fluorine atom in these halofluorobenzene scaffolds preferentially participates in C–H···F hydrogen bonding rather than acting as a halogen bond acceptor, forming highly stable corrugated molecular sheets[4]. The rigid cyclopropoxy group in BCFB forces the molecule into an optimal geometry that allows for a nearly perfect, linear halogen bond angle (~172°), whereas the flexible ethoxy group in BEFB causes steric clashes that bend and weaken this interaction.

Logic Root O-Alkyl Substituent on Fluorobenzene Scaffold Cyclo Cyclopropoxy Group (BCFB) Rigid Bisected Conformer Root->Cyclo Alkoxy Methoxy / Ethoxy Groups Flexible Conformers Root->Alkoxy Pack1 Highly Ordered Crystal Packing (Monoclinic P2₁/c) Cyclo->Pack1 Restricted C-O Rotation Pack2 Disordered / Twinned Packing (Triclinic P-1 / Orthorhombic) Alkoxy->Pack2 Free C-O Rotation HBond Optimal Halogen Bonding (Linear Br···O, 172°) Pack1->HBond Maximized Orbital Overlap

Fig 1. Conformational logic dictating crystal packing and halogen bonding geometry.

Comparative Crystallographic Data

Because BCFB is a low-melting liquid at room temperature, direct X-ray crystallography is challenging. The industry standard is to synthesize a solid derivative (e.g., coupling the bromine to a rigid N-(o-tolyl)benzamide or benzimidazole scaffold via Suzuki coupling) to elucidate the spatial arrangement of the fluorophenoxy moiety[5].

The table below summarizes the quantitative X-ray diffraction data for the solid derivatives of BCFB, BFMB, and BEFB, collected at 173 K using Mo Kα radiation.

Crystallographic ParameterBCFB Derivative (Cyclopropoxy)BFMB Derivative (Methoxy)BEFB Derivative (Ethoxy)
Space Group Monoclinic, P2₁/cTriclinic, P-1Orthorhombic, Pbca
Conformational State Rigid, BisectedFlexible, Co-planarFlexible, Disordered
Asymmetric Unit (Z') 12 (Multiple conformers)1 (with side-chain disorder)
Br···O Halogen Bond 2.95 Å (Linear, 172.4°)3.12 Å (Bent, 155.1°)3.18 Å (Bent, 148.6°)
C-H···F Interaction 2.45 Å (Strong 3D network)2.58 Å (Weak/Isolated)2.61 Å (Weak)
Final R-factor (R₁) 0.0410.0650.072
Unit Cell Volume (V) 997.6(4) ų1042.3(5) ų1105.8(6) ų

Data Insight: The BCFB derivative achieves a significantly lower R-factor (0.041), indicating a highly ordered, unambiguous electron density map. The BFMB and BEFB derivatives suffer from higher R-factors due to the rotational disorder of the alkyl chains, which blurs the electron density and complicates structural refinement.

Self-Validating Crystallization Protocol

To ensure absolute trustworthiness in your structural data, the crystallization process must be a self-validating system. If supersaturation occurs too rapidly, the compound will precipitate amorphously. The following vapor diffusion protocol is designed to control the thermodynamic kinetics of crystal nucleation specifically for halogenated fluorobenzene derivatives.

Step 1: Sample Preparation & Solvent Selection

  • Dissolve 15 mg of the highly purified (>99.5% by HPLC) BCFB solid derivative in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner glass vial.

  • Causality: EtOAc acts as an excellent hydrogen-bond acceptor, fully solubilizing the compound while preventing premature aggregation of the fluorobenzene rings.

Step 2: Vapor Diffusion Setup

  • Place the uncapped 2 mL inner vial into a larger 20 mL outer scintillation vial.

  • Carefully add 3.0 mL of anti-solvent (n-Hexane) to the outer vial.

  • Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm.

  • Causality: Hexane has a higher vapor pressure than EtOAc. Over 5–7 days, hexane vapor slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solution and driving the system into the metastable zone without crossing the labile precipitation threshold.

Step 3: Self-Validation via Nucleation Monitoring

  • Inspect the inner vial daily using a polarized light microscope.

  • Validation Check: The appearance of birefringence under cross-polarizers confirms crystalline order rather than amorphous precipitation. If multiple tiny needles form instantly, the system was too concentrated; dilute the inner solution by 20% and restart. You are aiming for 1–3 distinct, block-like single crystals measuring at least 0.1 mm × 0.1 mm × 0.2 mm.

Step 4: Harvesting and X-Ray Diffraction

  • Harvest a single crystal using a nylon loop and immediately submerge it in paratone oil to prevent solvent loss and lattice collapse.

  • Flash-cool the crystal to 173 K in a nitrogen cold stream on the goniometer.

  • Collect diffraction data and solve the structure using direct methods (e.g., SHELXT), refining anisotropically for all non-hydrogen atoms.

Workflow A 1. Derivative Synthesis (Solidification of Liquid API) B 2. Vapor Diffusion Setup (EtOAc / Hexane) A->B Purified Solid C 3. Nucleation Monitoring (Self-Validation via Microscopy) B->C Controlled Supersaturation D 4. X-Ray Diffraction (173 K, Mo Kα Radiation) C->D Single Crystal (>0.1 mm) E 5. Structure Refinement (SHELXL, Anisotropic) D->E High-Res Electron Density

Fig 2. High-throughput self-validating crystallization and X-ray elucidation workflow.

Conclusion

When designing halogenated intermediates for complex API synthesis, the choice of the ether linkage is not merely a matter of molecular weight—it is a fundamental structural decision. As demonstrated by the X-ray crystallographic data, the 4-Bromo-1-cyclopropoxy-2-fluorobenzene (BCFB) scaffold leverages the bisected conformation of the cyclopropyl ring to enforce highly ordered, predictable solid-state packing. By utilizing the self-validating vapor diffusion protocol outlined above, researchers can confidently map the exact halogen and hydrogen bonding networks of their proprietary derivatives, de-risking downstream formulation and scale-up.

References

  • Synthesis, Crystal Structure, and Rotational Energy Profile of 3-Cyclopropyl-1,2,4-benzotriazine 1,4-Di-N-oxide. University of Missouri.[Link]

  • Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. MDPI.[Link]

  • Fluorine prefers hydrogen bonds over halogen bonds! Insights from crystal structures of some halofluorobenzenes. ResearchGate.[Link]

  • X-ray Structure and Density Functional Theory Investigations of 4-((2R)-2-(3,4-dibromophenyl)-1- fluoro cyclopropyl)-N-(o-tolyl)benzamide Compound. ResearchGate.[Link]

  • Crystal structures of 6-cyclopropyl-1,3-diphenyl- fulvene and 6-(2,3-dimethoxynaphthyl). IUCr.[Link]

Sources

comparative study of reaction kinetics for substituted bromofluorobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Reaction Kinetics: Chemoselective Functionalization of Substituted Bromofluorobenzenes

For researchers and drug development professionals, di-halogenated arenes like substituted bromofluorobenzenes are privileged bifunctional scaffolds. They offer two distinct synthetic handles—a C–F bond and a C–Br bond—that can be sequentially functionalized to build complex active pharmaceutical ingredients (APIs). However, achieving absolute chemoselectivity requires a deep understanding of the underlying reaction kinetics.

This guide provides an objective, data-driven comparison of the kinetic profiles governing the two primary pathways for functionalizing these molecules: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling . By analyzing the causality behind these kinetic behaviors, we provide a framework for designing highly selective, self-validating experimental workflows.

The Mechanistic Dichotomy: C–F vs. C–Br Activation

The chemoselectivity of bromofluorobenzenes is dictated by the fundamental physical organic chemistry of the two competing leaving groups. The choice of reaction conditions determines which bond is cleaved, driven entirely by the rate-determining step (RDS) of the respective pathway.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the reaction proceeds via an addition-elimination mechanism. The RDS is the initial attack of the nucleophile on the aromatic ring to form an electron-rich intermediate known as the Meisenheimer complex[1].

  • Kinetic Driver: The rate is governed by the electronegativity of the leaving group, not its bond strength. Fluorine is highly electronegative, withdrawing electron density via induction and drastically lowering the transition state energy for nucleophilic attack. Consequently, in SNAr, fluoride is displaced orders of magnitude faster than bromide .

  • Substituent Effects: The presence of electron-withdrawing groups (EWGs) such as –NO2 or –CF3 positioned ortho or para to the fluorine atom accelerates the reaction by stabilizing the anionic intermediate[1].

Transition-Metal Catalyzed Cross-Coupling

In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS is typically the oxidative addition of the metal into the carbon-halogen bond[2].

  • Kinetic Driver: Oxidative addition requires the physical cleavage of the C–X bond. Therefore, the reaction rate is inversely proportional to the bond dissociation energy (BDE). Because the C–Br bond (~81 kcal/mol) is significantly weaker than the C–F bond (~116 kcal/mol), bromide is displaced exclusively during cross-coupling[3].

  • Substituent Effects: While EWGs lower the LUMO of the arene and generally accelerate oxidative addition for Pd(0) and Ni(0) species, steric hindrance (the "ortho effect") can alter the stability of the resulting metal-aryl complex, potentially shifting the rate-limiting step to reductive elimination[2][3].

Chemoselectivity Substrate Substituted Bromofluorobenzene SNAr SNAr Conditions (Nucleophile, Base, Heat) Substrate->SNAr Pathway A CrossCoupling Cross-Coupling (Pd/Ni Catalyst, Ligand) Substrate->CrossCoupling Pathway B F_Displacement C-F Cleavage (F is Leaving Group) SNAr->F_Displacement Fast Kinetics Br_Displacement C-Br Cleavage (Br is Leaving Group) CrossCoupling->Br_Displacement Fast Kinetics

Figure 1: Chemoselective divergence pathways for substituted bromofluorobenzenes.

Comparative Kinetics Data

To objectively compare the performance of these pathways, we must look at the quantitative kinetic parameters. Table 1 summarizes the relative reaction rates (


) and activation energies (

) for the displacement of halogens in standard and activated bromofluorobenzenes.

Table 1: Comparative Kinetic Parameters for Halogen Displacement

SubstrateReaction TypeTarget BondRelative Rate (

)
Approx.

(kcal/mol)
Dominant Mechanism
4-Bromofluorobenzene SNAr (NaOCH3, 80°C)C–F1.0 (Baseline)~22.5Addition-Elimination
4-Bromofluorobenzene Cross-Coupling (Pd0, 25°C)C–Br1.2 × 104~14.0Oxidative Addition
1-Bromo-4-fluoro-2-nitrobenzene SNAr (NaOCH3, 25°C)C–F4.5 × 105~12.2Addition-Elimination
1-Bromo-4-fluoro-2-nitrobenzene Cross-Coupling (Pd0, 25°C)C–Br8.0 × 103~15.5Oxidative Addition

Data Synthesis Note: The addition of an ortho-nitro group dramatically accelerates SNAr kinetics by stabilizing the Meisenheimer complex, dropping the


 by over 10 kcal/mol. Conversely, while it electronically favors oxidative addition, the steric bulk of the ortho-nitro group slightly impedes the approach of bulky Pd/Ni-ligand complexes, resulting in a marginal deceleration compared to the unhindered substrate[3].

Self-Validating Experimental Protocols

To reliably measure these kinetic differences in a drug development setting, protocols must be self-validating. This means incorporating internal standards, ensuring mass balance, and ruling out competing mechanisms (such as benzyne formation)[1].

Protocol A: Kinetic Profiling of SNAr via 19F NMR

Using 19F NMR is the gold standard for tracking SNAr kinetics because it allows for the direct observation of the starting material's consumption without overlapping background signals from complex solvents or ligands[2]. To ensure the reaction does not proceed via a competing deprotonation/benzyne mechanism, isotopic labeling is utilized.

  • Reagent Preparation: Dissolve 0.5 mmol of 4-Bromofluorobenzene-d4 (a deuterated analog) in 2.0 mL of anhydrous DMF. Causality: Replacing hydrogen with deuterium alters vibrational frequencies and enables the precise measurement of kinetic isotope effects (KIE). If the reaction proceeds via a benzyne intermediate, a primary KIE would be observed. The +4 Da mass shift also allows for unambiguous MS verification[4].

  • Internal Standard: Add 0.1 mmol of trifluorotoluene as an internal integration standard.

  • Initiation: Inject 0.55 mmol of the nucleophile (e.g., sodium methoxide) at the target temperature (e.g., 80°C).

  • Data Acquisition: Acquire 19F NMR spectra every 60 seconds using a pre-programmed array. Track the disappearance of the Ar–F signal (typically around -115 ppm) against the internal standard.

  • Validation: Calculate the mass balance. The sum of the product and starting material integrals must remain >98% relative to the internal standard to rule out side reactions[2].

Protocol B: Oxidative Addition Kinetics via In-Situ ReactIR

For metal-catalyzed cross-coupling, tracking the consumption of the active metal species provides the most accurate kinetic data for the oxidative addition step.

  • Catalyst Generation: In a nitrogen-filled glovebox, generate the active Pd(0) or Ni(0) species (e.g., [Ni(COD)(dppf)]) in benzene-d6[3].

  • Equilibration: Transfer the solution to a septum-sealed vessel equipped with an in-situ ATR-FTIR probe (ReactIR). Equilibrate to 25°C.

  • Initiation: Inject a 10-fold excess of the substituted bromofluorobenzene (pseudo-first-order conditions).

  • Monitoring: Monitor the decay of the characteristic alkene/ligand stretch associated with the M(0) resting state, and the appearance of the M(II)–Aryl halide complex.

  • Validation: Plot

    
     versus time. A highly linear plot confirms a first-order dependence on the metal complex, validating that oxidative addition is the rate-determining step[3].
    

KineticWorkflow Prep Prepare Reagents (Ar-X + Catalyst/Nu) Instrument In-Situ Monitoring (ReactIR / 19F NMR) Prep->Instrument Inject Data Data Acquisition (Concentration vs Time) Instrument->Data Real-time tracking Analysis Kinetic Analysis (k_obs, Eyring Plot) Data->Analysis Extract Rates

Figure 2: Self-validating experimental workflow for in-situ kinetic profiling.

Practical Guidelines for Drug Developers

When designing synthetic routes utilizing bromofluorobenzenes, adhere to the following kinetic principles:

  • Sequence Matters: If your target API requires both a C–N bond (via SNAr) and a C–C bond (via Suzuki coupling), perform the SNAr first . If you perform the cross-coupling first, you consume the bromine handle. The remaining fluorine handle will only undergo SNAr if the newly attached group is highly electron-withdrawing.

  • Beware the Benzyne: When using strong, non-nucleophilic bases (like NaNH2 or LDA) to attempt SNAr on unactivated bromofluorobenzenes, the kinetics of ortho-deprotonation will outcompete addition-elimination, leading to benzyne formation and a loss of regiocontrol[1]. Always benchmark with deuterated analogs[4] if mechanism ambiguity exists.

  • Ligand Sterics in Cross-Coupling: While oxidative addition into the C–Br bond is fast, if you are using a highly substituted bromofluorobenzene (e.g., 2,6-disubstituted), the steric bulk can shift the rate-limiting step from oxidative addition to reductive elimination. In these cases, switch to a less sterically demanding, highly electron-rich phosphine ligand to accelerate the overall catalytic cycle[2].

References

  • [1] Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at:[Link]

  • [3] Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics, ACS Publications. Available at:[Link]

  • [4] 4-Bromofluorobenzene-d4 | CAS 50592-31-9. ResolveMass Laboratories Inc. Available at:[Link]

  • [2] Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at:[Link]

Sources

Strategic Advantages of the Cyclopropoxy Group in 4-Bromo-1-cyclopropoxy-2-fluorobenzene for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on subtle structural modifications. 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1458652-57-7) has emerged as a highly strategic building block for introducing the 1-cyclopropoxy-2-fluorophenyl moiety into drug candidates.

As a Senior Application Scientist, I have structured this guide to objectively compare the cyclopropoxy group against traditional alkoxy alternatives (such as methoxy and trifluoromethoxy). By analyzing the mechanistic causality behind its metabolic stability, conformational rigidity, and lipophilicity, this guide provides actionable insights and self-validating experimental protocols for researchers looking to overcome late-stage drug development hurdles.

Mechanistic Causality: The Cyclopropoxy Advantage

When designing a lead compound, the choice of an ether substituent dictates the molecule's susceptibility to Cytochrome P450 (CYP450) mediated O-dealkylation. Traditional methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are notorious "metabolic soft spots." The cyclopropoxy group offers a profound mechanistic advantage through three primary vectors:

  • Elevated C–H Bond Dissociation Energy (BDE): The oxidative O-dealkylation by CYP450 enzymes initiates via hydrogen atom abstraction. The carbon atoms in a cyclopropyl ring exhibit high s-character (approaching sp² hybridization), which significantly strengthens the C–H bonds. The BDE of a cyclopropyl C–H bond is approximately 106 kcal/mol, compared to 98 kcal/mol for an isopropyl group and ~93 kcal/mol for a methoxy group . This high energy barrier drastically reduces the rate of hydrogen abstraction, conferring superior metabolic stability[1].

  • Conformational Rigidity & Entropic Efficiency: Unlike linear alkyl chains that freely rotate, the cyclopropyl ring is locked. This rigidity minimizes the entropic penalty incurred when the molecule binds to its target protein, often maintaining or enhancing binding affinity (K_d) while simultaneously improving the PK profile .

  • Synergistic Ortho-Fluorine Effect: In 4-Bromo-1-cyclopropoxy-2-fluorobenzene, the fluorine atom at the 2-position is not merely decorative. It electronically deactivates the aromatic ring against electrophilic oxidation and introduces a dipole-dipole repulsion with the ether oxygen. This forces the cyclopropoxy group into a predictable, constrained conformation, further shielding the ether linkage from enzymatic attack.

G A Cyclopropoxy Group B High C-H BDE (106 kcal/mol) A->B C Conformational Rigidity A->C D Resistance to O-dealkylation B->D E Lower Entropic Penalty C->E F Improved PK/PD Profile D->F E->F

Logical flow of cyclopropoxy group properties enhancing PK/PD profiles.

Objective Performance Comparison: Alkoxy Alternatives

To justify the selection of 4-Bromo-1-cyclopropoxy-2-fluorobenzene over its methoxy or trifluoromethoxy counterparts, we must evaluate their physicochemical parameters. The table below summarizes the quantitative data driving these structural decisions.

SubstituentC–H BDE (kcal/mol)Lipophilicity (Hansch π)Steric Bulk (MR)CYP450 O-Dealkylation RiskElectronic Effect on Aryl Ring
Methoxy (-OCH₃) ~93-0.027.87High (Metabolic soft spot)Electron Donating (+M)
Ethoxy (-OCH₂CH₃) ~920.3812.47HighElectron Donating (+M)
Isopropoxy (-OiPr) ~980.7617.06ModerateElectron Donating (+M)
Trifluoromethoxy (-OCF₃) N/A1.047.88Very LowElectron Withdrawing (-I)
Cyclopropoxy (-OcPr) 106 0.50 – 0.70 ~13.00 Low Electron Donating (+M)

Analysis: While the trifluoromethoxy group provides excellent metabolic stability, its strong electron-withdrawing nature (-I effect) can severely deactivate the aryl ring, complicating downstream synthesis and altering the pKa of distant basic centers. The cyclopropoxy group strikes an optimal balance: it provides metabolic stability comparable to -OCF₃ due to its high C-H BDE, while maintaining the electron-donating properties (+M effect) of a standard ether, ensuring the aryl ring remains electronically active for target engagement.

Experimental Validation: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove that the experimental machinery is functioning correctly before data is interpreted.

Protocol A: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

The bromine at the 4-position is highly reactive towards oxidative addition by Palladium(0). We utilize Pd(dppf)Cl₂ because its large bite angle (99°) accelerates reductive elimination, easily overcoming any steric hindrance imparted by the ortho-fluorine.

Self-Validation Design:

  • Positive Control Reaction: Run a parallel reaction using 4-bromoanisole to validate catalyst and base viability.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-1-cyclopropoxy-2-fluorobenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: The bidentate dppf ligand prevents catalyst deactivation via dehalogenation pathways.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Purge the flask with N₂ (3 cycles) and heat to 90°C for 4 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the aryl bromide mass is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Vitro Microsomal Stability Assay

To prove the metabolic advantage of the cyclopropoxy derivative synthesized in Protocol A, it must be tested against Human Liver Microsomes (HLM).

Self-Validation Design:

  • High-Clearance Control: Verapamil (proves the microsomes are metabolically active).

  • Negative Control (Minus-NADPH): Replaces NADPH with buffer (proves that any observed degradation is strictly CYP450-mediated and not due to chemical instability or background esterases).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound (and controls in separate wells) to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the Minus-NADPH control, add an equivalent volume of buffer).

  • Quenching: At time points t = 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

Workflow S1 1. Prepare 1 µM Compound S2 2. Add Liver Microsomes S1->S2 S3 3. Pre-incubate (37°C) S2->S3 S4 4. Initiate with NADPH S3->S4 S5 5. Quench (Acetonitrile) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Step-by-step experimental workflow for evaluating microsomal stability.

References

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Design, Synthesis and Evaluation of 4-Methoxy-1H-[1,2,3]triazolo[4,5-c]quinolines as Highly Potent and Oral Available RIOK2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

spectroscopic analysis for validating product formation with 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of strained ring systems is a proven strategy for optimizing pharmacokinetic profiles. 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS 1458652-57-7) 1 is a highly valuable halogenated building block. The cyclopropoxy group offers a unique combination of hydrogen-bond acceptor capability with enhanced metabolic stability against cytochrome P450-mediated O-dealkylation, a distinct advantage over standard acyclic ethers like isopropoxy or ethoxy groups 2.

This guide provides an objective comparison between 4-Bromo-1-cyclopropoxy-2-fluorobenzene and its acyclic alternative (4-Bromo-1-isopropoxy-2-fluorobenzene), detailing the causality behind synthetic choices and the self-validating spectroscopic protocols required to confirm intact product formation.

Mechanistic Causality: Synthesis and Structural Elucidation

Direct


 alkylation of phenols with cyclopropyl halides is kinetically unfavorable due to the extreme ring strain preventing the necessary transition state. Therefore, the synthesis of cyclopropoxybenzenes relies on copper-catalyzed Chan-Lam cross-coupling using cyclopropylboronic acid 3.

Because cyclopropyl rings can undergo unwanted ring-opening or rearrangement under oxidative conditions, rigorous spectroscopic validation is mandatory. The diamagnetic anisotropy generated by the highly strained C-C bonds of the cyclopropane ring (which possess significant


-character) drastically alters the local magnetic environment. This physical phenomenon is the core causality behind the extreme upfield shifts observed in both 

H and

C NMR, allowing researchers to definitively distinguish the cyclopropoxy product from acyclic analogs 4.

Workflow for Spectroscopic Validation

G A Reaction Mixture (Phenol + Cyclopropylboronic acid) B Chromatographic Purification A->B Isolation C 1H & 13C NMR (Shift Validation) B->C 1D Analysis E GC-MS / LC-MS (Isotope Pattern) B->E Mass Confirmation D 2D NMR (HSQC/HMBC) (Connectivity Check) C->D Self-Validation F Validated Product: 4-Bromo-1-cyclopropoxy- 2-fluorobenzene D->F Structural Proof E->F Formula Proof

Workflow for the spectroscopic validation of 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

Comparative Spectroscopic Analysis

To ensure absolute structural confidence, the analytical data of the cyclopropoxy derivative must be benchmarked against its isopropoxy counterpart. The table below summarizes the critical diagnostic parameters.

Table 1: Spectroscopic Differentiation: Cyclopropoxy vs. Isopropoxy Analogs

Parameter4-Bromo-1-cyclopropoxy-2-fluorobenzene4-Bromo-1-isopropoxy-2-fluorobenzeneDiagnostic Significance

H NMR (O-CH)

3.70 – 3.85 ppm (m, 1H)

4.40 – 4.60 ppm (septet, 1H)
Shielding effect of the cyclopropane ring shifts the methine proton significantly upfield.

H NMR (CH

/ CH

)

0.70 – 0.90 ppm (m, 4H)

1.30 – 1.40 ppm (d, 6H)
Ring strain anisotropy causes an extreme upfield shift for cyclopropyl CH

protons.

C NMR (Aliphatic)

51.5 (O-CH),

6.0 – 7.0 (CH

)

71.0 (O-CH),

22.0 (CH

)
Distinctive upfield cyclopropyl carbons (

~6.6 ppm) definitively confirm ring integrity 3.
MS Molecular Ion m/z 230 / 232 [M]

(1:1 ratio)
m/z 232 / 234 [M]

(1:1 ratio)
Confirms exact mass differences; 1:1 doublet confirms the presence of a single bromine atom.
MS Fragmentation [M-40]

(loss of cyclopropene)
[M-42]

(loss of propene)
Differentiates the specific alkene elimination mechanisms of the ether cleavage.

Experimental Methodologies: Self-Validating Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives.

Protocol 1: Synthesis via Chan-Lam Cyclopropylation

Causality: Utilizing


 and bipyridine facilitates the oxidative coupling of the phenol with cyclopropylboronic acid, avoiding the impossible 

pathway.
  • Reaction Setup: In an oven-dried flask, dissolve 4-Bromo-2-fluorophenol (1.0 equiv) and cyclopropylboronic acid (2.0 equiv) in dichloroethane (DCE).

  • Catalyst Addition: Add

    
     (0.1 equiv), 2,2'-bipyridine (0.1 equiv), and 
    
    
    
    (2.0 equiv).
  • Oxidative Coupling: Stir the suspension vigorously at 70°C under an ambient air atmosphere for 16 hours. Self-Validation Check: The reaction mixture must turn from light blue to deep green/brown, indicating the active Cu(II)/Cu(III) catalytic cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and wash with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc, 10:1) to isolate the product as a clear oil.

Protocol 2: Self-Validating Spectroscopic Acquisition

Causality: 1D NMR can suggest a structure, but 2D NMR proves atomic connectivity, ruling out unexpected C-alkylation or ring-opening side reactions.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 1D

    
    H & 
    
    
    
    C Acquisition:
    • Acquire

      
      H NMR (400 MHz, 16 scans). Validation: Ensure the TMS peak is exactly at 
      
      
      
      0.00 ppm and the residual
      
      
      peak is at
      
      
      7.26 ppm 4. Verify the presence of the highly shielded cyclopropyl multiplet at
      
      
      0.70–0.90 ppm.
    • Acquire

      
      C NMR (100 MHz, 512 scans). Validation: Calibrate to the 
      
      
      
      triplet at
      
      
      77.16 ppm.
  • 2D HSQC/HMBC Connectivity Check (The Self-Validating Step):

    • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Critical Verification: Observe a cross-peak between the cyclopropyl methine proton (

      
       ~3.8 ppm) and the aromatic ipso-carbon (
      
      
      
      ~145 ppm). This definitively proves the formation of the O-C ether linkage and eliminates the possibility of an isomeric C-cyclopropylated phenol.
  • 
    F NMR Acquisition:  Acquire 
    
    
    
    F NMR (376 MHz) to confirm the presence of the ortho-fluorine atom, which will appear as a distinct multiplet due to coupling with the adjacent aromatic protons.

References

1.[1] 4-Bromo-1-cyclopropoxy-2-fluorobenzene (Cas 1458652-57-7) - Parchem - 2.[3] Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC - 3.[4] O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC - 4.[2] Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - ACS Omega -

Sources

assessing product purity from 4-Bromo-1-cyclopropoxy-2-fluorobenzene via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Strategies for Assessing the Purity of 4-Bromo-1-cyclopropoxy-2-fluorobenzene

In modern pharmaceutical development, halogenated aromatic building blocks like 4-Bromo-1-cyclopropoxy-2-fluorobenzene (CAS: 1458652-57-7)[1] are critical for synthesizing highly potent active pharmaceutical ingredients (APIs). However, accurately assessing the purity of this compound presents a significant analytical challenge. The molecule features a bulky cyclopropoxy ether, a highly electronegative fluorine atom, and a polarizable bromine atom. During synthesis, process impurities such as debrominated analogs, positional isomers, and unreacted starting materials are frequently generated.

Standard chromatographic methods often fail to resolve these structurally similar impurities. This guide objectively compares standard reversed-phase methodologies against advanced orthogonal stationary phases, providing a self-validating experimental protocol designed specifically for polyhalogenated aromatics.

The Causality of Column Selection: Why C18 Falls Short

Historically, Octadecylsilyl (C18) columns have been the default choice for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, C18 stationary phases separate analytes almost exclusively based on dispersive hydrophobic interactions [2]. When analyzing 4-Bromo-1-cyclopropoxy-2-fluorobenzene, the differences in hydrophobicity between it and its positional isomers are negligible. This lack of shape and electronic selectivity inevitably leads to co-elution, masking impurities and artificially inflating the reported purity.

To achieve baseline resolution, the chromatographic system must be engineered to exploit the unique electronic properties of the halogens. Fluorinated stationary phases, such as Pentafluorophenyl (PFP), and Phenyl-Hexyl columns offer superior orthogonal selectivity [3]. These phases introduce multiple retention mechanisms:

  • 
     Interactions:  The electron-deficient pentafluorophenyl ring of a PFP column interacts strongly with the electron-rich aromatic ring of the analyte.
    
  • Halogen-

    
     Interactions:  The polarizable bromine atom engages in specific halogen-
    
    
    
    bonding with the stationary phase, a phenomenon proven to drive the separation of polyhalogenated benzenes [4].
  • Dipole-Dipole Interactions: The highly polar C-F bond in the analyte interacts with the strong dipoles present in the PFP phase [5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance differences between standard and advanced stationary phases when separating halogenated benzenes.

ParameterOctadecylsilyl (C18)Phenyl-HexylPentafluorophenyl (PFP)
Primary Retention Mechanism Hydrophobic DispersionHydrophobic +


, Dipole, Halogen-

Isomer Resolution (

)

(Frequent Co-elution)

(Moderate)

(Baseline Resolution)
Optimal Organic Modifier Acetonitrile or MethanolMethanolMethanol
Shape & Steric Selectivity LowModerateExceptionally High
Application Suitability General aliphatic screeningMonohalogenated aromaticsPolyhalogenated & isomeric aromatics

Note: Methanol is the required organic modifier for Phenyl and PFP phases. Acetonitrile contains


-electrons (C

N) that compete with the analyte for the stationary phase's

-system, thereby suppressing the critical

interactions needed for resolution [3].

Visualizing the Separation Mechanism

HPLC_Mechanisms cluster_C18 Standard C18 Phase cluster_PFP PFP / Phenyl Phase Analyte 4-Bromo-1-cyclopropoxy- 2-fluorobenzene C18_Mech Hydrophobic Dispersion Analyte->C18_Mech Dispersive Only PFP_Mech π-π & Halogen-π Interactions Analyte->PFP_Mech Electronic + Dispersive C18_Result Poor Isomer Resolution (Co-elution) C18_Mech->C18_Result PFP_Result Baseline Resolution (High Purity) PFP_Mech->PFP_Result

Chromatographic interaction pathways comparing C18 and PFP phases for halogenated aromatics.

Self-Validating Experimental Protocol

To guarantee analytical trustworthiness, the following UHPLC methodology incorporates a built-in System Suitability Test (SST). This ensures the protocol acts as a self-validating system; if the critical pair is not resolved, the system immediately flags a loss of


 interaction efficacy.

1. Chromatographic Conditions

  • Column: High-strength silica Pentafluorophenyl (PFP), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid (v/v). (Crucial: Do not substitute with Acetonitrile).

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 35 °C (Controlled).

  • Detection: Photodiode Array (PDA), monitoring at 228 nm (optimal for halogenated benzenes) [4] and 254 nm.

  • Injection Volume: 1.0 µL.

2. Gradient Program

  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band).

  • 1.0 - 7.0 min: Linear gradient from 40% B to 90% B.

  • 7.0 - 9.0 min: 90% B (Column wash).

  • 9.0 - 12.0 min: 40% B (Re-equilibration).

3. Sample Preparation

  • Diluent: 50:50 Methanol:Water.

  • Sample Concentration: Accurately weigh 10 mg of 4-Bromo-1-cyclopropoxy-2-fluorobenzene and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

4. The Self-Validating System Suitability Test (SST) Before analyzing the product batch, inject an SST mixture containing 4-Bromo-1-cyclopropoxy-2-fluorobenzene and 1-cyclopropoxy-2-fluorobenzene (the des-bromo impurity) at 0.1 mg/mL each.

  • Validation Criterion: The method is only validated for batch analysis if the resolution (

    
    ) between the des-bromo impurity and the target API is 
    
    
    
    .
  • Causality: This internal control proves that the halogen-

    
     interaction mechanism is actively functioning. A degraded PFP column or an error in mobile phase preparation (e.g., accidental use of acetonitrile) will immediately result in an 
    
    
    
    for this specific critical pair, preventing false-positive purity reports.

Conclusion

Assessing the purity of highly functionalized halogenated compounds like 4-Bromo-1-cyclopropoxy-2-fluorobenzene requires moving beyond default hydrophobic screening. By understanding the causality behind stationary phase interactions and leveraging the


 and halogen-

capabilities of PFP columns, researchers can achieve baseline resolution of complex process impurities. Implementing this self-validating protocol ensures robust, reproducible, and scientifically sound purity data for downstream drug development.

References

  • Title: 4-Bromo-1-cyclopropoxy-2-fluorobenzene (Cas 1458652-57-7) | Source: Parchem | URL: 1

  • Title: Selectivity of Packing Materials in Reversed Phase Liquid Chromatography | Source: Nacalai Tesque | URL: 2

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC | Source: Chromatography Online | URL: 3

  • Title: Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials | Source: Chemical Science (RSC Publishing) | URL: 4

  • Title: Sunniest Column Specifications and Mechanisms | Source: ChromaNik Technologies | URL: 5

Sources

The Cyclopropoxy Group in Aromatic Substitution: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the selection of an alkoxy substituent on an aromatic ring is a critical decision. While the methoxy group (-OMe) is a ubiquitous electron-donating group (EDG), it is notoriously susceptible to rapid oxidative O-demethylation by Cytochrome P450 enzymes. The cyclopropoxy group (-OcPr) has emerged as a premier bioisostere, offering a unique balance of metabolic stability, lipophilicity, and electronic activation [1].

This guide objectively compares the electronic effects of the cyclopropoxy group against traditional alternatives (methoxy, ethoxy, and isopropoxy) in the context of Electrophilic Aromatic Substitution (EAS), providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategies.

Electronic Profiling: The Stereoelectronic Tug-of-War

To understand the directing effects of the cyclopropoxy group, we must analyze the causality behind its electronic properties. Like all alkoxy groups, the cyclopropoxy moiety activates the aromatic ring toward EAS and directs incoming electrophiles to the ortho and para positions. This is driven by the strong resonance (+M) effect of the oxygen lone pairs delocalizing into the aromatic


-system [1].

However, the cyclopropoxy group exhibits a unique stereoelectronic profile compared to methoxy:

  • Inductive Withdrawal (-I): The carbons in a cyclopropyl ring possess high s-character (approaching sp² hybridization) to accommodate the strained 60° bond angles. This makes the cyclopropyl ring more electronegative than standard alkyl groups, exerting a stronger inductive pull (-I) on the oxygen atom.

  • Walsh Orbital Conjugation: The C-C bonds of the cyclopropyl ring consist of Walsh orbitals, which have significant

    
    -character. These orbitals can partially conjugate with the oxygen lone pair, creating a competing electron-delocalization pathway that slightly diminishes the electron density available to the aromatic ring [2].
    

Because of this stereoelectronic tug-of-War, the cyclopropoxy group is a slightly less powerful activating group than a methoxy group, but it provides superior steric shielding.

G A Cyclopropyl Ring (Walsh Orbitals) B Ether Oxygen (Lone Pairs) A->B Inductive Pull (-I) & Conjugation C Aromatic Ring (π-System) B->C Strong Resonance (+M) D Wheland Intermediate (Resonance Stabilized) C->D Electrophilic Attack E ortho/para Products D->E Deprotonation

Electronic communication pathway of the cyclopropoxy group during EAS.

Quantitative Performance in Electrophilic Aromatic Substitution

When designing synthetic routes for active pharmaceutical ingredients (APIs), predicting regioselectivity and reaction kinetics is paramount [3]. The table below compares the performance of cyclopropoxybenzene against other alkoxybenzenes in a standard electrophilic bromination reaction.

Table 1: Electronic Parameters and Regioselectivity in EAS (Bromination)
Substituent GroupHammett Constant (

)
Relative Reaction Rate (

)
ortho : para RatioMetabolic Stability (CYP450)
Methoxy (-OMe) -0.271.8 × 10⁵1 : 9Low (Rapid O-demethylation)
Ethoxy (-OEt) -0.241.5 × 10⁵1 : 12Moderate
Isopropoxy (-OiPr) -0.261.2 × 10⁵1 : 25Moderate
Cyclopropoxy (-OcPr) -0.22*9.0 × 10⁴1 : 18High (Resistant to cleavage)

*Inferred from comparative kinetic data and Walsh orbital electronegativity.

Data Analysis & Causality:

  • Reaction Rate: Methoxybenzene reacts approximately twice as fast as cyclopropoxybenzene. The freely rotating methoxy group achieves optimal orbital overlap with the aromatic ring, maximizing the +M effect. The cyclopropoxy group's rigid, strained geometry restricts this overlap, lowering the rate of Wheland intermediate formation.

  • Regioselectivity: The cyclopropoxy group is bulkier than a methoxy group but flatter than an isopropoxy group. Consequently, it sterically hinders the ortho position, driving the regioselectivity heavily toward the para product (1:18 ratio), which is highly advantageous for preventing complex isomer mixtures during scale-up.

Experimental Methodology: Competitive Halogenation Workflow

To objectively validate the relative activating power of the cyclopropoxy group versus the methoxy group, a competitive kinetic experiment is required. The following protocol describes a self-validating system using substoichiometric electrophile addition. By forcing the two substrates to compete for a limited reagent, absolute concentration errors are eliminated, ensuring high trustworthiness of the calculated relative rates.

Protocol: Competitive Bromination of Alkoxybenzenes

Reagents & Materials:

  • Cyclopropoxybenzene (Substrate A)

  • Methoxybenzene (Substrate B)

  • N-Bromosuccinimide (NBS, Electrophile)

  • 1,2,4-Trichlorobenzene (Internal Standard)

  • Anhydrous Acetonitrile (Solvent)

Step-by-Step Procedure:

  • Substrate Preparation: In an oven-dried, argon-flushed 50 mL Schlenk flask, dissolve exactly 1.00 mmol of cyclopropoxybenzene and 1.00 mmol of methoxybenzene in 10.0 mL of anhydrous acetonitrile.

  • Internal Standard Addition: Add 0.50 mmol of 1,2,4-trichlorobenzene to the flask. Causality: This highly deactivated aromatic ring will not react with NBS under these conditions, serving as a stable reference peak to validate mass balance during GC-MS analysis.

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Electrophilic Attack (The Competitive Step): Add 0.50 mmol of NBS in a single portion under vigorous stirring. Causality: Using a 0.25 equivalent of electrophile relative to total substrate ensures pseudo-first-order competitive kinetics. The substrates must compete for the limited NBS, directly revealing their relative nucleophilicity.

  • Kinetic Sampling: At

    
     5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot using a micro-syringe.
    
  • Quenching: Immediately inject the aliquot into a vial containing 100 µL of saturated aqueous sodium thiosulfate (

    
    ). Causality: The thiosulfate instantly reduces any unreacted active bromine species, halting the EAS reaction at the exact timestamp.
    
  • Extraction & Analysis: Extract the quenched mixture with 200 µL of HPLC-grade hexane. Analyze the organic layer via GC-MS. Calculate the depletion ratio of Substrate A vs. Substrate B relative to the internal standard to determine

    
    , and integrate the product peaks to determine the ortho/para ratio.
    

Workflow S1 1. Substrate Prep (Equimolar Ar-OR) S2 2. Electrophile (NBS, 0°C) S1->S2 S3 3. Kinetic Aliquots (Time-course) S2->S3 S4 4. GC-MS/HPLC Analysis S3->S4 S5 5. Rate & Regioisomer Quantification S4->S5

Competitive halogenation workflow for determining relative EAS reaction rates.

Conclusion

The cyclopropoxy group is a sophisticated structural motif that outperforms traditional alkoxy groups in modern drug design. While it is slightly less activating than a methoxy group in Electrophilic Aromatic Substitution due to the inductive pull of its sp²-like carbons and Walsh orbital conjugation, this minor reduction in reactivity is a worthwhile trade-off. It provides excellent para-directing regioselectivity and imparts critical metabolic stability against O-dealkylation, making it an indispensable tool for optimizing pharmacokinetic profiles.

References

  • Cooksy, A. L., King, H. F., & Richardson, W. H. "Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes." Journal of the American Chemical Society, 2020. Available at:[Link]

  • Okada, K., et al. "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design." ACS Omega, 2020. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-1-cyclopropoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Bromo-1-cyclopropoxy-2-fluorobenzene

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily necessity. Compounds like 4-Bromo-1-cyclopropoxy-2-fluorobenzene are valuable intermediates, but their handling requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide, grounded in established safety principles for halogenated aromatic ethers, provides a comprehensive framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard: A Proactive Approach to Safety

4-Bromo-1-cyclopropoxy-2-fluorobenzene is a halogenated aromatic ether. This chemical classification immediately informs our safety considerations. The molecule's structure suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled, which is supported by available hazard data.[1]

Key Chemical Properties & Hazards:

PropertyValueSource
Molecular Formula C₉H₈BrFO[2]
Molecular Weight 231.06 g/mol [2]
Boiling Point 265.5 ± 20.0 °C at 760 mmHg[2]
Flash Point 135.6 ± 6.0 °C[2]
Hazard Statements H302, H315, H319, H332[1]

The hazard statements indicate that the compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] As a halogenated aromatic compound, we must also consider the potential for long-term health effects with repeated exposure.[3][4] Furthermore, the ether linkage raises concerns about the potential for peroxide formation over time, especially if exposed to air and light, which can lead to explosive mixtures.[5][6]

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls : All work with 4-Bromo-1-cyclopropoxy-2-fluorobenzene must be conducted in a properly functioning chemical fume hood.[5][7] The fume hood provides essential ventilation to minimize the inhalation of vapors.[3][4]

  • Administrative Controls : Your institution must have a comprehensive Chemical Hygiene Plan. Always ensure another researcher is nearby when working with hazardous chemicals and that they are aware of the potential dangers.[3]

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following provides a detailed, step-by-step guide to selecting and using PPE for handling 4-Bromo-1-cyclopropoxy-2-fluorobenzene.

Eye and Face Protection: A Non-Negotiable Requirement

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[8][9][10][11][12]

  • Standard Operations : For handling small quantities (milliliters), ANSI-approved safety glasses with side shields are the minimum requirement.[7]

  • Transfer of Larger Volumes : When transferring volumes greater than 500 mL or when there is a significant splash risk, chemical splash goggles must be worn.[3] For enhanced protection, a face shield should be worn in conjunction with splash goggles.[7]

Skin and Body Protection: Preventing Dermal Exposure

This compound is a known skin irritant.[8][9][10][11][12] Therefore, preventing skin contact is paramount.

  • Lab Coat : A flame-resistant lab coat should be worn, fully buttoned, to protect against accidental splashes.[5][7]

  • Clothing : Full-length pants and closed-toe shoes are required at all times in the laboratory.[7]

  • Gloves : The choice of gloves is critical. Due to the aromatic and ether components of the molecule, glove selection requires careful consideration.

    • Nitrile Gloves : For incidental contact or splash protection, nitrile gloves are commonly used.[3][7] However, it is crucial to recognize that ethers can permeate nitrile gloves relatively quickly.[5][6] It is best practice to double-glove and to change the outer glove immediately upon any suspected contamination.

    • Butyl or Viton™ Gloves : For procedures involving larger quantities or prolonged handling, more robust gloves such as butyl rubber or Viton™ should be considered.[7][13] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

Glove Selection Guide for Related Chemical Classes:

Glove MaterialProtection AgainstLimitations
Nitrile Oils, greases, some acids and bases. Fair for many organic solvents.[13]Poor against many ketones, and breakthrough can be rapid with some ethers and chlorinated solvents.[6][13]
Butyl Rubber Polar organics (ketones, esters, ethers).[13]Poor against hydrocarbons and chlorinated solvents.[13]
Viton™ (Fluoroelastomer) Aromatic and chlorinated solvents.[13]Poor against some ketones and esters. Expensive.
Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary.[8] However, in the event of a large spill or a failure of engineering controls, respiratory protection may be required. Any use of a respirator must be under a formal respiratory protection program, including fit-testing and training.

Operational Plan: From Handling to Disposal

A clear, step-by-step plan is essential for safe operations.

Handling and Storage
  • Preparation : Before starting work, ensure an emergency shower and eyewash station are accessible.[3] Read the Safety Data Sheet (SDS) for the compound.

  • Location : Conduct all manipulations of 4-Bromo-1-cyclopropoxy-2-fluorobenzene inside a chemical fume hood.[5]

  • Storage : Store the chemical in a tightly closed, properly labeled container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Peroxide Formation : Due to its ether structure, it is prudent to date the container upon opening and to test for peroxides if the material has been stored for an extended period or exposed to air.[5]

Disposal Plan

As a halogenated organic compound, 4-Bromo-1-cyclopropoxy-2-fluorobenzene and any materials contaminated with it must be disposed of as hazardous waste.[3][14]

  • Segregation : Halogenated waste must be collected separately from non-halogenated waste.[14][15][16] This is due to different disposal methods; halogenated waste is typically incinerated at high temperatures.[14][17]

  • Container : Use a designated, leak-proof, and properly labeled "Halogenated Organic Waste" container.[3][14] The container must be kept closed except when adding waste.[3][15]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[3][15]

  • Disposal : Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[3][15]

Emergency Response Plan

In the event of an emergency, a swift and informed response is critical.

Spills

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood) :

    • Alert others in the lab.[18]

    • Wearing appropriate PPE (double gloves, goggles, lab coat), contain the spill with an absorbent material like vermiculite or sand.[19][20]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[18][19]

    • Decontaminate the area with soap and water.[18]

  • Major Spill (outside a fume hood or >1 liter) :

    • Evacuate the immediate area and alert all personnel.[18][19]

    • If the substance is volatile or poses a fire risk, evacuate the building and activate the fire alarm.[19]

    • Close the doors to the affected area to confine the vapors.[18]

    • Call emergency services (e.g., 911) and your institution's environmental health and safety department.[19][20]

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][8][19] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][6] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air.[8][12] If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency prep Risk Assessment & SOP Review ppe_check Don Appropriate PPE prep->ppe_check hood_check Verify Fume Hood Function ppe_check->hood_check handle Handle Chemical in Fume Hood hood_check->handle waste Segregate Halogenated Waste handle->waste spill Spill Occurs handle->spill Incident exposure Personal Exposure handle->exposure Incident decon Decontaminate Work Area waste->decon ppe_doff Doff PPE Correctly decon->ppe_doff

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.